molecular formula C24H21ClFN5O3 B609519 Peposertib CAS No. 1637542-33-6

Peposertib

Cat. No.: B609519
CAS No.: 1637542-33-6
M. Wt: 481.9 g/mol
InChI Key: MOWXJLUYGFNTAL-DEOSSOPVSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nedisertib (also known as M3814) is a potent, selective, and orally available inhibitor of the DNA-dependent protein kinase (DNA-PK) (PMID: 28783791) . This enzyme is a critical component of the non-homologous end joining (NHEJ) pathway, one of the primary mechanisms cells use to repair double-strand DNA breaks. By inhibiting DNA-PK, Nedisertib prevents efficient DNA damage repair, particularly the kind of damage induced by ionizing radiation and certain chemotherapeutic agents like topoisomerase II inhibitors. Its primary research value lies in its potential as a radiosensitizer and chemosensitizer; it is investigated in preclinical and clinical studies for its ability to enhance the efficacy of radiation therapy and DNA-damaging drugs in various cancer models, including solid tumors (NCT04555577) . The compound's mechanism involves driving treated cells with accumulated DNA damage toward apoptosis, making it a promising candidate for combination cancer therapy research. As an investigational compound, it is a vital tool for studying the NHEJ pathway, synthetic lethality approaches, and overcoming treatment resistance in oncology.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(S)-[2-chloro-4-fluoro-5-(7-morpholin-4-ylquinazolin-4-yl)phenyl]-(6-methoxypyridazin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21ClFN5O3/c1-33-22-5-4-20(29-30-22)24(32)16-11-17(19(26)12-18(16)25)23-15-3-2-14(10-21(15)27-13-28-23)31-6-8-34-9-7-31/h2-5,10-13,24,32H,6-9H2,1H3/t24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOWXJLUYGFNTAL-DEOSSOPVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN=C(C=C1)C(C2=C(C=C(C(=C2)C3=NC=NC4=C3C=CC(=C4)N5CCOCC5)F)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=NN=C(C=C1)[C@H](C2=C(C=C(C(=C2)C3=NC=NC4=C3C=CC(=C4)N5CCOCC5)F)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21ClFN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1637542-33-6
Record name Nedisertib [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1637542336
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nedisertib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16252
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name PEPOSERTIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GN429E725A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Lynchpin of DNA Repair: A Technical Guide to DNA-PK in Non-Homologous End Joining

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The integrity of the genome is under constant assault from both endogenous and exogenous sources, leading to various forms of DNA damage. Among the most cytotoxic lesions are DNA double-strand breaks (DSBs), which can trigger chromosomal rearrangements, cell death, and carcinogenesis if not properly repaired. In mammalian cells, the primary pathway for repairing the majority of DSBs is Non-Homologous End Joining (NHEJ). This pathway, crucial throughout the cell cycle, directly ligates broken DNA ends. At the heart of the NHEJ machinery lies the DNA-dependent protein kinase (DNA-PK), a multi-component enzyme that acts as the master regulator and scaffold for the entire repair process. This technical guide provides an in-depth exploration of the core functions of DNA-PK in NHEJ, summarizing key quantitative data, detailing essential experimental protocols, and visualizing the intricate molecular choreography of this vital repair pathway.

The Core Mechanism: DNA-PK in Action

The NHEJ pathway can be broadly categorized into three main stages: break recognition, end processing, and ligation. DNA-PK is a pivotal player from the very outset, orchestrating the assembly of the repair complex and activating downstream enzymatic activities.

DNA-PK is a holoenzyme composed of two main components:

  • The Ku70/80 heterodimer : This ring-shaped complex is the first responder to a DSB. It exhibits a high affinity for DNA ends, threading onto the broken termini irrespective of their sequence or structure (blunt, overhanging, or hairpin).[1] The Ku heterodimer serves as a molecular scaffold, protecting the DNA ends from nucleolytic degradation and recruiting the catalytic subunit.[2]

  • The DNA-PK catalytic subunit (DNA-PKcs) : A large serine/threonine protein kinase of approximately 470 kDa, DNA-PKcs is recruited to the DSB by the DNA-bound Ku heterodimer.[3][4] The interaction with the Ku-DNA complex is essential for the activation of its kinase activity.[3]

Once assembled at the break site, the active DNA-PK holoenzyme forms a synaptic complex that holds the two DNA ends in close proximity.[2] This structure acts as a platform for the recruitment and regulation of other crucial NHEJ factors. The kinase activity of DNA-PKcs is indispensable; cells with a catalytically inactive form of the enzyme are deficient in DSB repair.[5]

Activated DNA-PKcs phosphorylates a host of downstream targets to coordinate the repair process. Key substrates include:

  • Itself (Autophosphorylation) : Autophosphorylation of DNA-PKcs is a critical regulatory step. It is thought to induce a conformational change that permits the access of end-processing enzymes and ultimately facilitates the dissociation of DNA-PKcs from the complex to allow the final ligation step to proceed.[6]

  • Artemis : This nuclease is activated by DNA-PKcs-mediated phosphorylation.[7] Activated Artemis is responsible for processing damaged or incompatible DNA ends, such as opening hairpin structures and trimming overhangs, to make them suitable for ligation.[7]

  • XRCC4-Like Factor (XLF) and other factors that help stabilize the ligation complex.

  • Ku70/80 : Phosphorylation of the Ku subunits also occurs, though its precise regulatory role is still under investigation.[8][9]

Following any necessary end processing by enzymes like Artemis and gap-filling by DNA polymerases (Pol μ and Pol λ), the final step is the ligation of the broken ends. This is carried out by the DNA Ligase IV complex, which includes its essential cofactor XRCC4.

Quantitative Data Presentation

The following tables summarize key quantitative parameters related to the function of DNA-PK and the efficacy of its inhibitors.

ParameterProtein/ComplexValueOrganism/SystemReference(s)
Binding Affinity (Kd) Ku70/80 to DNA ends~0.15 - 2 nMHuman[10]
Cellular Abundance Ku70/80~400,000 molecules/nucleusMammalian[11]
Cellular Abundance DNA-PKcs50,000 - 100,000 molecules/cellHuman[12]

Table 1: Biophysical and Cellular Properties of Core DNA-PK Components. This table provides data on the high-affinity interaction of the Ku heterodimer with DNA and the estimated abundance of the core DNA-PK proteins within the cell.

InhibitorTargetIC50 ValueSelectivity NotesReference(s)
NU7441 (KU-57788) DNA-PKcs14 nM>100-fold selective over PI3K and mTOR.[8][13]
AZD7648 DNA-PKcs0.6 nM>100-fold selective over many related kinases, including PI3Ks.[13][14]
M3814 (Nedisertib) DNA-PKcs<3 nMPotent and selective DNA-PK inhibitor.[13][14]
CC-115 DNA-PKcs & mTOR13 nM (DNA-PKcs), 21 nM (mTOR)Dual inhibitor with ~40-fold selectivity over other PIKKs.[8]

Table 2: Potency of Selected DNA-PK Inhibitors. This table summarizes the half-maximal inhibitory concentrations (IC50) for several well-characterized small molecule inhibitors of DNA-PKcs, which are valuable tools for research and potential therapeutic agents.

Signaling and Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate key aspects of the DNA-PK-mediated NHEJ pathway and a representative experimental workflow.

NHEJ_Pathway cluster_recognition 1. Break Recognition & Complex Assembly cluster_activation 2. Activation & Synapsis cluster_processing 3. End Processing cluster_ligation 4. Ligation DSB DNA Double-Strand Break (DSB) Ku Ku70/80 DSB->Ku Binds ends DNAPKcs_inactive DNA-PKcs (inactive) Ku->DNAPKcs_inactive Recruits DNAPK_complex DNA-PK Holoenzyme (inactive) Ku->DNAPK_complex DNAPKcs_inactive->DNAPK_complex DNAPK_active Active DNA-PK Synaptic Complex DNAPK_complex->DNAPK_active Kinase Activation Artemis Artemis DNAPK_active->Artemis Phosphorylates & Activates Polymerases Polymerases (Pol μ, Pol λ) DNAPK_active->Polymerases Recruits Ligase_Complex XRCC4-Ligase IV -XLF DNAPK_active->Ligase_Complex Recruits Processed_Ends Processed Ends Artemis->Processed_Ends Nuclease Activity Polymerases->Processed_Ends Gap Filling Processed_Ends->Ligase_Complex Repaired_DNA Repaired DNA Ligase_Complex->Repaired_DNA Ligation

Caption: The core signaling pathway of Non-Homologous End Joining (NHEJ) mediated by DNA-PK.

Kinase_Assay_Workflow start Start: Prepare Reagents reagents 1. Reaction Mix: - Purified DNA-PK (Ku + DNA-PKcs) - Activating DNA - Peptide Substrate - ATP start->reagents add_inhibitor 2. Add Test Compound (e.g., NU7441) or Vehicle reagents->add_inhibitor incubate_kinase 3. Incubate at RT (e.g., 60 minutes) Allows kinase reaction to proceed add_inhibitor->incubate_kinase add_adpglo 4. Add ADP-Glo™ Reagent Terminates kinase reaction, depletes ATP incubate_kinase->add_adpglo incubate_adpglo 5. Incubate at RT (e.g., 40 minutes) add_adpglo->incubate_adpglo add_detection 6. Add Kinase Detection Reagent Converts ADP to ATP, generates light incubate_adpglo->add_detection incubate_detection 7. Incubate at RT (e.g., 30 minutes) add_detection->incubate_detection read_luminescence 8. Read Luminescence Signal is proportional to DNA-PK activity incubate_detection->read_luminescence end End: Calculate IC50 read_luminescence->end

Caption: Workflow for an in vitro DNA-PK kinase assay using luminescent ADP detection.

Experimental Protocols

Detailed methodologies are essential for the study of DNA-PK and NHEJ. Below are protocols for key experiments cited in the field.

Protocol 1: In Vitro DNA-PK Kinase Assay (ADP-Glo™ Method)

This assay quantifies the kinase activity of purified DNA-PK by measuring the amount of ADP produced in the phosphorylation reaction.

Materials:

  • Purified DNA-PK enzyme (containing Ku and DNA-PKcs)

  • DNA-PK Kinase Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)

  • Activating DNA (short double-stranded DNA fragments)

  • Specific peptide substrate for DNA-PK

  • ATP solution

  • DNA-PK inhibitor (e.g., NU7441) dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Methodology:

  • Prepare Reaction Mixture: In a microcentrifuge tube, prepare a master mix containing DNA-PK Kinase Buffer, DNA-PK enzyme, activating DNA, and the peptide substrate.

  • Set up Plate: Dispense the reaction mixture into the wells of the assay plate.

  • Add Inhibitor: Add serial dilutions of the DNA-PK inhibitor or a DMSO vehicle control to the appropriate wells.

  • Initiate Reaction: Add ATP to all wells to start the kinase reaction. The final volume is typically 5-10 µL.

  • Kinase Reaction Incubation: Incubate the plate at room temperature for 60 minutes.

  • Terminate Reaction: Add ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining ATP.

  • ATP Depletion Incubation: Incubate the plate at room temperature for 40 minutes.

  • ADP to ATP Conversion: Add Kinase Detection Reagent to each well. This reagent converts the ADP generated by DNA-PK into ATP.

  • Signal Generation Incubation: Incubate the plate at room temperature for 30-60 minutes to allow the luciferase in the detection reagent to produce a stable luminescent signal from the newly generated ATP.

  • Data Acquisition: Measure the luminescence in each well using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is directly proportional to the amount of ADP produced and thus to DNA-PK activity. Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control and plot the results to determine the IC50 value.

Protocol 2: Cell-Free NHEJ Assay (Plasmid-Based)

This assay measures the ability of a cell-free extract to repair a linearized plasmid DNA, recapitulating the core steps of NHEJ in vitro.

Materials:

  • Cell line of interest (e.g., HeLa, M059-J/K)

  • Plasmid DNA (e.g., pBluescript)

  • Restriction enzyme(s) to generate desired DNA ends (e.g., HindIII for compatible ends, EcoRV for blunt ends)

  • Cell lysis buffer for nuclear or whole-cell extract preparation

  • Reaction Buffer (containing HEPES, KCl, MgCl2, ATP, DTT)

  • dNTPs

  • PCR primers flanking the break site

  • Agarose gel electrophoresis equipment

Methodology:

  • Prepare DNA Substrate: Linearize the plasmid DNA with a chosen restriction enzyme to create DSBs. Purify the linearized DNA.

  • Prepare Cell-Free Extract: Grow cells to a high density. Harvest the cells and prepare either a whole-cell or nuclear extract using established protocols that preserve the activity of repair proteins. Determine the protein concentration of the extract.

  • Set up NHEJ Reaction: In a microcentrifuge tube, combine the cell-free extract (e.g., 20 µg of protein), the linearized plasmid DNA, reaction buffer, ATP, and dNTPs.

  • Incubation: Incubate the reaction at a suitable temperature (e.g., 37°C) for a defined period (e.g., 1-4 hours) to allow for DNA end joining.

  • Purify DNA: Stop the reaction and purify the DNA from the extract proteins (e.g., using phenol-chloroform extraction or a purification kit).

  • Analyze Repair Products: The efficiency of end-joining can be assessed in several ways:

    • Gel Electrophoresis: Run the purified DNA on an agarose gel. Successful NHEJ will result in the formation of plasmid dimers, trimers, and higher-order multimers, which can be visualized by staining.

    • PCR Analysis: Use primers that flank the break site. Ligation of the ends will produce a PCR product of a specific size.

    • Sequencing: For a detailed analysis of repair fidelity, the junctional region of the repaired plasmids can be amplified by PCR and sequenced to identify insertions, deletions, or other modifications.

Protocol 3: Cellular NHEJ Reporter Assay (GFP-Based)

This in-vivo assay quantifies NHEJ efficiency within living cells using a reporter construct that expresses Green Fluorescent Protein (GFP) only after a successful repair event.

Materials:

  • Mammalian cell line for transfection

  • NHEJ reporter plasmid (e.g., a construct with a GFP gene disrupted by an intron containing two I-SceI restriction sites).[11]

  • I-SceI endonuclease expression plasmid.

  • Transfection reagent.

  • Flow cytometer.

Methodology:

  • Cell Culture and Transfection: Culture the cells to an appropriate confluency. Co-transfect the cells with the NHEJ reporter plasmid and the I-SceI expression plasmid using a suitable transfection method. A separate fluorescent protein plasmid (e.g., expressing mCherry) can be included as a transfection control.

  • Induce DSBs: The expressed I-SceI endonuclease will cut the reporter plasmid at the specific recognition sites, creating a DSB and excising the intervening sequence.

  • Repair by NHEJ: The cell's endogenous NHEJ machinery will repair the DSB. A successful repair event that re-ligates the GFP exons will restore the functional GFP open reading frame.

  • Incubation: Allow the cells to incubate for 48-72 hours post-transfection to allow for DSB induction, repair, and GFP expression.

  • Analysis by Flow Cytometry: Harvest the cells (e.g., by trypsinization). Analyze the cell population using a flow cytometer to quantify the percentage of GFP-positive cells within the population of successfully transfected cells (as identified by the transfection control marker). The percentage of GFP-positive cells serves as a direct measure of NHEJ efficiency.

Conclusion

DNA-PK is the master regulator of non-homologous end joining, a DNA repair pathway of paramount importance for maintaining genomic stability. Its core components, the Ku70/80 heterodimer and the DNA-PKcs catalytic subunit, work in a highly coordinated fashion to detect DNA breaks, scaffold the assembly of a multi-protein repair complex, and regulate the enzymatic activities required for DNA end processing and ligation. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate the intricate mechanisms of DNA-PK and to explore its potential as a therapeutic target in oncology and other diseases linked to genomic instability. The continued study of this essential kinase will undoubtedly yield further insights into the fundamental processes that safeguard our genetic blueprint.

References

Peposertib's Effect on Cancer Cell Radiosensitivity: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Peposertib (also known as M3814) is a potent and selective small-molecule inhibitor of DNA-dependent protein kinase (DNA-PK).[1][2][3] DNA-PK plays a critical role in the repair of DNA double-strand breaks (DSBs) through the non-homologous end joining (NHEJ) pathway.[1][4][5] By inhibiting this key repair mechanism, this compound has demonstrated significant potential as a radiosensitizer, enhancing the efficacy of radiation therapy in preclinical cancer models.[1][2][3][6] This technical guide provides a comprehensive overview of the mechanism of action, quantitative effects, and experimental methodologies related to this compound's radiosensitizing properties. Furthermore, it delves into the effects of Rigosertib, a multi-kinase inhibitor that also exhibits radiosensitizing effects, albeit through different pathways.

Introduction: The Rationale for Targeting DNA Repair in Radiotherapy

Radiotherapy remains a cornerstone of cancer treatment, inducing cytotoxic DNA double-strand breaks (DSBs) in tumor cells.[2][3][7] However, the efficacy of radiotherapy can be limited by the intrinsic radioresistance of some tumors, which is often mediated by robust DNA damage response (DDR) pathways.[8] The cell employs two primary pathways to repair DSBs: the high-fidelity homologous recombination (HR) and the faster but more error-prone non-homologous end joining (NHEJ).[6][9] In many cancer cells, NHEJ is the predominant DSB repair pathway.[4]

Targeting key components of the DDR, therefore, presents a promising strategy to enhance the cytotoxic effects of radiation. This compound, by selectively inhibiting the catalytic subunit of DNA-PK (DNA-PKcs), directly blocks the NHEJ pathway, leading to the accumulation of unrepaired DNA damage and subsequent cell death in irradiated cancer cells.[1][6][8]

This compound: Mechanism of Action as a Radiosensitizer

This compound is an orally bioavailable and highly selective inhibitor of DNA-PKcs.[1][9] Its primary mechanism as a radiosensitizer involves the following key steps:

  • Inhibition of DNA-PKcs Autophosphorylation: Following radiation-induced DSBs, DNA-PKcs is activated and undergoes autophosphorylation at sites such as Serine 2056. This compound effectively suppresses this radiation-induced autophosphorylation.[6]

  • Suppression of NHEJ-mediated DSB Repair: By inhibiting DNA-PKcs, this compound prevents the ligation of broken DNA ends, leading to a significant delay in the resolution of DSBs.[2][3] This is evidenced by the persistence of γH2AX foci, a marker of DNA double-strand breaks.[9]

  • Induction of Mitotic Catastrophe in p53-Deficient Cells: In cancer cells lacking functional p53, the inhibition of DSB repair by this compound allows them to bypass the G2/M checkpoint and enter mitosis with unrepaired chromosomes.[2][3] This leads to chromosomal missegregation, micronuclei formation, and ultimately, mitotic catastrophe and cell death.[2][3]

  • Enhancement of Inflammatory Signaling: The accumulation of cytosolic DNA from micronuclei can activate the cGAS/STING pathway, leading to inflammatory signaling and potentially enhancing anti-tumor immune responses.[2][3]

Signaling Pathway of this compound-mediated Radiosensitization

Peposertib_Mechanism cluster_0 Radiation Therapy cluster_1 Cellular Response cluster_2 This compound Intervention cluster_3 Consequences Radiation Ionizing Radiation DSB DNA Double-Strand Breaks (DSBs) Radiation->DSB DNA_PK DNA-PKcs Activation DSB->DNA_PK NHEJ Non-Homologous End Joining (NHEJ) Repair DNA Repair NHEJ->Repair Unrepaired_DSBs Unrepaired DSBs DNA_PK->NHEJ Cell_Survival Cell Survival Repair->Cell_Survival Cell_Death Enhanced Cell Death This compound This compound This compound->DNA_PK Inhibits Mitotic_Catastrophe Mitotic Catastrophe (p53-deficient cells) Unrepaired_DSBs->Mitotic_Catastrophe Mitotic_Catastrophe->Cell_Death

Caption: this compound inhibits DNA-PKcs, blocking NHEJ and leading to enhanced cancer cell death following radiation.

Rigosertib: An Alternative Radiosensitizing Mechanism

Rigosertib, initially identified as a Polo-like kinase 1 (Plk1) inhibitor, also demonstrates significant radiosensitizing properties, though its mechanism differs from that of this compound.[10][11][12][13]

  • Plk1 Inhibition and G2/M Arrest: Rigosertib induces a G2/M cell cycle arrest by inhibiting Plk1, a key regulator of mitotic progression.[12][14] Cells in the G2/M phase are known to be more sensitive to radiation.[14]

  • Inhibition of the PI3K/Akt Pathway: Rigosertib has also been shown to inhibit the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.[10][11][13] Inhibition of this pathway can further enhance the cytotoxic effects of radiation.[10][11]

  • Induction of Mitotic Catastrophe: Similar to the ultimate outcome of this compound in p53-deficient cells, Rigosertib's disruption of mitotic processes can lead to mitotic catastrophe and cell death.[10]

Signaling Pathway of Rigosertib-mediated Radiosensitization

Rigosertib_Mechanism cluster_0 Rigosertib Action cluster_1 Cellular Targets cluster_2 Cellular Effects cluster_3 Outcome Rigosertib Rigosertib PLK1 Polo-like kinase 1 (PLK1) Rigosertib->PLK1 Inhibits PI3K PI3K/Akt Pathway Rigosertib->PI3K Inhibits G2M_Arrest G2/M Cell Cycle Arrest PLK1->G2M_Arrest Survival_Inhibition Inhibition of Survival Signals PI3K->Survival_Inhibition Radiosensitization Increased Radiosensitivity G2M_Arrest->Radiosensitization Survival_Inhibition->Radiosensitization Cell_Death Enhanced Cell Death Radiosensitization->Cell_Death

Caption: Rigosertib inhibits PLK1 and PI3K pathways, leading to G2/M arrest and increased radiosensitivity.

Quantitative Data on Radiosensitizing Effects

The following tables summarize the quantitative data from preclinical studies evaluating the radiosensitizing effects of this compound and Rigosertib.

Table 1: In Vitro Radiosensitizing Effects of this compound
Cell LineCancer TypeThis compound Concentration (nmol/L)Radiation Dose (Gy)Outcome MeasureResultReference
M12Melanoma Brain Metastasis1002.5Clonogenic SurvivalSignificantly reduced vs. radiation alone (p=0.0001)[6]
M12Melanoma Brain Metastasis3002.5Clonogenic SurvivalSignificantly reduced vs. radiation alone (p=0.0007)[6]
M12Melanoma Brain Metastasis1,0002.5Clonogenic SurvivalSignificantly reduced vs. radiation alone (p=0.0008)[6]
M12Melanoma Brain Metastasis3002.5, 5Sensitizer Enhancement Ratio (SER₁₀)1.9 ± 0.1[6]
U251VGlioblastoma300-1,0005Clonogenic SurvivalProminent potentiation of radiation effects (p < 0.0001)[9]
SVG-AHuman Astrocyte (Normal)300N/ASensitizer Enhancement Ratio (SER₁₀)1.9 ± 0.1[6][15]
Table 2: In Vivo Radiosensitizing Effects of this compound
Tumor ModelCancer TypeThis compound DoseRadiation ScheduleOutcome MeasureResultReference
M12-eGFP XenograftMelanoma Brain Metastasis125 mpk (twice daily)2.5 Gy x 5 fractionsMedian Survival104% increase (p=0.0015)[6][16][17]
M15 XenograftMelanoma Brain Metastasis125 mpk (twice daily)2.5 Gy x 5 fractionsMedian Survival50% increase (p=0.03)[6][16][17]
M27 XenograftMelanoma Brain Metastasis125 mpk (twice daily)2.5 Gy x 5 fractionsMedian Survival16% increase (p=0.04)[6][16][17]
SK-RC-52 XenograftRenal Cell CarcinomaNot Specified3MBq or 6MBq ¹⁷⁷Lu-anti-CAIX RITAnti-tumor activity3MBq RIT + this compound ≥ 6MBq RIT alone[18]
Prostate XenograftProstate CancerNot Specified6MBq ¹⁷⁷Lu-anti-PSMA RITComplete Response (CR)75% CR (3/4) vs 25% CR (1/4) for RIT alone[18]
Table 3: In Vitro Radiosensitizing Effects of Rigosertib
Cell LineCancer TypeRigosertib Concentration (µM)Radiation Dose (Gy)Outcome MeasureResultReference
HeLaCervical CarcinomaNot Specified2-8Dose Modification Factor1.4 - 2.2[11][12]
C33ACervical CarcinomaNot Specified2-8Dose Modification Factor1.4 - 2.2[11][12]
HeLaCervical CarcinomaNot Specified6Increase in γ-H2AX intensity71-108% increase with Rigosertib vs. 15-25% with Cisplatin[11][12]
C33ACervical CarcinomaNot Specified6Increase in γ-H2AX intensity71-108% increase with Rigosertib vs. 15-25% with Cisplatin[11][12]
Table 4: In Vivo Radiosensitizing Effects of Rigosertib
Tumor ModelCancer TypeRigosertib DoseRadiation ScheduleOutcome MeasureResultReference
Cervical Cancer XenograftCervical CarcinomaNot SpecifiedNot SpecifiedTumor Growth Delay53% longer with Rigosertib vs. Cisplatin[11][12]

Experimental Protocols

This section outlines the general methodologies for key experiments cited in the literature. For detailed, step-by-step protocols, please refer to the cited publications.

Cell Culture
  • Cell Lines: A variety of human cancer cell lines have been used, including those from melanoma brain metastases (M12, M15, M27), glioblastoma (U251), and cervical carcinoma (HeLa, C33A).[6][9][12] Normal human astrocyte cell lines (SVG-A) have also been used to assess effects on non-malignant tissue.[6][15]

  • Culture Conditions: Cells are typically maintained in appropriate media supplemented with fetal bovine serum and antibiotics, and incubated in a humidified atmosphere at 37°C and 5% CO₂.

Clonogenic Survival Assay

The clonogenic survival assay is the gold standard for assessing the reproductive integrity of cells after exposure to ionizing radiation.[19][20]

Clonogenic_Assay_Workflow Start Start Seed_Cells Seed Cells in Plates Start->Seed_Cells Adherence Allow Cells to Adhere (Overnight) Seed_Cells->Adherence Treatment Treat with this compound/Rigosertib or Vehicle Adherence->Treatment Irradiation Irradiate with a Range of Doses Treatment->Irradiation Incubation Incubate for Colony Formation (10-14 days) Irradiation->Incubation Fix_Stain Fix and Stain Colonies Incubation->Fix_Stain Count_Colonies Count Colonies Fix_Stain->Count_Colonies Calculate_SF Calculate Surviving Fraction Count_Colonies->Calculate_SF End End Calculate_SF->End

Caption: Workflow of a typical clonogenic survival assay to assess radiosensitivity.

Immunofluorescence for γ-H2AX Foci

This technique is used to visualize and quantify DNA double-strand breaks.[19]

  • Procedure:

    • Cells are grown on coverslips and treated with the drug and/or radiation.

    • At specified time points, cells are fixed and permeabilized.

    • Cells are incubated with a primary antibody against phosphorylated H2AX (γ-H2AX).

    • A fluorescently labeled secondary antibody is used for detection.

    • Nuclei are counterstained with DAPI.

    • Images are acquired using a fluorescence microscope, and the number of foci per nucleus is quantified.[19]

Western Blotting

Western blotting is used to detect and quantify specific proteins involved in DNA damage signaling pathways.

  • Procedure:

    • Protein lysates are collected from treated and untreated cells.

    • Proteins are separated by size using SDS-PAGE and transferred to a membrane.

    • The membrane is incubated with primary antibodies against target proteins (e.g., phospho-DNA-PKcs, total DNA-PKcs, γH2AX).

    • Horseradish peroxidase-conjugated secondary antibodies are used for detection via chemiluminescence.

In Vivo Tumor Xenograft Studies
  • Animal Models: Immunocompromised mice (e.g., C57BL/6, BALB/c) are typically used.[4]

  • Tumor Implantation: Human cancer cells are injected subcutaneously or orthotopically to establish tumors.

  • Treatment: Once tumors reach a specified size, animals are randomized into treatment groups: vehicle control, this compound/Rigosertib alone, radiation alone, or combination therapy.

  • Drug Administration: this compound is typically administered via oral gavage.[6]

  • Irradiation: Tumors are locally irradiated using a dedicated animal irradiator.

  • Monitoring: Tumor volume and animal body weight are monitored regularly. The primary endpoint is often tumor growth delay or an increase in median survival.

Clinical Development and Future Directions

This compound is currently being evaluated in multiple clinical trials in combination with radiotherapy for various solid tumors, including glioblastoma, pancreatic cancer, and head and neck cancers.[1][7][9][21][22] These studies aim to determine the maximum tolerated dose, safety, and efficacy of this combination therapy.[1][23] Early results suggest that this compound is generally well-tolerated in combination with radiation.[1]

The combination of DNA-PK inhibitors like this compound with radiotherapy holds significant promise for improving outcomes in patients with radioresistant tumors. Further research is needed to identify predictive biomarkers of response and to explore rational combinations with other targeted agents and immunotherapies.[2][3]

Conclusion

This compound has emerged as a potent radiosensitizer by virtue of its selective inhibition of DNA-PK and the NHEJ pathway. Preclinical data robustly support its ability to enhance the efficacy of radiation in a variety of cancer models. Rigosertib also demonstrates radiosensitizing effects, primarily through the inhibition of Plk1 and the PI3K/Akt pathway. The ongoing clinical evaluation of this compound in combination with radiotherapy will be crucial in translating these promising preclinical findings into tangible benefits for cancer patients. This technical guide provides a foundational understanding of the mechanisms and data supporting the use of these agents to overcome radioresistance.

References

Peposertib (M3814): A Technical Guide on its Chemical Structure, Properties, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peposertib, also known as M3814 or Nedisertib, is a potent, selective, and orally bioavailable small-molecule inhibitor of the DNA-dependent protein kinase (DNA-PK).[1][2][3][4] DNA-PK is a critical enzyme in the non-homologous end joining (NHEJ) pathway, a major cellular mechanism for repairing DNA double-strand breaks (DSBs).[1][5] By inhibiting this repair process, this compound sensitizes cancer cells to the cytotoxic effects of DNA-damaging agents, such as ionizing radiation and certain chemotherapies.[1][3] This technical guide provides an in-depth overview of this compound's chemical structure, physicochemical and pharmacokinetic properties, mechanism of action, and key experimental protocols used in its evaluation.

Chemical Identity and Physicochemical Properties

This compound is a complex heterocyclic molecule. Its chemical identifiers and computed physicochemical properties are summarized in the table below, providing a foundational understanding of its drug-like characteristics.

Identifier / Property Value Source
IUPAC Name (S)-[2-chloro-4-fluoro-5-(7-morpholin-4-ylquinazolin-4-yl)phenyl]-(6-methoxypyridazin-3-yl)methanol[6]
Synonyms M3814, Nedisertib, MSC2490484A[7]
Molecular Formula C₂₄H₂₁ClFN₅O₃[6]
Molecular Weight 481.9 g/mol [6][8]
CAS Number 1637542-33-6[6]
SMILES String COC1=NN=C(C=C1)--INVALID-LINK--C3=NC=NC4=C3C=CC(=C4)N5CCOCC5)F)Cl)O[6]
XLogP3 2.8[6][8]
Hydrogen Bond Donors 1[8]
Hydrogen Bond Acceptors 9[8]
Topological Polar Surface Area 93.5 Ų[6][8]
Solubility Profile Low, pH-dependent solubility (BCS Class II)[9][10]

Mechanism of Action: Inhibition of the NHEJ Pathway

This compound exerts its therapeutic effect by targeting DNA-PK, a serine/threonine protein kinase that acts as a master regulator of the NHEJ pathway for repairing DNA DSBs.[1][5]

  • DNA Damage Recognition: Following a DNA DSB (induced by radiation or chemotherapy), the Ku70/Ku80 heterodimer rapidly binds to the broken DNA ends.[2][9]

  • DNA-PK Holoenzyme Assembly: This binding event recruits the DNA-PK catalytic subunit (DNA-PKcs), forming the active DNA-PK holoenzyme.[9]

  • Kinase Activation & Repair: DNA-PKcs is activated and phosphorylates itself and other downstream targets (e.g., Artemis, Ligase IV) to process the DNA ends and ligate them together, completing the repair.[2]

  • Inhibition by this compound: this compound acts as an ATP-competitive inhibitor, binding to the kinase domain of DNA-PKcs and blocking its catalytic activity.[9][10] This prevents the phosphorylation events necessary for NHEJ, leading to the persistence of lethal DSBs and subsequent cancer cell death.[1]

The diagram below illustrates the DNA-PK mediated NHEJ pathway and the point of inhibition by this compound.

NHEJ_Pathway cluster_Repair NHEJ Repair Cascade DSB DNA DSB Ku Ku70/80 DSB->Ku Binds to broken ends DNAPKcs DNA-PKcs Ku->DNAPKcs Recruits Artemis Artemis DNAPKcs->Artemis Phosphorylates & Activates LigaseIV XRCC4-Ligase IV Artemis->LigaseIV Processes ends for Repaired Repaired DNA LigaseIV->Repaired Ligates This compound This compound This compound->Block Clonogenic_Workflow start Start seed 1. Seed Cells (e.g., 200-8000 cells/well) start->seed attach Incubate Overnight (Allow attachment) seed->attach treat 2. Treat with this compound or Vehicle (DMSO) attach->treat irradiate 3. Irradiate Plates (0, 2, 4, 6, 8 Gy) treat->irradiate incubate 4. Incubate for Colony Growth (10-14 days) irradiate->incubate fix_stain 5. Fix and Stain Colonies (Formalin, Crystal Violet) incubate->fix_stain count 6. Count Colonies (≥50 cells) fix_stain->count analyze 7. Calculate Survival Fraction & Plot Curves count->analyze end_node End analyze->end_node

References

Peposertib's Impact on Cell Cycle Checkpoints: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Peposertib (also known as M3814) is a potent and selective inhibitor of the DNA-dependent protein kinase (DNA-PK), a critical enzyme in the non-homologous end joining (NHEJ) pathway for repairing DNA double-strand breaks (DSBs).[1][2][3] By disrupting this primary DNA repair mechanism, this compound sensitizes cancer cells to DNA-damaging agents such as radiotherapy and certain chemotherapies.[4][5] This guide provides an in-depth analysis of the molecular mechanisms through which this compound impacts cell cycle checkpoints, particularly the G2/M checkpoint, and how this effect is contingent on the tumor suppressor p53 status. Detailed experimental protocols and quantitative data are presented to support the described mechanisms.

Core Mechanism of Action: DNA-PK Inhibition

DNA-PK is a key component of the NHEJ machinery, which is the predominant pathway for repairing DNA DSBs throughout the cell cycle.[6] When a DSB occurs, the Ku70/Ku80 heterodimer binds to the broken DNA ends and recruits the catalytic subunit of DNA-PK (DNA-PKcs).[2][7] DNA-PKcs then phosphorylates various substrates to facilitate the processing and ligation of the DNA ends.

This compound is an orally bioavailable, small-molecule inhibitor that selectively targets the kinase activity of DNA-PKcs at sub-nanomolar concentrations.[4] By inhibiting DNA-PK, this compound prevents the repair of DSBs induced by exogenous agents like ionizing radiation (IR) or topoisomerase II inhibitors (e.g., doxorubicin, etoposide).[2][4] The persistence of unrepaired DSBs triggers the DNA Damage Response (DDR), a complex signaling network that activates cell cycle checkpoints to halt cell division and allow time for repair.[4] If the damage is irreparable, the DDR can lead to cellular senescence or apoptosis.

Modulation of Cell Cycle Checkpoints

This compound monotherapy has a minimal effect on cell cycle distribution.[1] However, when combined with a DSB-inducing agent, its impact on cell cycle progression becomes profound, primarily leading to a robust G2/M checkpoint arrest.[1][2]

G2/M Checkpoint Arrest

The G2/M checkpoint prevents cells with damaged DNA from entering mitosis, thus avoiding the propagation of genomic instability. When DNA DSBs persist due to this compound's inhibition of NHEJ, the Ataxia-Telangiectasia Mutated (ATM) kinase is activated.[2][5] ATM, in turn, phosphorylates and activates downstream checkpoint kinases such as CHK1 and CHK2.[1][5] These kinases then inactivate the CDC25 phosphatases, which are required to activate the Cyclin B-CDK1 complex that drives mitotic entry. This signaling cascade results in a transient arrest of cells in the G2 phase of the cell cycle.[1]

Studies in various cancer cell lines, including triple-negative breast cancer and p53-deficient models, have consistently shown a significant accumulation of cells in the G2/M phase following combined treatment with this compound and a DNA-damaging agent.[1][2]

The Pivotal Role of p53 Status

The ultimate fate of a cancer cell arrested at the G2/M checkpoint by the combination treatment is largely determined by its p53 status.[5][8]

  • In p53 Wild-Type Cells: In the presence of functional p53, the ATM-mediated DDR is amplified.[2][5] this compound treatment in combination with DNA damage leads to increased phosphorylation of p53 at Serine 15 (a direct target of ATM) and an overall increase in p53 protein levels.[5][7] This hyperactivation of p53 enhances the transcription of its target genes, including the cyclin-dependent kinase inhibitor p21.[2][5][7] The upregulation of p21 reinforces the cell cycle arrest, often leading to a state of premature senescence.[1][9] This robust checkpoint response effectively protects the cells from entering mitosis with unrepaired chromosomes.[5]

  • In p53-Deficient Cells: Cancer cells lacking functional p53 do not have this protective checkpoint mechanism.[1][8] Although they still undergo an initial G2 arrest mediated by ATM/CHK signaling, this checkpoint is often leaky or transient.[1] Consequently, these cells eventually enter mitosis despite carrying unrepaired DSBs. This leads to severe chromosomal aberrations, aberrant cell division, and ultimately, cell death through a process known as mitotic catastrophe.[5][8] This selective vulnerability of p53-deficient tumors is a key rationale for combining this compound with radiotherapy.[1][8]

Signaling Pathways

The interplay between DNA repair and cell cycle checkpoint signaling is complex. The following diagrams illustrate the key pathways affected by this compound.

NHEJ_Inhibition This compound's Inhibition of the NHEJ Pathway cluster_0 DNA Double-Strand Break (DSB) cluster_1 NHEJ Repair Pathway DSB DNA DSB Ku70_80 Ku70/80 DSB->Ku70_80 Binds to DNA ends DNAPKcs DNA-PKcs Ku70_80->DNAPKcs Recruits Artemis Artemis DNAPKcs->Artemis Phosphorylates & Activates LigIV_XRCC4 Ligase IV / XRCC4 Artemis->LigIV_XRCC4 Processes ends for Repaired_DNA Repaired DNA LigIV_XRCC4->Repaired_DNA Ligates This compound This compound This compound->DNAPKcs Inhibits Kinase Activity

Caption: this compound inhibits the kinase activity of DNA-PKcs, a core component of the NHEJ pathway.

Caption: this compound + DNA damage enhances ATM activation, leading to p53-dependent G2/M arrest.

Quantitative Data Summary

The following tables summarize quantitative findings from preclinical studies investigating this compound's effect on the cell cycle.

Table 1: Cell Cycle Distribution in MDA-MB-231 (TNBC) Cells [2]

Treatment (7 days)% EdU+ Cells (Proliferating)% Cells in G2/M Phase
Vehicle Control (DMSO)8.62%Not specified
This compound (1 µM)9.03%Not specified
Doxorubicin (1 nM)9.82%Not specified
This compound + Doxorubicin1.46% Significant Accumulation

Note: The study visually demonstrates a clear G2/M peak in the combination treatment group via flow cytometry histograms.[2]

Table 2: Protein Expression Changes in MDA-MB-231 Cells Following Combination Treatment [2]

ProteinChange with this compound + DoxorubicinRole/Significance
p-ATM (S1981)IncreasedActivation of ATM kinase
p-H2AX (S139)IncreasedMarker of DNA DSBs
p-Kap1 (S824)IncreasedATM substrate, involved in DDR
p-p53 (S15)IncreasedActivation of p53
p21Increasedp53 target, CKI, induces arrest

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following are generalized protocols for key experiments used to study this compound's effects.

Western Blotting for Protein Analysis

This protocol is used to detect changes in the expression and phosphorylation status of key proteins in the DDR and cell cycle pathways (e.g., ATM, p53, p21, γH2AX).[2][5][7]

  • Cell Lysis:

    • Culture cells to 70-80% confluency and treat with this compound and/or a DNA-damaging agent for the desired time.

    • Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.[2][7]

    • Sonicate lysates (e.g., 10 minutes with 30s on/30s off cycles) at 4°C to shear DNA and ensure complete lysis.[2][7]

    • Centrifuge at >12,000 g for 15 minutes at 4°C to pellet cell debris.[2]

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • Sample Preparation & Electrophoresis:

    • Normalize protein amounts for all samples and add Laemmli sample buffer. Heat samples at 95°C for 5 minutes.

    • Load 20-40 µg of protein per lane onto an SDS-PAGE gel (e.g., 4-12% Bis-Tris).[9]

    • Run the gel in 1x running buffer until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.[10]

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).[10]

    • Incubate the membrane with a specific primary antibody (e.g., anti-p-p53 S15) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.[10]

    • Wash the membrane three times for 5-10 minutes each with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[10]

    • Wash again three times with TBST.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.[11]

    • Capture the signal using an imaging system or X-ray film.[11] Vinculin or GAPDH is often used as a loading control.[2]

Flow Cytometry for Cell Cycle Analysis

This technique quantifies the DNA content of individual cells, allowing for the determination of the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).[2]

  • Cell Preparation:

    • Treat cells as required. Harvest both adherent and floating cells to include apoptotic populations.

    • Count cells and aliquot approximately 1 x 10⁶ cells per sample.[12]

    • Wash cells with PBS and centrifuge.

  • Fixation:

    • Resuspend the cell pellet and fix by adding ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping.[13]

    • Incubate at -20°C for at least 2 hours (can be stored for weeks).[14]

  • Staining:

    • Centrifuge the fixed cells to remove ethanol and wash with PBS.

    • Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A in a permeabilization buffer (e.g., PBS with 0.1% Triton X-100).[13][15] RNase A is crucial to prevent staining of double-stranded RNA.

    • Incubate for 15-30 minutes at room temperature, protected from light.[15]

  • Data Acquisition and Analysis:

    • Analyze samples on a flow cytometer, exciting the PI with a 488 nm or 561 nm laser and collecting fluorescence in the red spectrum.

    • Use a low flow rate for better resolution.[13]

    • Analyze the resulting DNA content histograms using cell cycle analysis software (e.g., ModFit, FlowJo) to deconvolute the G0/G1, S, and G2/M populations.[12]

Immunofluorescence for DNA Damage Foci (γH2AX)

Immunofluorescence is used to visualize the formation of nuclear foci containing phosphorylated H2AX (γH2AX), a marker for DNA DSBs.[16][17]

  • Cell Culture and Treatment:

    • Grow cells on glass coverslips in a multi-well plate.

    • Apply treatments as required.

  • Fixation and Permeabilization:

    • Wash cells with PBS.

    • Fix with 4% paraformaldehyde for 10-15 minutes at room temperature.[17]

    • Wash again with PBS.

    • Permeabilize with 0.2-0.5% Triton X-100 in PBS for 5-10 minutes to allow antibody entry into the nucleus.[17]

  • Blocking and Staining:

    • Wash with PBS and block with a solution like 2% BSA in PBS for 30-60 minutes to reduce non-specific antibody binding.[17]

    • Incubate with the primary antibody (e.g., anti-γH2AX) diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature, protected from light.

  • Mounting and Imaging:

    • Wash three times with PBS.

    • Mount the coverslip onto a microscope slide using a mounting medium containing a nuclear counterstain like DAPI.

    • Image the cells using a fluorescence or confocal microscope. The number and intensity of γH2AX foci per nucleus can be quantified using image analysis software.

Experimental Workflow Visualization

The following diagram outlines a typical workflow for assessing the impact of this compound on cell cycle checkpoints in vitro.

Experimental_Workflow In Vitro Workflow for this compound Cell Cycle Analysis cluster_analysis Downstream Analysis cluster_endpoints Endpoints Start Select Cancer Cell Line (e.g., p53-wt vs p53-def) Treatment Treatment Groups: 1. Vehicle Control 2. This compound alone 3. DNA-damaging agent alone 4. Combination Start->Treatment Incubation Incubate for Defined Timepoints (e.g., 24, 48, 72h) Treatment->Incubation Harvest Harvest Cells Incubation->Harvest Flow Flow Cytometry (PI Staining) Harvest->Flow Western Western Blotting Harvest->Western IF Immunofluorescence (γH2AX) Harvest->IF CellCycle Quantify Cell Cycle Distribution (G1/S/G2M) Flow->CellCycle Protein Analyze Protein Levels (p-ATM, p-p53, p21) Western->Protein DNA_Damage Visualize & Quantify DNA Damage Foci IF->DNA_Damage

Caption: A typical workflow for studying this compound's effects on the cell cycle in vitro.

Conclusion and Therapeutic Implications

This compound's mechanism of action extends beyond simple DNA repair inhibition; it is a potent modulator of cell cycle checkpoints. By preventing the repair of DSBs, it forces cancer cells to rely on the ATM-driven DNA damage response. The outcome of this checkpoint activation is critically dependent on the p53 status of the tumor. In p53-proficient tumors, this compound can enhance p53-mediated cell cycle arrest and senescence, while in p53-deficient tumors, it promotes mitotic catastrophe and cell death.[5][8]

This differential impact provides a strong therapeutic rationale for its use in combination with radiotherapy and certain chemotherapies, particularly in tumors with p53 mutations, which are common in many cancer types. The detailed understanding of its effects on cell cycle checkpoints, as outlined in this guide, is essential for the rational design of clinical trials and the development of effective combination strategies.[3][7] Current clinical research is actively exploring these combinations in various solid tumors.[6][7][18]

References

Peposertib: A Technical Overview of a Novel DNA-PK Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Peposertib (also known as M3814) is a potent and selective, orally bioavailable small molecule inhibitor of the catalytic subunit of DNA-dependent protein kinase (DNA-PKcs). By targeting a key component of the non-homologous end joining (NHEJ) pathway, this compound disrupts the repair of DNA double-strand breaks (DSBs), a critical mechanism for cancer cell survival, particularly in response to radiotherapy and certain chemotherapies. This technical guide provides a comprehensive summary of the discovery, mechanism of action, preclinical development, and clinical evaluation of this compound, presenting key quantitative data, experimental methodologies, and visual representations of its biological and developmental pathways.

Discovery and Rationale

The discovery of this compound stemmed from a drug discovery program aimed at identifying potent and selective inhibitors of DNA-PK.[1] The rationale for targeting DNA-PK is based on its critical role in the repair of DNA DSBs, which are highly cytotoxic lesions induced by ionizing radiation and various chemotherapeutic agents.[1] Cancer cells often exhibit an increased reliance on specific DNA damage response (DDR) pathways for survival, making them vulnerable to inhibitors of these pathways. By blocking DNA-PK-mediated NHEJ, this compound was designed to enhance the efficacy of DNA-damaging cancer therapies.[1]

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of DNA-PKcs.[1] In the presence of DNA DSBs, DNA-PK is activated and autophosphorylates, initiating the NHEJ repair cascade. This compound binds to the kinase domain of DNA-PKcs, preventing its catalytic activity.[1] This inhibition leads to the accumulation of unrepaired DSBs, ultimately triggering cell cycle arrest and apoptosis in cancer cells. Furthermore, the inhibition of DNA-PK by this compound has been shown to potentiate ATM/p53 signaling, leading to enhanced p53-dependent antitumor activity.

cluster_0 Cellular Response to DNA Double-Strand Breaks (DSBs) cluster_1 Mechanism of Action of this compound DSB DNA Double-Strand Break (induced by Radiation/Chemotherapy) DNAPK DNA-PKcs Activation DSB->DNAPK NHEJ Non-Homologous End Joining (NHEJ) DNAPK->NHEJ Inhibition Inhibition of DNA-PKcs DNAPK->Inhibition Repair DNA Repair NHEJ->Repair Survival Cell Survival and Proliferation Repair->Survival This compound This compound (M3814) This compound->Inhibition BlockedNHEJ Blocked NHEJ Inhibition->BlockedNHEJ Accumulation Accumulation of DSBs BlockedNHEJ->Accumulation Apoptosis Apoptosis/Cell Death Accumulation->Apoptosis

Figure 1: Mechanism of Action of this compound.

Preclinical Development

In Vitro Studies

This compound has demonstrated potent and selective inhibition of DNA-PK in biochemical assays and has shown significant activity in various cancer cell lines, particularly in combination with DNA-damaging agents.

Table 1: In Vitro Activity of this compound

ParameterValueCell Line(s)Combination AgentReference
DNA-PK IC50 0.6 nmol/L--[1]
Radiosensitization Potentiated radiation-induced cell killingMultiple cancer cell linesIonizing Radiation[1]
Chemosensitization Synergistic antiproliferative activityTriple-Negative Breast Cancer cell linesDoxorubicin, Epirubicin, Etoposide[2]
In Vivo Studies

Preclinical studies in xenograft models have shown that oral administration of this compound, in combination with radiation or chemotherapy, leads to significant tumor growth inhibition and, in some cases, complete tumor regression.[1]

Table 2: Preclinical In Vivo Efficacy of this compound

Cancer ModelCombination TherapyKey FindingsReference
Cervical Cancer (HeLa xenograft) Ionizing RadiationSignificant reduction in tumor burden[3]
Triple-Negative Breast Cancer (MDA-MB-231 & MX-1 xenografts) Pegylated Liposomal Doxorubicin (PLD)Induced tumor regression and prevented regrowth[2]
Melanoma Brain Metastases (PDX models) Ionizing RadiationSignificant prolongation in median survival[4]
FaDu & H460 Lung Carcinoma xenografts Fractionated RadiationComplete and durable tumor regression[1]
Pharmacokinetics

Preclinical pharmacokinetic studies in mice have characterized the absorption, distribution, metabolism, and excretion of this compound.

Table 3: Preclinical Pharmacokinetic Parameters of this compound in Mice

ParameterValueDosingReference
Half-life (t1/2) ~2.44 hours20 mg/kg oral[4]
Brain Distribution (Kpuu) 0.027 (wild-type mice)20 mg/kg oral[4]
Brain Distribution (Kpuu) 0.215 (BCRP/MDR1A/B knockout mice)20 mg/kg oral[4]

Clinical Development

This compound has been evaluated in several Phase I and Phase II clinical trials to determine its safety, tolerability, pharmacokinetics, and preliminary efficacy, both as a monotherapy and in combination with other anti-cancer treatments.

Table 4: Overview of Key Clinical Trials with this compound

Trial IdentifierPhaseIndicationTreatment CombinationKey FindingsReference
NCT03770689 Ib/IILocally Advanced Rectal CancerCapecitabine and RadiotherapyThis compound ≤150 mg once daily was tolerable. Limited clinical benefit observed at tolerable doses.[5][6]
NCT02316197, NCT02516813 IAdvanced Solid TumorsMonotherapy and RadiotherapyMTD not reached up to the highest administered level in monotherapy.[1]
NCT04555577 INewly Diagnosed MGMT Unmethylated GlioblastomaRadiation and Adjuvant TemozolomideOngoing to determine MTD.[7]

Table 5: Pharmacokinetic Parameters of this compound in Healthy Volunteers (100 mg single dose)

ParameterTablet (fasted)Tablet (fed)Oral Suspension (fasted)Reference
Cmax (ng/mL) Geometric Mean (GeoCV%): 104.47 (79.15, 137.90)-Geometric Mean (GeoCV%): 173.29 (135.78, 221.16)[1]
AUC0–t (ng*h/mL) Geometric Mean (90% CI): 123.81 (108.04, 141.87)-Geometric Mean (90% CI): 124.83 (111.50, 139.76)[1]
Tmax (h) Median (min; max): 1 (0.50; 3.00)Median (min; max): 3.5 (1.50; 5.00)Median (min; max): 0.5[1]
t1/2 (h) Geometric Mean (GeoCV%): 5.40 (75.0)Geometric Mean (GeoCV%): 3.34 (56.3)-[1]

Experimental Protocols

Disclaimer: The following protocols are generalized based on publicly available information and standard laboratory procedures. Specific details from the cited studies are not fully available.

Western Blotting for DNA Damage Response Proteins

This protocol describes a general method for assessing the phosphorylation status of key DNA damage response proteins.

start Start: Treat cells with This compound +/- DNA damaging agent lysis Cell Lysis (e.g., RIPA buffer with inhibitors) start->lysis quant Protein Quantification (e.g., BCA assay) lysis->quant sds SDS-PAGE quant->sds transfer Protein Transfer to Membrane (e.g., PVDF) sds->transfer block Blocking (e.g., 5% non-fat milk or BSA) transfer->block primary Primary Antibody Incubation (e.g., anti-pDNA-PK, anti-γH2AX) block->primary secondary Secondary Antibody Incubation (HRP-conjugated) primary->secondary detection Chemiluminescent Detection secondary->detection end End: Image Analysis and Quantification detection->end

Figure 2: Generalized Western Blotting Workflow.
  • Cell Treatment and Lysis: Plate and treat cells with desired concentrations of this compound with or without a DNA-damaging agent (e.g., ionizing radiation, doxorubicin). After treatment, wash cells with PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method such as the bicinchoninic acid (BCA) assay.

  • SDS-PAGE and Protein Transfer: Separate equal amounts of protein by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against target proteins (e.g., phospho-DNA-PKcs, total DNA-PKcs, γH2AX, phospho-ATM, total ATM) overnight at 4°C. After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software.

Clonogenic Survival Assay

This assay assesses the ability of single cells to form colonies after treatment, a measure of reproductive cell death.

start Start: Prepare single-cell suspension seed Seed known number of cells into plates start->seed treat Treat with this compound +/- Radiation seed->treat incubate Incubate for 7-14 days to allow colony formation treat->incubate fix Fix colonies (e.g., with methanol/acetic acid) incubate->fix stain Stain colonies (e.g., with crystal violet) fix->stain count Count colonies (>50 cells) stain->count calculate Calculate Surviving Fraction count->calculate end End: Generate cell survival curves calculate->end

Figure 3: Generalized Clonogenic Survival Assay Workflow.
  • Cell Seeding: Prepare a single-cell suspension of the desired cancer cell line and seed a known number of cells into 6-well plates. The number of cells seeded will depend on the expected toxicity of the treatment.

  • Treatment: After allowing the cells to attach, treat them with various concentrations of this compound, either alone or in combination with a single dose of ionizing radiation.

  • Incubation: Incubate the plates for 7-14 days, or until visible colonies are formed in the untreated control wells.

  • Fixing and Staining: Aspirate the media, wash the wells with PBS, and fix the colonies with a solution such as methanol:acetic acid (3:1). After fixation, stain the colonies with a solution of 0.5% crystal violet in methanol.

  • Colony Counting: After washing and drying, count the number of colonies containing at least 50 cells.

  • Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment condition. Plot the surviving fraction against the dose of radiation to generate cell survival curves.

In Vivo Xenograft Model

This protocol describes a general procedure for evaluating the efficacy of this compound in a subcutaneous tumor model.

  • Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., HeLa, MDA-MB-231) into the flank of immunocompromised mice.

  • Tumor Growth and Randomization: Monitor tumor growth by caliper measurements. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups.

  • Treatment: Administer this compound via oral gavage and/or the combination agent (e.g., radiation, doxorubicin) according to the specified dosing schedule.

  • Monitoring: Monitor tumor volume and body weight regularly throughout the study.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis, such as immunohistochemistry for biomarkers like γH2AX.

Conclusion

This compound is a promising DNA-PK inhibitor with a well-defined mechanism of action and demonstrated preclinical efficacy in sensitizing cancer cells to DNA-damaging therapies. Early clinical trials have established its safety and tolerability. Ongoing and future studies will further delineate its therapeutic potential in various cancer types and combination regimens. The data and methodologies summarized in this guide provide a comprehensive resource for researchers and clinicians interested in the continued development and application of this compound.

References

Peposertib: A Technical Guide to a Novel DNA-PK Inhibitor in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Peposertib (also known as M3814) is a potent, selective, and orally bioavailable small-molecule inhibitor of the DNA-dependent protein kinase (DNA-PK).[1][2] DNA-PK is a critical enzyme in the non-homologous end joining (NHEJ) pathway, the primary mechanism for repairing DNA double-strand breaks (DSBs) in human cells.[3][4] By inhibiting DNA-PK, this compound prevents the repair of DNA damage induced by radiotherapy and certain chemotherapies, thereby enhancing their cytotoxic effects and leading to tumor cell death.[3][5] This technical guide provides an in-depth overview of this compound's mechanism of action, summarizes key preclinical and clinical data, details relevant experimental protocols, and visualizes the core biological pathways and experimental workflows.

The Role of DNA-PK in DNA Repair and Cancer Therapy

DNA double-strand breaks are among the most lethal forms of DNA damage.[4] Eukaryotic cells have evolved two primary pathways to repair these breaks: the high-fidelity homologous recombination (HR) pathway and the faster, more predominant, but error-prone non-homologous end joining (NHEJ) pathway.[4][6] In many cancer cells, the NHEJ pathway is the dominant repair mechanism.[4]

The NHEJ pathway is initiated by the binding of the Ku70/Ku80 heterodimer to the broken DNA ends. This complex then recruits the catalytic subunit of DNA-PK (DNA-PKcs), forming the active DNA-PK holoenzyme.[7] DNA-PK's kinase activity is essential for processing the DNA ends and recruiting other downstream repair factors, such as XRCC4 and DNA Ligase IV, which complete the repair process.[1][7]

Many standard cancer treatments, including ionizing radiation and topoisomerase II inhibitors (e.g., doxorubicin, etoposide), function by inducing DSBs.[1][8] Cancer cells can develop resistance to these therapies by upregulating their DNA damage response (DDR) pathways, particularly NHEJ.[9] Therefore, inhibiting a key NHEJ component like DNA-PK presents a rational strategy to sensitize tumors to these established treatments.[3][5]

Mechanism of Action of this compound

This compound functions by binding to and inhibiting the catalytic activity of DNA-PKcs.[3][5] This action disrupts the NHEJ pathway, preventing the repair of DSBs.[3] When used in combination with a DSB-inducing agent, the accumulation of unrepaired DNA damage leads to genomic instability, cell cycle arrest, and ultimately, apoptotic or catastrophic cell death.[10][11]

Interestingly, the inhibition of DNA-PK by this compound can lead to a compensatory hyperactivation of the Ataxia-telangiectasia mutated (ATM) kinase, another key player in the DNA damage response.[1][7] In cancer cells with functional p53, this enhanced ATM signaling can amplify the p53-dependent apoptotic response, further contributing to the drug's efficacy.[7][11][12] This interplay highlights a complex signaling cascade initiated by this compound's targeted inhibition.

In TP53-mutant cancers, which are often resistant to DNA-damaging agents, a synthetic lethality approach can be exploited. The loss of p53 function makes these cells more reliant on alternative repair pathways like microhomology-mediated end-joining (MMEJ), which is driven by Polymerase Theta (POLQ).[6][13] Studies have shown that combining a DNA-PK inhibitor like this compound with a POLQ inhibitor results in synergistic cell killing in TP53-deficient models.[13]

G cluster_0 DNA Double-Strand Break (DSB) Repair cluster_1 Non-Homologous End Joining (NHEJ) cluster_2 Consequences of Inhibition DSB DNA Double-Strand Break (from Radiation/Chemotherapy) Ku Ku70/80 DSB->Ku Binds to ends DNAPKcs DNA-PKcs Ku->DNAPKcs Recruits Artemis Artemis/ XRCC4/LigIV DNAPKcs->Artemis Phosphorylates & Recruits Unrepaired Unrepaired DSBs This compound This compound This compound->DNAPKcs Inhibits Kinase Activity Repair_NHEJ DSB Repair Artemis->Repair_NHEJ Artemis->Unrepaired Apoptosis Apoptosis/ Mitotic Catastrophe Unrepaired->Apoptosis Accumulation leads to

Caption: Mechanism of this compound in the NHEJ Pathway.

Quantitative Data Summary

The efficacy of this compound, primarily in combination therapies, has been evaluated in numerous preclinical and clinical studies. The following tables summarize key quantitative findings.

Table 1: Preclinical In Vivo Efficacy of this compound Combinations
Cancer ModelCombination TherapyKey Efficacy EndpointResultCitation
Melanoma Brain Metastasis (M12-eGFP)This compound (125 mpk) + Radiation (2.5 Gy x 5)Median Survival Prolongation104% increase[14]
Melanoma Brain Metastasis (M15)This compound (125 mpk) + Radiation (2.5 Gy x 5)Median Survival Prolongation50% increase[14]
Triple-Negative Breast Cancer (TNBC)This compound + Pegylated Liposomal Doxorubicin (PLD)Tumor GrowthSignificant and long-lasting delay[1]
Synovial SarcomaThis compound + Pegylated Liposomal Doxorubicin (PLD)Anti-Tumor EfficacyEnhanced compared to unmodified doxorubicin[7]
Acute Myeloid Leukemia (AML) PDXThis compound + CPX-351 (liposomal daunorubicin/cytarabine)Human CD45+ Cells in SpleenMarked reduction[11]
Renal Cell Carcinoma (SK-RC-52)This compound (50 mg/kg) + 177Lu-DOTA-girentuximab (6 MBq)Complete Response Rate4 out of 4[15]
Table 2: Clinical Trial Data for this compound
Trial PhaseCancer TypeCombination TherapyThis compound DoseKey FindingsCitation
Phase Ib (NCT03770689)Locally Advanced Rectal Cancer+ Capecitabine + Radiotherapy50-250 mg QDMTD: ≤150 mg QD was tolerable. cCR/pCR rate was 5.3% (n=1). Did not improve complete response rates at tolerable doses.[2][9][16]
Phase IAdvanced Head and Neck Tumors+ Palliative Radiotherapy (RT)Up to 200 mg QDWell-tolerated.[17]
Phase IAdvanced Head and Neck Tumors+ RT + Cisplatin-Tolerable dose yielded insufficient exposure.[17]
Phase I/IIAdvanced Solid Tumors / Hepatobiliary Malignancies+ Avelumab + Hypofractionated RTUp to 250 mg QDTolerable. Limited antitumor activity (one partial response).
Table 3: Pharmacokinetic Parameters of this compound
SubjectDose/ConditionTmax (median)Cmax (Geo. Mean Ratio %)AUC0–t (Geo. Mean Ratio %)t1/2 (Geo. Mean)Citation
Healthy Volunteers100 mg Tablet (Fed vs. Fasted)3.5 h vs. 1.0 h104.47%123.81%3.34 h vs. 5.40 h[18][19]
Healthy Volunteers100 mg Oral Suspension vs. Tablet (Fasted)0.5 h vs. 1.0 h173.29%124.83%-[18][19]
Mice20 mpk (single oral dose)2.0 h--2.4 h[14]

Experimental Protocols

Evaluating the efficacy of a DNA-PK inhibitor like this compound requires a suite of specialized assays to measure DNA damage, cell survival, and pathway modulation.

Clonogenic Survival Assay

This assay is the gold standard for measuring the effects of cytotoxic agents, like radiation, on cell reproductive viability.[20][21][22] It determines the ability of a single cell to proliferate and form a colony (typically >50 cells).

  • Principle: Cells are treated with a DNA-damaging agent (e.g., radiation) with or without this compound. They are then plated at low densities and allowed to grow for 1-3 weeks. The number of resulting colonies is counted to determine the surviving fraction of cells compared to an untreated control. A lower survival fraction in the combination group indicates sensitization.[21]

  • Methodology:

    • Cell Culture: Maintain cancer cell lines in appropriate growth medium.

    • Treatment: Treat cells with varying doses of radiation and/or a fixed concentration of this compound.

    • Plating: Trypsinize cells to create a single-cell suspension. Count cells and plate a specific number (e.g., ranging from 100 to 8000 cells, depending on the radiation dose) into 6-well plates or petri dishes.[20][23]

    • Incubation: Incubate plates for 9-14 days at 37°C in a humidified incubator to allow colony formation.[23]

    • Fixing and Staining: Aspirate the medium, wash with PBS, and fix the colonies with a solution like 10% formalin or 4% paraformaldehyde. Stain colonies with a solution such as 0.5% crystal violet.[23]

    • Counting: Manually or automatically count the number of colonies containing at least 50 cells.

  • Data Analysis: Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each treatment condition. Plot SF on a logarithmic scale against the radiation dose to generate cell survival curves.

G start Start: Cancer Cell Culture treatment Treat Cells: 1. Control 2. This compound 3. Radiation 4. This compound + Radiation start->treatment plate Plate Cells at Low Density treatment->plate incubate Incubate (9-14 days) plate->incubate fix_stain Fix and Stain Colonies (e.g., Crystal Violet) incubate->fix_stain count Count Colonies (>50 cells) fix_stain->count analyze Analyze Data: Calculate Surviving Fraction count->analyze end End: Cell Survival Curves analyze->end

Caption: Experimental Workflow for a Clonogenic Survival Assay.
γH2AX Foci Formation Assay

This immunofluorescence-based assay is a sensitive method for quantifying DNA double-strand breaks at the single-cell level.[24][25]

  • Principle: Following a DSB, the histone variant H2AX is rapidly phosphorylated at serine 139, forming γH2AX.[24] These phosphorylated histones accumulate at the site of damage, forming discrete nuclear foci that can be visualized and counted using a specific primary antibody against γH2AX and a fluorescently labeled secondary antibody.[25][26] An increase in the number of foci per nucleus indicates a higher level of DNA damage or a failure to repair existing damage.

  • Methodology:

    • Cell Treatment: Grow cells on coverslips and treat with DNA-damaging agents with or without this compound. Allow cells to recover for a set time (e.g., 30 minutes to 24 hours) to allow for foci formation and repair kinetics assessment.[25][27]

    • Fixation and Permeabilization: Fix cells with 4% paraformaldehyde, then permeabilize the membranes with a detergent like 0.3% Triton X-100 to allow antibody entry.[24]

    • Blocking: Block non-specific antibody binding sites using a solution like 5% Bovine Serum Albumin (BSA).[24]

    • Antibody Incubation: Incubate cells with a primary antibody specific for γH2AX, typically overnight at 4°C. Following washes, incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488).[24][25]

    • Counterstaining and Mounting: Stain the nuclei with a DNA dye such as DAPI. Mount the coverslips onto microscope slides.

    • Imaging and Quantification: Acquire images using a fluorescence or confocal microscope. Count the number of γH2AX foci per nucleus using automated software like Fiji/ImageJ for unbiased, high-throughput analysis.[24][28]

  • Data Analysis: Quantify the average number of foci per nucleus for each treatment condition. Statistical analysis is performed to determine significant differences between groups.

G start Start: Cells on Coverslips treat Induce DNA Damage (+/- this compound) start->treat fix_perm Fix (Paraformaldehyde) & Permeabilize (Triton X-100) treat->fix_perm block Block with BSA fix_perm->block ab_primary Incubate with Primary Antibody (anti-γH2AX) block->ab_primary ab_secondary Incubate with Fluorescent Secondary Antibody ab_primary->ab_secondary mount Counterstain Nuclei (DAPI) & Mount on Slide ab_secondary->mount image Image with Fluorescence Microscope mount->image quantify Quantify Foci per Nucleus (Automated Software) image->quantify end End: DNA Damage Quantification quantify->end

Caption: Workflow for γH2AX Foci Immunofluorescence Assay.
Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive technique for measuring various types of DNA damage in individual cells, including single- and double-strand breaks.[29]

  • Principle: Single cells are embedded in an agarose gel on a microscope slide and then lysed to remove membranes and proteins, leaving behind the DNA "nucleoid".[30] During electrophoresis, fragmented DNA (resulting from damage) migrates away from the nucleoid towards the anode, forming a "comet tail". The length and intensity of the tail are proportional to the amount of DNA damage.[29] The assay can be run under alkaline conditions to detect both single- and double-strand breaks or neutral conditions to primarily detect double-strand breaks.[30][31]

  • Methodology:

    • Cell Preparation: Prepare a single-cell suspension from treated and control cell populations.

    • Embedding: Mix the cell suspension with low-melting-point agarose and pipette onto a specialized slide. Allow the agarose to solidify.[29]

    • Lysis: Immerse the slides in a chilled lysis solution to break down cell and nuclear membranes.[29]

    • Unwinding (for Alkaline Assay): Place slides in an alkaline solution to unwind the DNA, exposing breaks.[29]

    • Electrophoresis: Place the slides in a horizontal gel electrophoresis tank filled with either neutral or alkaline buffer. Apply a voltage (e.g., 1 V/cm) to separate the damaged DNA from the nucleoid.[29][30]

    • Staining and Visualization: Neutralize and stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium iodide). Visualize the "comets" using a fluorescence microscope.

  • Data Analysis: Use specialized software to measure comet parameters such as tail length, tail intensity (% DNA in tail), and tail moment. These quantitative measures reflect the extent of DNA damage.

Conclusion and Future Directions

This compound is a promising DNA-PK inhibitor that has consistently demonstrated the ability to sensitize cancer cells to DNA-damaging therapies in preclinical models.[1][10] By selectively blocking the NHEJ repair pathway, it exploits a key survival mechanism of tumor cells, particularly in combination with radiotherapy and certain chemotherapies.[1][3]

Clinical data, while still emerging, suggest that finding the optimal therapeutic window—balancing efficacy with tolerability—is crucial, especially when combining this compound with other potent radiosensitizers like cisplatin or standard chemoradiation regimens.[9][17] The tolerability observed in combination with palliative radiotherapy and novel agents like radioimmunotherapies points toward promising future applications.[15][17]

Future research will likely focus on:

  • Identifying predictive biomarkers to select patients most likely to benefit from DNA-PK inhibition.

  • Exploring rational combination strategies, such as with PARP inhibitors or in synthetic lethality approaches for specific genetic backgrounds (e.g., TP53 mutations).[13]

  • Optimizing dosing schedules to maximize radiosensitization while minimizing toxicity to normal tissues.[18][19]

References

Foundational Research Review of Nedisertib: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nedisertib, also known as M3814 and peposertib, is an orally bioavailable and highly selective small molecule inhibitor of the catalytic subunit of DNA-dependent protein kinase (DNA-PKcs).[1][2][3] As a pivotal enzyme in the non-homologous end joining (NHEJ) pathway, DNA-PK is crucial for the repair of DNA double-strand breaks (DSBs).[1] Many conventional cancer therapies, including radiotherapy and various chemotherapeutic agents, induce DSBs to trigger cancer cell death. However, tumor cells can develop resistance by upregulating DNA repair mechanisms like NHEJ. Nedisertib's targeted inhibition of DNA-PK aims to abrogate this resistance, thereby sensitizing cancer cells to DNA-damaging agents and enhancing therapeutic efficacy.[2][4] This technical guide provides an in-depth review of the foundational preclinical and early clinical research on Nedisertib, presenting key data, experimental methodologies, and the underlying signaling pathways.

Core Mechanism of Action: DNA-PK Inhibition

Nedisertib functions as an ATP-competitive inhibitor of DNA-PKcs.[5] By binding to the kinase domain, it blocks the autophosphorylation of DNA-PKcs at serine 2056, a critical step for its activation in response to DNA damage.[5] This inhibition prevents the recruitment and phosphorylation of downstream DNA repair proteins, effectively stalling the NHEJ pathway. The consequence is an accumulation of unrepaired DSBs, leading to cell cycle arrest, mitotic catastrophe, and ultimately, apoptosis in cancer cells.[4]

Preclinical Pharmacology and Efficacy

The preclinical development of Nedisertib has demonstrated its potency and selectivity as a DNA-PK inhibitor and its effectiveness as a radiosensitizer and chemosensitizer across a range of cancer models.

In Vitro Potency and Selectivity

Nedisertib has shown high potency in inhibiting DNA-PK in both biochemical and cellular assays.

Assay TypeIC50 ValueCell Lines/ConditionsReference
Cell-Free Kinase Assay< 3 nMPurified DNA-PK[1][3][4]
Cellular Autophosphorylation Inhibition46 nM - 50 nMHCT-116 and FaDu cancer cells treated with bleomycin[6]
Cellular Autophosphorylation Inhibition100 - 500 nMVarious cancer cell lines[5]

Table 1: In Vitro Potency of Nedisertib

Radiosensitization and Chemosensitization In Vitro

A key therapeutic rationale for Nedisertib is its ability to enhance the efficacy of DNA-damaging agents. Studies have shown that Nedisertib can significantly sensitize cancer cells to ionizing radiation (IR) and chemotherapeutic drugs that induce DSBs.

Combination AgentEffectCell LinesReference
Ionizing Radiation (IR)Potent sensitization to IR, leading to decreased cell viability.92 cancer cell lines[1]
Mitoxantrone & DoxorubicinReversal of multidrug resistance in ABCG2-overexpressing lung cancer cells.NCI-H460/MX20, A549/MX10[4]
CalicheamicinSynergistic enhancement of apoptotic activity.Acute Myeloid Leukemia (AML) cell lines[5]

Table 2: In Vitro Combination Efficacy of Nedisertib

In Vivo Efficacy in Xenograft Models

The antitumor activity of Nedisertib in combination with radiotherapy has been evaluated in various human tumor xenograft models in mice. These studies have demonstrated significant tumor growth inhibition and even complete tumor regression.

Xenograft ModelCancer TypeTreatment RegimenOutcomeReference
FaDuHead and Neck Squamous Cell CarcinomaOral Nedisertib (25-300 mg/kg) with fractionated IR (2 Gy/fraction for 6 weeks)Complete tumor regression with no regrowth at 25 and 50 mg/kg doses of Nedisertib.[2][4]
NCI-H460Lung CancerOral Nedisertib with IRInduced tumor regression.[4]
Multiple ModelsColon, Head and Neck, Lung, PancreaticOral Nedisertib with IRSignificant inhibition of tumor growth across all models.[4]
AML Xenografts (MV4-11, HL-60)Acute Myeloid LeukemiaNedisertib in combination with Mylotarg (gemtuzumab ozogamicin)Increased efficacy and significantly improved survival benefit without increased toxicity.[5]

Table 3: In Vivo Efficacy of Nedisertib in Xenograft Models

Signaling Pathways and Experimental Workflows

DNA Double-Strand Break Repair and Nedisertib's Point of Intervention

The following diagram illustrates the Non-Homologous End Joining (NHEJ) pathway for DNA double-strand break repair and highlights the inhibitory action of Nedisertib.

NHEJ_Pathway cluster_nucleus Cell Nucleus DSB DNA Double-Strand Break (DSB) Ku70_80 Ku70/80 Complex DSB->Ku70_80 binds to DNAPKcs DNA-PKcs Ku70_80->DNAPKcs recruits Artemis Artemis DNAPKcs->Artemis phosphorylates & activates XRCC4_LigIV XRCC4-Ligase IV Complex DNAPKcs->XRCC4_LigIV recruits Apoptosis Cell Cycle Arrest & Apoptosis Nedisertib Nedisertib (M3814) Nedisertib->DNAPKcs inhibits Artemis->DSB processes DNA ends Repaired_DNA Repaired DNA XRCC4_LigIV->Repaired_DNA ligates DNA ends

Mechanism of Action of Nedisertib in the NHEJ Pathway.
General Experimental Workflow for In Vivo Xenograft Studies

The diagram below outlines a typical experimental workflow for evaluating the efficacy of Nedisertib in combination with ionizing radiation in a mouse xenograft model.

Xenograft_Workflow cluster_workflow In Vivo Xenograft Efficacy Study cluster_treatment_arms Treatment Arms Tumor_Implantation Tumor Cell Implantation (e.g., subcutaneous) Tumor_Growth Tumor Growth to Palpable Size Tumor_Implantation->Tumor_Growth Randomization Randomization of Mice into Treatment Groups Tumor_Growth->Randomization Treatment Treatment Administration Randomization->Treatment Monitoring Tumor Volume & Body Weight Monitoring Treatment->Monitoring Vehicle Vehicle Control Treatment->Vehicle Nedisertib_Mono Nedisertib Monotherapy Treatment->Nedisertib_Mono IR_Mono IR Monotherapy Treatment->IR_Mono Combination Nedisertib + IR Treatment->Combination Endpoint Endpoint Analysis (e.g., tumor growth inhibition, survival) Monitoring->Endpoint

Typical workflow for a preclinical xenograft study.

Key Experimental Protocols

DNA-PK Kinase Assay (In Vitro)

Objective: To determine the IC50 of Nedisertib against purified DNA-PKcs.

Methodology:

  • A kinase assay is performed using purified DNA-PKcs and a p53-derived peptide as the substrate.

  • The reaction is initiated by the addition of [γ-³²P] ATP.

  • The reaction is carried out in the presence of varying concentrations of Nedisertib or a DMSO control.

  • The amount of phosphorylated p53 peptide is quantified to determine the kinase activity.

  • IC50 values are calculated from the dose-response curve.[6]

Cellular DNA-PK Autophosphorylation Inhibition Assay

Objective: To assess the ability of Nedisertib to inhibit DNA-PK autophosphorylation in a cellular context.

Methodology:

  • Cancer cell lines (e.g., HCT-116, FaDu) are treated with a DNA-damaging agent like bleomycin to induce DSBs and activate DNA-PK.

  • Cells are concurrently treated with varying concentrations of Nedisertib or a DMSO control.

  • Cell lysates are collected, and proteins are separated by SDS-PAGE.

  • Western blotting is performed using antibodies specific for phosphorylated DNA-PKcs (pS2056) and total DNA-PKcs.

  • The inhibition of autophosphorylation is quantified relative to the total protein levels.

In Vivo Xenograft Model for Radiosensitization

Objective: To evaluate the efficacy of Nedisertib in combination with ionizing radiation in a preclinical tumor model.

Methodology:

  • Human cancer cells are implanted subcutaneously into immunocompromised mice.

  • Tumors are allowed to grow to a specified volume (e.g., 100-200 mm³).

  • Mice are randomized into treatment groups: vehicle control, Nedisertib alone, IR alone, and Nedisertib in combination with IR.

  • Nedisertib is administered orally at specified doses and schedules.

  • Ionizing radiation is delivered locally to the tumors, often in a fractionated schedule to mimic clinical practice.

  • Tumor volume and mouse body weight are measured regularly throughout the study.

  • Efficacy is determined by comparing tumor growth inhibition and survival rates between the treatment groups.[2]

Clinical Development Overview

Nedisertib has progressed into clinical trials to evaluate its safety, tolerability, and efficacy in cancer patients. As of recent reports, Nedisertib has been investigated in multiple clinical trials, including Phase 1 and Phase 1/Phase 2 studies.[1] These trials are exploring Nedisertib both as a monotherapy and in combination with radiotherapy or chemotherapy in patients with advanced solid tumors, acute myeloid leukemia, and other malignancies.[1]

Conclusion

The foundational research on Nedisertib provides a strong rationale for its clinical development as a targeted anticancer agent. Its potent and selective inhibition of DNA-PK, a key enzyme in DNA double-strand break repair, has been demonstrated to effectively sensitize cancer cells to radiotherapy and chemotherapy in preclinical models. The in vivo studies have shown promising antitumor activity, including complete tumor regressions in some models, with a manageable safety profile. Ongoing clinical trials will be crucial in determining the therapeutic potential of Nedisertib in various cancer types and treatment combinations. The data and methodologies presented in this guide offer a comprehensive overview for researchers and drug development professionals engaged in the field of DNA damage response and targeted cancer therapy.

References

Methodological & Application

Application Note: In Vitro Chemosensitization Protocol Using Peposertib (M3814)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Peposertib (also known as M3814) is a potent and selective, orally bioavailable inhibitor of the catalytic subunit of DNA-dependent protein kinase (DNA-PKcs).[1][2] DNA-PK is a critical enzyme in the non-homologous end joining (NHEJ) pathway, a major mechanism for repairing DNA double-strand breaks (DSBs).[3][4] Many conventional chemotherapeutic agents, such as topoisomerase II inhibitors (e.g., doxorubicin, etoposide) and ionizing radiation, function by inducing DSBs in cancer cells.[2][5] However, efficient DNA repair through pathways like NHEJ can lead to treatment resistance.[4]

By inhibiting DNA-PK, this compound blocks the NHEJ repair mechanism, leading to an accumulation of cytotoxic DNA damage induced by other agents.[4][6] This mechanism strongly potentiates the antitumor effects of DNA-damaging therapies, a phenomenon known as chemosensitization.[2][7] In vitro studies have consistently demonstrated that this compound acts synergistically with topoisomerase II inhibitors and radiation in various cancer cell lines, including triple-negative breast cancer (TNBC), synovial sarcoma, and acute leukemia.[6][8][9] This application note provides a detailed protocol for assessing the chemosensitizing potential of this compound in combination with a DNA-damaging agent in cancer cell lines.

Mechanism of Action: this compound-Induced Chemosensitization

Chemotherapeutic agents or radiation induce DNA double-strand breaks, activating the cell's DNA damage response (DDR). A key repair pathway is NHEJ, which is initiated by the binding of the Ku70/80 heterodimer to the broken DNA ends, followed by the recruitment and activation of DNA-PKcs. DNA-PKcs then autophosphorylates and phosphorylates other downstream targets to facilitate the ligation of the broken ends. This compound competitively binds to the ATP-binding site of DNA-PKcs, inhibiting its kinase activity.[7] This blockade prevents the completion of NHEJ, leaving the DSBs unrepaired. The persistence of these breaks triggers downstream signaling cascades, often involving ATM and p53, which can lead to cell cycle arrest, senescence, or apoptosis, thereby enhancing the cytotoxic effect of the primary cancer therapy.[2][6][8]

Peposertib_Pathway cluster_0 Cellular Response to DNA Damage cluster_1 This compound Intervention Chemo Chemotherapy / Radiation DSB DNA Double-Strand Breaks (DSBs) Chemo->DSB DNAPK DNA-PKcs Activation DSB->DNAPK activates Apoptosis Enhanced Apoptosis / Cell Death DSB->Apoptosis unrepaired NHEJ NHEJ Repair Pathway Repair DNA Repair NHEJ->Repair NHEJ->Apoptosis pathway blocked DNAPK->NHEJ Survival Cell Survival & Resistance Repair->Survival This compound This compound (M3814) This compound->Block

Caption: this compound inhibits DNA-PK, blocking DNA repair and enhancing cell death.

Experimental Protocol

This protocol outlines a method to determine the chemosensitizing effect of this compound by evaluating cell viability and calculating the Combination Index (CI) based on the Chou-Talalay method.[10][11]

Materials and Reagents
  • Cancer cell line of interest (e.g., MDA-MB-231 for TNBC)[5]

  • Complete cell culture medium (e.g., DMEM + 10% FBS)[5]

  • This compound (M3814)[5]

  • Chemotherapeutic agent (e.g., Doxorubicin)[5]

  • Dimethyl sulfoxide (DMSO, sterile)[5]

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 96-well flat-bottom cell culture plates

  • Cell viability assay reagent (e.g., Resazurin, MTT, or ATP-based kits like CellTiter-Glo®)[12][13][14]

  • Multichannel pipette

  • Incubator (37°C, 5% CO₂)

  • Microplate reader (absorbance, fluorescence, or luminescence)

Procedure

Experimental_Workflow cluster_setup Day 1: Cell Seeding cluster_treatment Day 2: Drug Treatment cluster_readout Day 5: Data Acquisition cluster_analysis Day 5: Data Analysis A 1. Culture & Harvest Cells B 2. Count Cells & Adjust Density A->B C 3. Seed Cells into 96-well Plate B->C D 4. Incubate Overnight (24h) C->D E 5. Prepare Serial Dilutions (this compound & Chemo Agent) F 6. Treat Cells: - Single Agents - Combination Matrix E->F G 7. Incubate for 72h F->G H 8. Add Cell Viability Reagent I 9. Incubate as per Kit Protocol H->I J 10. Read Plate (Absorbance/Fluorescence) I->J K 11. Calculate % Viability L 12. Determine IC50 Values K->L M 13. Calculate Combination Index (CI) (Chou-Talalay Method) L->M

Caption: Workflow for the in vitro chemosensitization assay.

1. Cell Seeding (Day 1) a. Culture cells in appropriate flasks until they reach approximately 80% confluency. b. Harvest cells using Trypsin-EDTA, neutralize, and centrifuge to obtain a cell pellet. c. Resuspend the pellet in fresh medium and perform a cell count (e.g., using a hemocytometer or automated cell counter). d. Dilute the cell suspension to the desired seeding density (e.g., 3,000-5,000 cells/well for MDA-MB-231). e. Seed 100 µL of the cell suspension into each well of a 96-well plate. Include wells for "no-cell" blanks. f. Incubate the plate for 24 hours at 37°C with 5% CO₂ to allow cells to attach.

2. Drug Preparation and Treatment (Day 2) a. Prepare stock solutions of this compound and the chemotherapeutic agent (e.g., Doxorubicin) in DMSO. Store at -20°C.[5] b. On the day of treatment, thaw the stock solutions and prepare serial dilutions in complete medium to achieve the final desired concentrations. The final DMSO concentration in the media should not exceed 0.1% (v/v).[5] c. Single Agent Titration: To determine the IC50 of each drug individually, treat sets of wells with a range of concentrations for this compound alone and the chemo-agent alone. d. Combination Treatment: Treat wells with a matrix of concentrations. A common approach is to use a fixed ratio of the two drugs based on their individual IC50 values (e.g., 1:1 equipotency ratio).[15] Alternatively, use a range of concentrations for one drug against a fixed concentration of the second drug. e. Be sure to include vehicle control wells (medium with 0.1% DMSO) and untreated control wells. f. Gently remove the medium from the cells and add 100 µL of the drug-containing medium to the appropriate wells. g. Incubate the plate for 72-96 hours (or a duration relevant to the cell line's doubling time).

3. Cell Viability Assessment (Day 5) a. After the incubation period, add the cell viability reagent of choice to all wells, including controls, following the manufacturer's instructions. For example, add 20 µL of Resazurin solution and incubate for 2-4 hours.[14] b. Measure the signal on a microplate reader at the appropriate wavelength (e.g., 570 nm absorbance for MTT; 560Ex/590Em for Resazurin).[14]

4. Data Analysis a. Calculate Percent Viability: Subtract the average blank reading from all other readings. Normalize the data to the vehicle-treated control wells, which represent 100% viability.

  • % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100 b. Determine IC50 Values: Use a non-linear regression analysis (e.g., log(inhibitor) vs. response) in software like GraphPad Prism to calculate the IC50 value for each drug alone and in combination. c. Calculate Combination Index (CI): Use the Chou-Talalay method to quantify the drug interaction.[11] The CI value determines whether the combination is synergistic, additive, or antagonistic.[10]
  • CI < 1: Synergism
  • CI = 1: Additive effect
  • CI > 1: Antagonism Software like CompuSyn can be used to automatically calculate CI values from dose-effect data.[15]

Data Presentation

Quantitative results from chemosensitization experiments are typically summarized to show the potency shift of the chemotherapeutic agent and the nature of the drug interaction.

Table 1: Example IC50 Values and Combination Index for this compound and Doxorubicin in MDA-MB-231 Cells

Treatment GroupIC50 (nM)Combination Index (CI)Interpretation
Doxorubicin alone50.0--
This compound alone>1000--
Doxorubicin + 100 nM this compound12.50.45Synergism
Doxorubicin + 300 nM this compound5.20.28Strong Synergism

Note: Data are hypothetical and for illustrative purposes only.

Conclusion

This protocol provides a robust framework for evaluating the ability of this compound to sensitize cancer cells to DNA-damaging agents in vitro. This compound has demonstrated synergistic antiproliferative activity when combined with topoisomerase II inhibitors like doxorubicin, epirubicin, and etoposide in multiple cancer models.[8] By quantifying the shift in IC50 values and calculating the Combination Index, researchers can effectively determine the potential of this compound as a chemosensitizing agent for further preclinical and clinical development.

References

Peposertib in Cell Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Peposertib (M3814) is a potent and selective inhibitor of DNA-dependent protein kinase (DNA-PK), a critical enzyme in the non-homologous end joining (NHEJ) pathway for DNA double-strand break (DSB) repair.[1][2][3] By blocking this repair mechanism, this compound enhances the efficacy of DNA-damaging agents like chemotherapy and radiotherapy, leading to increased tumor cell death.[2][4] These application notes provide a comprehensive guide for utilizing this compound in a cell culture setting, including its mechanism of action, recommended experimental protocols, and expected outcomes.

Mechanism of Action

This compound functions by binding to and inhibiting the catalytic subunit of DNA-PK (DNA-PKcs).[5] In cancer cells, DNA repair pathways are often highly active, contributing to resistance to treatments that induce DNA damage. The NHEJ pathway, which is primarily mediated by DNA-PK, is a major route for repairing DSBs.[3][6] When cancer cells are treated with agents that cause DSBs, such as topoisomerase II inhibitors (e.g., doxorubicin) or ionizing radiation, this compound prevents the repair of this damage.[7][8] This leads to an accumulation of DNA damage, which can trigger cell cycle arrest, apoptosis, and in some cases, premature senescence.[6][7][9]

Furthermore, the inhibition of DNA-PK by this compound can lead to the hyperactivation of the Ataxia-Telangiectasia Mutated (ATM) signaling pathway as a compensatory mechanism.[7][10] This can result in the phosphorylation and activation of downstream targets like p53 and Chk2, further promoting apoptosis and cell cycle arrest.[7][8]

cluster_0 Cellular Response to DNA Damage DNA_Damage DNA Double-Strand Break (DSB) NHEJ Non-Homologous End Joining (NHEJ) DNA_Damage->NHEJ primary repair pathway ATM ATM Pathway Activation DNA_Damage->ATM alternative pathway DNA_PK DNA-PK NHEJ->DNA_PK Repair DNA Repair DNA_PK->Repair DNA_PK->ATM negatively regulates This compound This compound This compound->DNA_PK inhibits Apoptosis Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest p53 p53 Activation ATM->p53 p53->Apoptosis p53->Cell_Cycle_Arrest

This compound's Mechanism of Action.

Data Presentation: Efficacy of this compound in Combination Therapy

The following tables summarize the effective concentrations of this compound when used in combination with other anti-cancer agents in various cancer cell lines.

Cell LineCombination AgentThis compound ConcentrationEffectReference
Synovial Sarcoma
SYO-1Doxorubicin1 µMPotentiation of doxorubicin cytotoxicity[7]
HS-SY-IIDoxorubicin1 µMPotentiation of doxorubicin cytotoxicity[7]
Melanoma
M12Radiation (5 Gy)100-1,000 nMSuppression of radiation-induced DNA-PKcs autophosphorylation[5]
M27Radiation (5 Gy)300-1,000 nMElevated phospho-S824-KAP1, indicating enhanced DNA damage signaling[5]
Acute Myeloid Leukemia
Molm-13Daunorubicin (1-10 nM)300 nMPromotion of myeloid differentiation[8]
MV4-11Daunorubicin (1-10 nM)300 nMPromotion of myeloid differentiation[8]
Molm-13Ionizing Radiation (2 Gy)1 µMOver-activation of p53 apoptotic signaling[8]
Triple-Negative Breast Cancer
MDA-MB-231Doxorubicin1 µM57-fold shift in the half-maximal inhibitory concentration (IC50) of doxorubicin[10]
MDA-MB-231Etoposide1 µMComparable IC50 shift to doxorubicin[10]

Experimental Protocols

The following are detailed protocols for key experiments to assess the effects of this compound in cell culture.

Cell Viability Assay (e.g., Alamar Blue or MTT)

This protocol is designed to assess the effect of this compound, alone or in combination, on the proliferation and viability of cancer cells.

start Start plate_cells Plate cells in 96-well plates start->plate_cells incubate_24h Incubate for 24h plate_cells->incubate_24h treat_cells Treat cells with this compound and/or combination agent incubate_24h->treat_cells incubate_treatment Incubate for 24-168h treat_cells->incubate_treatment add_reagent Add viability reagent (e.g., Alamar Blue) incubate_treatment->add_reagent incubate_reagent Incubate for 1-4h add_reagent->incubate_reagent read_plate Read plate on a microplate reader incubate_reagent->read_plate analyze_data Analyze data and calculate IC50 values read_plate->analyze_data end End analyze_data->end

Workflow for Cell Viability Assay.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • This compound (solubilized in DMSO)

  • Combination agent (e.g., doxorubicin, etoposide)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., Alamar Blue, MTT)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 3,000-7,500 cells per well and allow them to adhere overnight.[7]

  • Drug Preparation: Prepare serial dilutions of this compound and the combination agent in complete cell culture medium. The final DMSO concentration should not exceed 0.1% (v/v).[7][10]

  • Treatment: Treat the cells with this compound alone, the combination agent alone, or a combination of both. Include a vehicle control (DMSO) group.

  • Incubation: Incubate the treated cells for a predetermined period, typically ranging from 24 to 168 hours, depending on the cell line and research question.[7]

  • Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Data Acquisition: Measure the absorbance or fluorescence on a microplate reader at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. For combination treatments, synergy scores can be calculated using software like Combenefit.[7]

Immunoblotting (Western Blotting)

This protocol is used to detect changes in the expression and phosphorylation of key proteins in signaling pathways affected by this compound.

Materials:

  • Treated cell lysates

  • Protein lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-DNA-PKcs, anti-phospho-p53, anti-p21, anti-cleaved caspase-3, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in protein lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH) to determine relative protein expression levels.

Flow Cytometry for Cell Cycle and Apoptosis Analysis

This protocol allows for the quantitative analysis of cell cycle distribution and apoptosis induction following treatment with this compound.

Materials:

  • Treated cells

  • PBS

  • Ethanol (for cell cycle analysis)

  • Propidium iodide (PI) staining solution with RNase A (for cell cycle analysis)

  • Annexin V-FITC and PI apoptosis detection kit

  • Flow cytometer

Procedure for Cell Cycle Analysis:

  • Cell Fixation: Harvest and wash the treated cells with PBS, then fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells and resuspend them in PI staining solution containing RNase A.

  • Analysis: Analyze the stained cells on a flow cytometer to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.

Procedure for Apoptosis Analysis:

  • Staining: Harvest and wash the treated cells with PBS, then resuspend them in Annexin V binding buffer. Add Annexin V-FITC and PI and incubate in the dark.

  • Analysis: Analyze the stained cells on a flow cytometer to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Conclusion

This compound is a valuable research tool for investigating the role of DNA repair in cancer cell survival and for exploring novel combination therapies. By understanding its mechanism of action and employing the detailed protocols provided, researchers can effectively evaluate the potential of this compound to sensitize cancer cells to DNA-damaging agents. Careful optimization of cell line-specific conditions and treatment durations is crucial for obtaining robust and reproducible results.

References

Determining the Optimal Concentration of Peposertib for In Vitro Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for determining the optimal in vitro concentration of Peposertib, a potent and selective inhibitor of DNA-dependent protein kinase (DNA-PK). By inhibiting the non-homologous end joining (NHEJ) pathway of DNA double-strand break repair, this compound enhances the efficacy of DNA-damaging agents. These guidelines will enable researchers to effectively design and execute experiments to identify the ideal concentration of this compound for their specific cancer cell lines and experimental contexts.

Introduction to this compound

This compound is an orally bioavailable small molecule that targets DNA-PK, a key enzyme in the NHEJ pathway responsible for repairing DNA double-strand breaks (DSBs).[1][2] In many cancer cells, the upregulation of DNA repair mechanisms contributes to resistance to therapies like chemotherapy and radiation.[2] By blocking DNA-PK, this compound prevents the repair of DSBs, leading to increased cytotoxicity of DNA-damaging agents and subsequent tumor cell death.[1][2] Preclinical studies have shown that this compound can synergize with topoisomerase II inhibitors and radiation, making it a promising candidate for combination therapies.[1][3]

Determining the Optimal Concentration: Key Considerations

The optimal concentration of this compound for in vitro studies is dependent on the cell line, the combination agent (if any), and the desired biological endpoint. Generally, a concentration that is effective at inhibiting the target without causing significant single-agent cytotoxicity is preferred for synergy studies. Based on published data, a concentration range of 100 nM to 1 µM is a suitable starting point for most cancer cell lines.[4][5] One study identified 300 nM as an optimal concentration for radiosensitization in melanoma cells.[4] For combination studies with chemotherapeutic agents like doxorubicin, a concentration of 1 µM has been used as a sublethal dose that potentiates the cytotoxic effects of the chemotherapy.

Data Presentation: Recommended this compound Concentration Range for Initial In Vitro Experiments

ParameterRecommended RangeRationaleReference
Initial Screening (Single Agent) 10 nM - 10 µMTo determine the IC50 and identify a sublethal concentration for synergy studies.General Practice
Synergy Studies (with DNA-damaging agents) 100 nM - 1 µMThis range has been shown to effectively inhibit DNA-PK and sensitize cancer cells to radiation and chemotherapy.[4][5]
Optimal Target Concentration (as a starting point) 300 nMIdentified as an optimal concentration for radiosensitization in melanoma cell lines.[4]

Signaling Pathway Modulated by this compound

Peposertib_Signaling_Pathway cluster_0 DNA Damage Induction cluster_1 NHEJ Pathway (Blocked by this compound) cluster_2 Cellular Response with this compound DNA_Damage DNA Double-Strand Break (DSB) DNA_PK DNA-PK DNA_Damage->DNA_PK ATM ATM DNA_Damage->ATM NHEJ Non-Homologous End Joining (NHEJ) DNA_PK->NHEJ activates Repair DNA Repair NHEJ->Repair p53 p53 ATM->p53 activates Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis This compound This compound This compound->DNA_PK

Caption: this compound inhibits DNA-PK, blocking the NHEJ pathway and enhancing ATM-p53 signaling.

Experimental Workflow for Determining Optimal this compound Concentration

Experimental_Workflow cluster_0 Phase 1: Single Agent Dose-Response cluster_1 Phase 2: Synergy & Mechanistic Studies cluster_2 Endpoint Assays A1 Seed Cells A2 Treat with this compound (10 nM - 10 µM) A1->A2 A3 Incubate for 72-96h A2->A3 A4 Cell Viability Assay (MTT) A3->A4 A5 Determine IC50 A4->A5 B1 Select Sublethal this compound Concentration (e.g., 300 nM or 1 µM) B2 Co-treat with DNA- Damaging Agent B1->B2 B3 Incubate for 24-72h B2->B3 B4 Endpoint Assays B3->B4 C1 Apoptosis Assay (Annexin V) B4->C1 C2 Western Blot (p-ATM, p-p53, etc.) B4->C2 C3 Cell Cycle Analysis B4->C3

Caption: Workflow for determining the optimal in vitro concentration of this compound.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is to determine the half-maximal inhibitory concentration (IC50) of this compound as a single agent.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound (stock solution in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Phosphate-buffered saline (PBS)

  • Multi-well spectrophotometer

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Allow cells to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium. A suggested range is 10 nM to 10 µM.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for 72-96 hours at 37°C in a humidified incubator with 5% CO2.

  • Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a multi-well spectrophotometer.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Western Blot Analysis

This protocol is to assess the effect of this compound on the DNA damage response pathway.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound

  • DNA-damaging agent (e.g., doxorubicin or irradiation)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-ATM (Ser1981), anti-phospho-p53 (Ser15), anti-yH2AX, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat cells with the selected sublethal concentration of this compound (e.g., 300 nM or 1 µM) for 1-2 hours, followed by co-treatment with a DNA-damaging agent for the desired time (e.g., 24 hours).

  • Wash cells with ice-cold PBS and lyse them in RIPA buffer.[5]

  • Scrape the cells and collect the lysate. Sonicate the lysate to shear DNA and centrifuge to pellet cell debris.[5]

  • Determine the protein concentration of the supernatant using a BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Apoptosis Assay (Annexin V Staining)

This protocol is to quantify the induction of apoptosis following treatment with this compound, alone or in combination.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound

  • DNA-damaging agent

  • Annexin V-FITC Apoptosis Detection Kit (or similar)

  • Flow cytometer or imaging cytometer (e.g., Incucyte)

Procedure:

  • Seed cells in 6-well plates or other suitable culture vessels.

  • Treat the cells with this compound and/or a DNA-damaging agent as determined in previous experiments. Include appropriate controls.

  • Incubate for a suitable period to induce apoptosis (e.g., 48-72 hours).

  • Harvest the cells, including any floating cells in the supernatant.

  • Wash the cells with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry or an imaging cytometer.

    • Healthy cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

Conclusion

The protocols and guidelines presented in this document provide a comprehensive framework for determining the optimal in vitro concentration of this compound. By systematically evaluating its single-agent effects and its ability to synergize with DNA-damaging agents, researchers can confidently select an appropriate concentration for their studies to further elucidate the therapeutic potential of this promising DNA-PK inhibitor.

References

Application Notes and Protocols for a Peposertib Xenograft Model in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for establishing and utilizing a murine xenograft model to evaluate the efficacy of Peposertib, a potent and selective inhibitor of DNA-dependent protein kinase (DNA-PK). This compound, also known as M3814, functions by blocking the non-homologous end joining (NHEJ) pathway, a critical DNA double-strand break (DSB) repair mechanism.[1][2][3] This inhibition enhances the cytotoxic effects of DNA-damaging agents like radiotherapy and certain chemotherapies, making this compound a promising candidate for combination cancer therapies.[4][5][6] These application notes offer comprehensive methodologies for cell line selection, animal handling, tumor implantation, drug administration, and efficacy evaluation, supported by quantitative data from preclinical studies and illustrative diagrams of the underlying signaling pathways and experimental workflows.

Introduction

DNA-dependent protein kinase (DNA-PK) is a crucial enzyme in the cellular response to DNA double-strand breaks (DSBs), one of the most lethal forms of DNA damage.[5] It plays a central role in the non-homologous end joining (NHEJ) pathway, which is the primary mechanism for repairing DSBs in human cells.[3][5] In many cancer cells, the upregulation of DNA repair pathways, including NHEJ, contributes to resistance to radiotherapy and chemotherapy.[2][7]

This compound is an orally bioavailable small molecule inhibitor that selectively targets the catalytic subunit of DNA-PK (DNA-PKcs).[2][7][8] By inhibiting DNA-PK, this compound prevents the repair of DSBs induced by exogenous agents, leading to increased tumor cell death.[2][3] Preclinical studies have demonstrated that this compound can potentiate the anti-tumor effects of ionizing radiation and topoisomerase II inhibitors in various cancer models, including triple-negative breast cancer, glioblastoma, rectal cancer, and synovial sarcoma.[4][7][9][10]

This protocol details the establishment of a subcutaneous xenograft model in mice to assess the in vivo efficacy of this compound as a monotherapy or in combination with other cancer treatments.

Signaling Pathway of this compound Action

This compound's mechanism of action centers on the inhibition of the DNA-PK-mediated NHEJ pathway for repairing DNA double-strand breaks. This diagram illustrates the key steps in this process and the point of intervention for this compound.

Peposertib_Signaling_Pathway cluster_0 Cellular Response to DNA Double-Strand Breaks (DSBs) DSB DNA Double-Strand Break (DSB) Ku70_80 Ku70/80 Complex DSB->Ku70_80 recruits DNAPKcs DNA-PKcs Ku70_80->DNAPKcs recruits Artemis Artemis DNAPKcs->Artemis activates Apoptosis Apoptosis DNAPKcs->Apoptosis Inhibition leads to unrepaired DSBs and XRCC4_LigIV XRCC4-DNA Ligase IV Artemis->XRCC4_LigIV processes DNA ends for NHEJ_Repair Non-Homologous End Joining (NHEJ) Repair XRCC4_LigIV->NHEJ_Repair ligates Cell_Survival Cell Survival and Resistance NHEJ_Repair->Cell_Survival This compound This compound (M3814) This compound->Inhibition Peposertib_Xenograft_Workflow cluster_workflow This compound Xenograft Model Workflow start Start: Cell Line Culture & Preparation implant Tumor Cell Implantation (Subcutaneous) start->implant tumor_growth Tumor Growth Monitoring implant->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Treatment Initiation (this compound +/- Combination Agent) randomization->treatment monitoring Tumor Volume & Body Weight Measurement (2-3x/week) treatment->monitoring endpoint Endpoint Criteria Met (e.g., tumor size, study duration) monitoring->endpoint analysis Tissue Collection & Pharmacodynamic/Histological Analysis endpoint->analysis end End: Data Analysis & Reporting analysis->end

References

Best Practices for Dissolving and Storing Peposertib for Laboratory Use: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and best practices for the dissolution and storage of Peposertib (also known as M3814), a potent and selective inhibitor of DNA-dependent protein kinase (DNA-PK), for laboratory use. Adherence to these guidelines is crucial for ensuring the compound's stability, activity, and the reproducibility of experimental results.

I. Introduction to this compound

This compound is an orally bioavailable small molecule that targets the catalytic subunit of DNA-PK, a key enzyme in the non-homologous end joining (NHEJ) pathway.[1][2] The NHEJ pathway is a major mechanism for the repair of DNA double-strand breaks (DSBs). By inhibiting DNA-PK, this compound prevents the repair of DSBs, thereby sensitizing cancer cells to DNA-damaging agents like chemotherapy and radiotherapy.[1][2][3] Its mechanism of action makes it a subject of significant interest in oncology research.

II. Quantitative Data Summary

The following tables summarize key quantitative data for dissolving and storing this compound for both in vitro and in vivo applications.

Table 1: Dissolution Parameters for In Vitro Use

ParameterValueNotes
Solvent Dimethyl Sulfoxide (DMSO)High-quality, anhydrous DMSO is recommended.
Recommended Stock Concentration 10 mMA higher concentration may be possible, but 10 mM is a commonly used and effective starting point.
Final DMSO Concentration in Media ≤ 0.5%To avoid cytotoxicity, the final concentration of DMSO in cell culture media should be minimized. Some cell lines may tolerate up to 1%, but this should be determined empirically.[4]

Table 2: Storage and Stability of this compound Solutions

Solution TypeStorage TemperatureShort-Term Stability (1 month)Long-Term Stability (up to 6 months)
Powder -20°CStableStable for years when stored properly.
DMSO Stock Solution -20°CStableGenerally considered stable, but re-testing is recommended for long-term experiments.[5]
DMSO Stock Solution -80°CStablePreferred for long-term storage to ensure maximum stability.[5]

Note: Specific long-term stability data for this compound in DMSO is not extensively published. The recommendations above are based on general best practices for storing kinase inhibitors in DMSO. For critical long-term studies, periodic re-evaluation of the stock solution's activity is advised.

III. Experimental Protocols

A. Protocol for Preparing this compound Stock Solution for In Vitro Use

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Calculate the required mass of this compound:

    • The molecular weight of this compound (C₂₄H₂₁ClFN₅O₃) is 481.9 g/mol .

    • To prepare 1 mL of a 10 mM stock solution, weigh out 4.82 mg of this compound powder.

  • Dissolution:

    • Aseptically add the weighed this compound powder to a sterile amber microcentrifuge tube.

    • Add the calculated volume of anhydrous DMSO (e.g., 1 mL for a 10 mM solution).

    • Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (to no higher than 37°C) may be applied if necessary, but is not typically required.

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile amber microcentrifuge tubes.

    • For short-term storage (up to 1 month), store the aliquots at -20°C.

    • For long-term storage (up to 6 months or longer), store the aliquots at -80°C.

B. Protocol for Preparing Working Solutions for Cell Culture

Procedure:

  • Thaw a single-use aliquot of the this compound stock solution at room temperature.

  • Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentration.

  • Important: To prevent precipitation, add the this compound stock solution to the pre-warmed cell culture medium while gently mixing. Avoid adding a large volume of cold medium directly to the concentrated DMSO stock.

  • Ensure the final concentration of DMSO in the cell culture medium does not exceed 0.5% to minimize solvent-induced cytotoxicity.[4] A vehicle control (media with the same final concentration of DMSO) should be included in all experiments.

C. Protocol for Preparing this compound Formulation for In Vivo Use (Oral Gavage in Mice)

This protocol is based on formulations reported in preclinical studies.

Materials:

  • This compound powder

  • Hydroxypropyl methylcellulose (HPMC) or Methocel

  • Tween 20

  • Sodium citrate

  • Sterile water

  • pH meter

  • Stir plate and stir bar

  • Homogenizer (optional)

Vehicle Preparation (0.5% HPMC, 0.25% Tween 20 in 300 mM Sodium Citrate Buffer, pH 2.5):

  • Prepare 300 mM Sodium Citrate Buffer:

    • Dissolve sodium citrate in sterile water to a final concentration of 300 mM.

    • Adjust the pH of the solution to 2.5 using hydrochloric acid (HCl).

  • Prepare the Final Vehicle:

    • To the sodium citrate buffer, add HPMC to a final concentration of 0.5% (w/v). Stir continuously until fully dissolved. This may take some time.

    • Add Tween 20 to a final concentration of 0.25% (v/v) and continue to stir until the solution is homogenous.

This compound Suspension Preparation:

  • Weigh the required amount of this compound powder to achieve the desired final dosing concentration.

  • Add a small amount of the prepared vehicle to the this compound powder to create a paste.

  • Gradually add the remaining vehicle while continuously stirring or vortexing to form a uniform suspension.

  • For a more homogenous suspension, sonication or homogenization may be used.

  • Prepare the suspension fresh daily before administration.

IV. Visualizations

A. Signaling Pathway Diagram

The following diagram illustrates the role of DNA-PK in the Non-Homologous End Joining (NHEJ) pathway and the mechanism of action of this compound.

Peposertib_Mechanism cluster_0 DNA Double-Strand Break (DSB) cluster_1 NHEJ Pathway cluster_2 Inhibition DSB DNA Double-Strand Break Ku70_80 Ku70/80 DSB->Ku70_80 recruits DNA_PKcs DNA-PKcs Ku70_80->DNA_PKcs recruits Artemis Artemis DNA_PKcs->Artemis activates LigaseIV XRCC4-Ligase IV Artemis->LigaseIV processes ends for Repair DNA Repair LigaseIV->Repair This compound This compound (M3814) This compound->Inhibition Inhibition->DNA_PKcs Peposertib_Workflow cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation cluster_2 Key Considerations A Weigh this compound Powder B Dissolve in Anhydrous DMSO (e.g., to 10 mM) A->B C Vortex until clear B->C D Aliquot for single use C->D E Store at -20°C (short-term) or -80°C (long-term) D->E F Thaw one aliquot E->F G Prepare serial dilutions in cell culture medium F->G H Add to cells G->H I Final DMSO concentration ≤ 0.5% G->I J Include vehicle control H->J

References

Application Notes and Protocols for Assessing DNA-PK Inhibition by Peposertib

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The DNA-dependent protein kinase (DNA-PK) is a critical enzyme in the DNA damage response (DDR), playing a central role in the repair of DNA double-strand breaks (DSBs) through the non-homologous end joining (NHEJ) pathway.[1][2][3] In many cancer cells, there is a heightened reliance on the NHEJ pathway for genomic integrity and survival, making DNA-PK an attractive therapeutic target.[4][5] Inhibiting DNA-PK can prevent the repair of DSBs induced by radiotherapy or certain chemotherapies, thereby enhancing their cytotoxic effects and leading to tumor cell death.[1][6]

Peposertib (formerly M3814) is an orally administered, potent, and selective small-molecule inhibitor of DNA-PK.[1][6][7] It blocks the kinase activity of DNA-PK at sub-nanomolar concentrations, effectively suppressing the NHEJ repair pathway.[6][8][9] Preclinical and clinical studies have shown that this compound potentiates the anti-tumor effects of ionizing radiation and DSB-inducing agents like topoisomerase II inhibitors.[8][10][11][12]

These application notes provide a comprehensive set of methodologies for researchers, scientists, and drug development professionals to assess the biochemical and cellular activity of this compound as a DNA-PK inhibitor. The protocols cover in vitro enzymatic assays, cellular target engagement and downstream functional assays, and in vivo pharmacodynamic and efficacy studies.

DNA-PK Signaling Pathway and Mechanism of Action of this compound

The NHEJ pathway is the primary mechanism for repairing DSBs in human cells.[2] The process is initiated by the binding of the Ku70/80 heterodimer to the broken DNA ends. This complex then recruits the DNA-PK catalytic subunit (DNA-PKcs).[3][4] This assembly activates the serine/threonine kinase function of DNA-PKcs, leading to the phosphorylation of itself (autophosphorylation) and other downstream targets.[4][6] This phosphorylation cascade facilitates the recruitment of other repair factors, such as XRCC4 and DNA Ligase IV, which ultimately ligate the broken DNA ends.[10] this compound acts as an ATP-competitive inhibitor, binding to the kinase domain of DNA-PKcs and preventing the phosphorylation events necessary for the completion of NHEJ.[4][6]

DNA_PK_Signaling_Pathway cluster_0 DNA Double-Strand Break (DSB) Repair via NHEJ cluster_1 Inhibitor Action DSB DNA Double-Strand Break (DSB) Ku Ku70/80 Heterodimer DSB->Ku binds to ends DNAPKcs DNA-PKcs (Catalytic Subunit) Ku->DNAPKcs recruits Active_DNAPK Active DNA-PK Holoenzyme Phosphorylation Autophosphorylation (pS2056) & Substrate Phosphorylation Active_DNAPK->Phosphorylation kinase activity Repair_Factors XRCC4, DNA Ligase IV, etc. Phosphorylation->Repair_Factors recruits Ligation DNA End Ligation & Repair Repair_Factors->Ligation This compound This compound This compound->Active_DNAPK Inhibits kinase activity

Caption: DNA-PK signaling in the NHEJ pathway and inhibition by this compound.

Part 1: In Vitro Biochemical Assessment

The initial assessment of a kinase inhibitor involves determining its direct effect on the enzymatic activity of its target. A luminometry-based in vitro kinase assay is a robust method to quantify the potency of this compound by determining its half-maximal inhibitory concentration (IC50).

Data Presentation: Biochemical Potency of DNA-PK Inhibitors

The potency of this compound can be compared to other known DNA-PK inhibitors.

InhibitorDNA-PK IC50 (nM)Notes
This compound (M3814) Sub-nanomolar A potent and selective, orally bioavailable inhibitor.[6]
AZD76480.6A potent and selective DNA-PK inhibitor.[4]
NU744114A highly potent and selective inhibitor.[4]
CC-11513A dual inhibitor of DNA-PK and mTOR.[4]
Wortmannin16A non-selective PI3K-related kinase inhibitor.[4]
Experimental Protocol: In Vitro DNA-PK Kinase Assay (ADP-Glo™)

This protocol measures the amount of ADP produced during the kinase reaction, which is directly proportional to DNA-PK activity.[4][13][14]

Materials:

  • DNA-PK Kinase Enzyme System (e.g., Promega, Cat.# V4107), containing:

    • Purified human DNA-PK enzyme

    • DNA-PK peptide substrate

    • Activating DNA (Calf Thymus DNA)

    • Reaction Buffer

  • This compound, serially diluted in DMSO

  • ATP solution

  • ADP-Glo™ Kinase Assay Kit (e.g., Promega, Cat.# V9101)

  • White, opaque 96-well or 384-well assay plates

  • Luminometer

Procedure:

  • Reaction Setup: Prepare a master mix for the kinase reaction in a microcentrifuge tube. For each reaction, combine:

    • Reaction Buffer (40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA)

    • Activating DNA

    • DNA-PK peptide substrate (final concentration ~0.2 µg/µl)

    • Purified DNA-PK enzyme (e.g., 10 units/reaction)

  • Inhibitor Addition: Add 1 µl of serially diluted this compound or vehicle control (DMSO) to the wells of the assay plate.

  • Initiate Reaction: Add the kinase reaction master mix to the wells. Then, add ATP to initiate the reaction (final concentration ~150 µM). The typical final reaction volume is 5-10 µl.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Stop Reaction & Deplete ATP: Add an equal volume of ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete any remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion: Add Kinase Detection Reagent to each well (twice the initial reaction volume). This reagent converts the ADP generated by the kinase reaction into ATP. Incubate at room temperature for 30-60 minutes.

  • Measure Luminescence: Read the plate on a luminometer. The light signal is directly proportional to the amount of ADP produced and thus correlates with DNA-PK activity.[14]

  • Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration and use a non-linear regression model to determine the IC50 value.

ADP_Glo_Workflow start Start step1 1. Prepare Kinase Reaction Mix (DNA-PK, Substrate, Activating DNA) start->step1 step2 2. Add Serially Diluted this compound or Vehicle (DMSO) to Plate step1->step2 step3 3. Add Kinase Mix and ATP to Initiate Reaction step2->step3 step4 4. Incubate at RT (60 min) step3->step4 step5 5. Add ADP-Glo™ Reagent (Stops reaction, depletes ATP) step4->step5 step6 6. Incubate at RT (40 min) step5->step6 step7 7. Add Kinase Detection Reagent (Converts ADP to ATP) step6->step7 step8 8. Incubate at RT (30 min) step7->step8 step9 9. Measure Luminescence step8->step9 end 10. Calculate IC50 Value step9->end

Caption: Workflow for an in vitro DNA-PK kinase assay using ADP-Glo™ technology.

Part 2: Cellular Assessment of Target Engagement and Function

Confirming that this compound engages its target in a cellular environment and produces the desired functional outcome is a critical step. Key experiments include measuring the inhibition of DNA-PK autophosphorylation, quantifying the persistence of DNA damage, and assessing cell survival after treatment.

Data Presentation: Cellular Activity of this compound
AssayCell LineTreatmentEndpointResult
p-DNA-PK (S2056) HCT-116Bleomycin + this compoundp-DNA-PK levelsConcentration-dependent inhibition of autophosphorylation.[11]
γH2AX Foci SK-RC-52177Lu-DOTA-girentuximab + this compoundγH2AX foci/nucleusSignificant increase in DNA DSBs with combination treatment.[15][16]
Clonogenic Survival VariousIonizing Radiation (2 Gy) + this compound (1 µM)Surviving coloniesSignificant loss of clonogenic survival with combination treatment.[17]
Cell Viability MDA-MB-231Doxorubicin + this compoundCell viability (%)Synergistic antiproliferative activity.[10][18]
Experimental Protocols

This assay directly assesses target engagement by measuring the inhibition of DNA-PK autophosphorylation at serine 2056, a key marker of its activation.[6][11]

Materials:

  • Cancer cell line of interest (e.g., HCT-116, FaDu)

  • Cell culture medium and supplements

  • DNA-damaging agent (e.g., Bleomycin, Etoposide, or an irradiator for ionizing radiation)

  • This compound

  • RIPA Lysis and Extraction Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF membrane and transfer system

  • Primary antibodies: Rabbit anti-p-DNA-PKcs (S2056), Rabbit anti-total DNA-PKcs, Mouse anti-β-actin

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight.

  • Pre-treat cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.

  • Induce DNA damage by adding a DNA-damaging agent (e.g., 20 µg/mL bleomycin) or by exposing cells to ionizing radiation (e.g., 5-10 Gy).

  • Incubate for an additional 1-2 hours post-damage induction.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with ice-cold RIPA buffer. Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • Western Blot:

    • Denature 20-30 µg of protein per sample and separate by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against p-DNA-PK (S2056), total DNA-PK, and a loading control (e.g., β-actin) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash again and apply ECL substrate.

  • Imaging: Capture the chemiluminescent signal using a digital imager. Quantify band intensities and normalize the p-DNA-PK signal to total DNA-PK and the loading control.

This assay quantifies DNA DSBs. Inhibition of DNA-PK by this compound prevents DSB repair, leading to an accumulation of γH2AX foci (a marker for DSBs) after DNA damage.[11][19]

Materials:

  • Cells seeded on glass coverslips or in imaging-compatible plates

  • DNA-damaging agent (e.g., Ionizing Radiation)

  • This compound

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.25% Triton X-100 in PBS

  • Blocking solution (e.g., 5% BSA in PBST)

  • Primary antibody: Rabbit or Mouse anti-phospho-Histone H2A.X (Ser139)

  • Alexa Fluor-conjugated secondary antibody

  • DAPI nuclear counterstain

  • Fluorescence microscope

Procedure:

  • Cell Seeding and Treatment: Seed cells on coverslips. The next day, pre-treat with this compound or vehicle for 1-2 hours, followed by treatment with a DNA-damaging agent (e.g., 2 Gy IR).

  • Time Course: Allow cells to recover for a set period (e.g., 4, 8, or 24 hours) to assess repair kinetics.

  • Fixation and Permeabilization:

    • Wash cells with PBS.

    • Fix with 4% PFA for 15 minutes at room temperature.

    • Wash with PBS.

    • Permeabilize with 0.25% Triton X-100 for 10 minutes.

  • Blocking and Staining:

    • Wash with PBS.

    • Block with 5% BSA for 1 hour.

    • Incubate with anti-γH2AX primary antibody in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

    • Wash with PBST.

    • Incubate with an appropriate Alexa Fluor-conjugated secondary antibody for 1 hour in the dark.

    • Wash and counterstain with DAPI for 5 minutes.

  • Imaging and Analysis: Mount the coverslips onto slides. Acquire images using a fluorescence microscope. Quantify the number of γH2AX foci per nucleus using automated image analysis software (e.g., ImageJ/Fiji).

Cellular_Assay_Workflow cluster_WB Target Engagement Assay cluster_IF Functional DSB Repair Assay start Seed Cells in Plates or on Coverslips treat Treat with this compound +/- DNA Damaging Agent (e.g., IR, Bleomycin) start->treat incubate Incubate for Defined Period treat->incubate lyse Lyse Cells & Quantify Protein incubate->lyse fix Fix & Permeabilize Cells incubate->fix sds SDS-PAGE & Transfer to Membrane lyse->sds probe Probe with Antibodies (p-DNA-PK, t-DNA-PK) sds->probe detect_wb Detect & Quantify Bands probe->detect_wb stain Stain with Antibodies (anti-γH2AX, DAPI) fix->stain image Fluorescence Microscopy stain->image quantify_if Image Analysis: Count Foci per Nucleus image->quantify_if

Caption: General workflow for cellular assays to assess this compound activity.

Part 3: In Vivo Assessment of Pharmacodynamics and Efficacy

Translating in vitro findings to an in vivo setting is essential. This involves using animal models, typically tumor xenografts, to evaluate the pharmacodynamic (PD) effects of this compound on the target and its efficacy in combination with standard-of-care treatments like radiotherapy.

Data Presentation: In Vivo Efficacy of this compound Combinations
ModelTreatment CombinationEndpointResult
Renal Cell Carcinoma Xenograft (SK-RC-52) 6MBq 177Lu-anti-CAIX RIT + this compound (50 mg/kg)Complete Response (CR) Rate100% CR (4/4 mice) in combo vs. 25% CR (1/4 mice) in RIT alone arm.[19]
Prostate Cancer Xenograft (LNCaP) 6MBq 177Lu-DOTA-rosopatamab + this compound (50 mg/kg)Complete Response (CR) Rate75% CR (3/4 mice) in combination arm.[15]
TNBC Xenograft (MX-1) Pegylated Liposomal Doxorubicin (PLD) + this compoundTumor Growth Inhibition (T/C %)Combination induced long-lasting tumor regression (T/C = -5.3%).[10]
Human Colon Cancer Xenograft Fractionated Ionizing Radiation + this compoundTumor GrowthLed to complete tumor regression at non-toxic doses.[11]
Experimental Protocols

This protocol assesses target engagement in tumors from treated animals.

Materials:

  • Immunocompromised mice (e.g., BALB/c nude)

  • Tumor cells for implantation

  • This compound formulated for oral gavage

  • An irradiator or chemotherapeutic agent

  • Tissue collection and processing tools

  • Reagents for Western Blot or Immunohistochemistry (IHC)

Procedure:

  • Tumor Implantation: Subcutaneously implant tumor cells into the flank of the mice.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Randomize mice into treatment groups. Administer a single dose of this compound (e.g., 50 mg/kg) via oral gavage.[19] After 1-2 hours, treat with a single dose of radiation (e.g., 2-8 Gy).

  • Tissue Collection: At a specified time point post-treatment (e.g., 2, 6, or 24 hours), euthanize the mice and excise the tumors. A portion of the tumor can be snap-frozen for Western blot analysis, while the other can be fixed in formalin for IHC.

  • PD Analysis:

    • Western Blot: Process the frozen tumor tissue as described in Protocol 4.2.1 to analyze p-DNA-PK and total DNA-PK levels.

    • IHC: Process the formalin-fixed, paraffin-embedded (FFPE) tissue sections. Stain for p-DNA-PK or γH2AX and quantify the signal using digital pathology software.

This protocol evaluates the ability of this compound to enhance the anti-tumor efficacy of fractionated radiotherapy, a clinically relevant treatment schedule.[11]

Materials:

  • As listed in 5.2.1

  • Calipers for tumor measurement

  • Scale for monitoring animal body weight

Procedure:

  • Tumor Implantation and Growth: Establish tumors as described in 5.2.1.

  • Randomization: When tumors reach 100-200 mm³, randomize mice into four groups:

    • Group 1: Vehicle Control

    • Group 2: this compound alone

    • Group 3: Radiotherapy (RT) alone

    • Group 4: this compound + RT

  • Treatment Schedule:

    • Radiotherapy: Administer a fractionated dose of radiation (e.g., 2 Gy per day, 5 days a week, for 2-3 weeks).

    • This compound: Administer this compound (e.g., 25-50 mg/kg) daily via oral gavage, typically 1-2 hours before each radiation fraction.[20]

  • Monitoring: Measure tumor volume with calipers and record mouse body weight 2-3 times per week. Monitor for any signs of toxicity.

  • Endpoint: Continue the study until tumors in the control group reach a predetermined maximum size, or for a defined period after the last treatment to monitor for tumor regrowth.

  • Data Analysis: Plot the mean tumor volume for each group over time. Calculate tumor growth inhibition (TGI) and assess the statistical significance between treatment groups.

In_Vivo_Workflow start Implant Tumor Cells in Immunocompromised Mice growth Monitor Tumor Growth to ~150 mm³ start->growth randomize Randomize Mice into Treatment Groups growth->randomize group1 Group 1: Vehicle randomize->group1 group2 Group 2: This compound randomize->group2 group3 Group 3: Radiotherapy (RT) randomize->group3 group4 Group 4: This compound + RT randomize->group4 treat Administer Daily Treatments (e.g., for 3 weeks) monitor Monitor Tumor Volume & Body Weight (2-3x / week) treat->monitor endpoint Study Endpoint (Tumor size limit reached) monitor->endpoint analysis Data Analysis: Tumor Growth Curves, TGI endpoint->analysis

References

Application Note: A Protocol for Western Blotting to Detect Peposertib's Target Engagement

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Peposertib (also known as M3814) is a potent, orally bioavailable, and selective inhibitor of the DNA-dependent protein kinase catalytic subunit (DNA-PKcs).[1][2][3][4] DNA-PKcs is a critical enzyme in the non-homologous end joining (NHEJ) pathway, a major cellular mechanism for repairing DNA double-strand breaks (DSBs).[5][6] In many cancer cells, the upregulation of DNA repair pathways like NHEJ contributes to resistance against DNA-damaging therapies such as radiotherapy and certain chemotherapies.[5][6]

This compound works by binding to and inhibiting the kinase activity of DNA-PKcs, thereby preventing the repair of DSBs.[7][5][8] This leads to an accumulation of DNA damage in cancer cells, ultimately resulting in cell death and enhancing the efficacy of chemo- and radiotherapy.[1][7]

A key step in the activation of DNA-PKcs following DNA damage is its autophosphorylation at several sites, including serine 2056 (S2056). This phosphorylation event is a reliable biomarker for DNA-PKcs activity.[9] Therefore, measuring the inhibition of DNA-PKcs autophosphorylation is a direct method for assessing the target engagement of this compound. This protocol provides a detailed method for using Western blotting to detect the levels of phosphorylated DNA-PKcs (p-DNA-PKcs) in cells treated with this compound, thereby confirming its on-target activity.

Signaling Pathway

The following diagram illustrates the role of DNA-PKcs in the DNA double-strand break repair pathway and its inhibition by this compound.

DNA_Repair_Pathway cluster_0 Cellular Response to DNA Damage cluster_1 DSB DNA Double-Strand Break (DSB) DNAPKcs DNA-PKcs (Inactive) DSB->DNAPKcs recruits & activates pDNAPKcs p-DNA-PKcs S2056 (Active Kinase) DNAPKcs->pDNAPKcs autophosphorylation NHEJ NHEJ Pathway (DNA Repair) pDNAPKcs->NHEJ promotes Apoptosis Cell Survival NHEJ->Apoptosis This compound This compound This compound->DNAPKcs inhibits activity

Caption: DNA-PKcs activation and inhibition by this compound.

Experimental Workflow

The overall experimental process for assessing this compound target engagement is outlined below.

Western_Blot_Workflow A 1. Cell Culture & Seeding B 2. This compound Pre-treatment (Varying Concentrations) A->B C 3. Induce DNA Damage (e.g., Ionizing Radiation) B->C D 4. Cell Lysis (with Phosphatase Inhibitors) C->D E 5. Protein Quantification (BCA Assay) D->E F 6. SDS-PAGE E->F G 7. Western Transfer (PVDF Membrane) F->G H 8. Immunoblotting (Primary & Secondary Antibodies) G->H I 9. Signal Detection (Chemiluminescence) H->I J 10. Data Analysis (Band Densitometry) I->J

Caption: Western blot workflow for this compound target engagement.

Detailed Experimental Protocol

I. Materials and Reagents
  • Cell Lines: Cancer cell line of interest (e.g., HCT116, U251, HeLa).

  • Culture Medium: As recommended for the chosen cell line (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • This compound: Stock solution in DMSO (e.g., 10 mM).

  • DNA Damaging Agent: Gamma-irradiator or a chemical inducer like Etoposide.

  • Buffers and Solutions:

    • Phosphate-Buffered Saline (PBS), ice-cold.

    • RIPA Lysis Buffer supplemented with Protease and Phosphatase Inhibitor Cocktails.

    • BCA Protein Assay Kit.

    • 4x Laemmli Sample Buffer.

    • Tris-Glycine SDS-PAGE Gels (e.g., 4-12% gradient gels).

    • SDS-PAGE Running Buffer.

    • Transfer Buffer.

    • Tris-Buffered Saline with 0.1% Tween-20 (TBST).

    • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in TBST.[10]

  • Antibodies:

    • Primary Antibody: Rabbit anti-phospho-DNA-PKcs (Ser2056).

    • Primary Antibody: Mouse anti-total-DNA-PKcs.[9]

    • Primary Antibody: Rabbit or Mouse anti-GAPDH or β-Actin (Loading Control).

    • Secondary Antibody: HRP-conjugated Goat anti-Rabbit IgG.

    • Secondary Antibody: HRP-conjugated Goat anti-Mouse IgG.

  • Equipment:

    • Cell culture incubator, biosafety cabinet.

    • Gamma-irradiator (or source for other DNA damaging agent).

    • Centrifuge, vortexer.

    • SDS-PAGE and Western blotting apparatus.

    • PVDF membranes.

    • Chemiluminescence imaging system.

II. Step-by-Step Methodology

1. Cell Culture and Treatment a. Plate cells in 6-well plates or 10 cm dishes and grow to 70-80% confluency. b. Prepare serial dilutions of this compound in complete culture medium (e.g., 0, 10, 30, 100, 300, 1000 nM). Include a vehicle control (DMSO) at the same concentration as the highest drug dose. c. Aspirate old medium and add the medium containing this compound or vehicle. Pre-incubate the cells for 2-4 hours.

2. Induction of DNA Damage a. To induce DNA double-strand breaks and activate DNA-PKcs, treat the cells with ionizing radiation (IR). A dose of 5-10 Gy is typically sufficient. b. For chemical induction, treat with an agent like Etoposide (e.g., 10 µM) for 30-60 minutes. c. After IR or chemical treatment, return the cells to the incubator for a short recovery period (e.g., 30-60 minutes) to allow for DNA-PKcs autophosphorylation.

3. Cell Lysate Preparation [11] a. Place culture dishes on ice and wash cells twice with ice-cold PBS. b. Aspirate PBS completely and add ice-cold RIPA buffer supplemented with fresh protease and phosphatase inhibitors (e.g., 100-200 µL for a well in a 6-well plate). c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes with periodic vortexing. e. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. f. Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.

4. Protein Quantification and Sample Preparation a. Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions. b. Normalize the protein concentration for all samples with lysis buffer. c. Add 1/3 volume of 4x Laemmli sample buffer to 20-40 µg of protein from each sample. d. Boil the samples at 95°C for 5 minutes to denature the proteins.

5. SDS-PAGE and Western Transfer a. Load the denatured protein samples into the wells of a Tris-Glycine SDS-PAGE gel. b. Run the gel at 100-120 V until the dye front reaches the bottom. c. Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system. Note: Due to the large size of DNA-PKcs (~469 kDa), an overnight wet transfer at 4°C and low voltage (e.g., 20-30V) is recommended for efficient transfer.

6. Immunoblotting [11] a. After transfer, block the membrane with 5% BSA in TBST for 1-2 hours at room temperature with gentle agitation. Using BSA is recommended over milk to avoid background from phosphoproteins in milk.[10][12] b. Incubate the membrane with primary antibodies diluted in 5% BSA/TBST overnight at 4°C.

  • Option 1 (Separate Blots): Use one blot for anti-p-DNA-PKcs (S2056) and another for anti-total-DNA-PKcs. Both should be probed for a loading control.
  • Option 2 (Stripping): Probe first for the phosphospecific antibody, then strip the membrane and re-probe for the total protein antibody.
  • Recommended Dilutions: Follow manufacturer's datasheets (e.g., 1:1000). c. Wash the membrane three times with TBST for 10 minutes each. d. Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in 5% BSA/TBST (e.g., 1:2000 to 1:5000) for 1 hour at room temperature. e. Wash the membrane three times with TBST for 10 minutes each.

7. Signal Detection and Analysis a. Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's protocol. b. Incubate the membrane with the ECL substrate for 1-5 minutes. c. Capture the chemiluminescent signal using a digital imaging system. Adjust exposure time to avoid signal saturation. d. Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the p-DNA-PKcs signal to the total DNA-PKcs signal for each condition. Further normalization to a loading control (GAPDH or β-Actin) can account for loading inaccuracies.

Data Presentation

Quantitative data from the Western blot analysis should be summarized in a table for clear comparison.

Treatment ConditionThis compound (nM)p-DNA-PKcs (S2056) IntensityTotal DNA-PKcs IntensityNormalized Ratio (p-DNA-PKcs / Total)
Untreated Control015045,0000.003
IR (10 Gy) Only08,50045,5000.187
IR + this compound304,20044,8000.094
IR + this compound1001,10045,2000.024
IR + this compound30025044,9000.006

Note: The values in this table are hypothetical and for illustrative purposes only.

Expected Results

Upon treatment with a DNA-damaging agent like ionizing radiation, a strong band corresponding to p-DNA-PKcs (S2056) should be visible in the control lane (no this compound). In cells pre-treated with this compound, a dose-dependent decrease in the intensity of this p-DNA-PKcs band is expected, indicating successful inhibition of DNA-PKcs kinase activity. The levels of total DNA-PKcs and the loading control should remain relatively constant across all lanes. This outcome provides direct evidence of this compound's target engagement in a cellular context.

References

A Guide to Using Peposertib in Clonogenic Survival Assays

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Peposertib (also known as M3814) is a potent and selective small-molecule inhibitor of the catalytic subunit of DNA-dependent protein kinase (DNA-PKcs).[1][2] DNA-PK is a critical component of the non-homologous end joining (NHEJ) pathway, the primary mechanism for repairing DNA double-strand breaks (DSBs) in human cells.[1][2] By inhibiting DNA-PK, this compound prevents the repair of DSBs induced by ionizing radiation (IR) or certain chemotherapeutic agents, thereby enhancing their cytotoxic effects and leading to tumor cell death.[2][3][4] This makes this compound a promising agent for sensitizing cancer cells to radiotherapy and chemotherapy.

The clonogenic survival assay is the gold standard in vitro method for assessing the reproductive integrity of cells and their ability to form colonies after treatment with cytotoxic agents. This guide provides detailed application notes and protocols for utilizing this compound in clonogenic survival assays to evaluate its efficacy as a radiosensitizer or chemosensitizer.

Mechanism of Action of this compound

This compound functions by binding to and inhibiting the kinase activity of DNA-PK. This disruption of the NHEJ pathway leads to the accumulation of unrepaired DSBs. In the presence of DNA damage, the inhibition of DNA-PK by this compound can also lead to the potentiation of the Ataxia Telangiectasia Mutated (ATM) and p53 signaling pathways, further promoting cell cycle arrest and apoptosis.[3][4]

Peposertib_Mechanism_of_Action cluster_0 Cell Nucleus DNA_Damage DNA Double-Strand Break (e.g., from Radiation) DNA_PK DNA-PKcs DNA_Damage->DNA_PK ATM ATM Pathway DNA_Damage->ATM NHEJ Non-Homologous End Joining (NHEJ) DNA_PK->NHEJ activates DNA_Repair DNA Repair NHEJ->DNA_Repair Apoptosis Apoptosis Cell_Survival Cell Survival DNA_Repair->Cell_Survival This compound This compound This compound->DNA_PK inhibits p53 p53 Pathway ATM->p53 p53->Apoptosis

Caption: this compound inhibits DNA-PK, blocking NHEJ-mediated DNA repair.

Quantitative Data Summary

The following tables summarize key quantitative data for the use of this compound in clonogenic survival assays based on published literature.

Table 1: Recommended this compound Concentrations for Clonogenic Assays

Cell LineCancer TypeThis compound Concentration (nM)NotesReference
M12Melanoma≥100Significant radiosensitization observed.[5]
M27Melanoma300 - 1000Dose-dependent suppression of DNA-PKcs autophosphorylation.[5]
SVG-AHuman Astrocyte300Significant enhancement of radiosensitivity.[5]
U251Glioblastoma≥100Radiosensitization observed.[6]
GBM10, GBM120Glioblastoma (PDX)300Increased γH2AX foci with radiation.[6]
Colorectal Cancer Cell LinesColorectal Cancer100 - 15,000Broad range reported for effective radiosensitization.[5]
Molm-13, MV4-11Acute Myeloid Leukemia300Pre-treatment for 45 minutes before chemotherapy.[3]
MDA-MB-231Triple-Negative Breast Cancer1000 (1 µM)Used in combination with doxorubicin.[7]

Table 2: Experimental Parameters for this compound in Combination with Radiation

ParameterRecommendationNotesReference
This compound Pre-treatment Time 1-2 hours before irradiationAllows for cellular uptake and target engagement.[1]
This compound Exposure Duration Minimum of 16 hours post-irradiationMaximal sensitizing effect observed with exposures of 16 hours or longer. Shorter durations (e.g., 2 hours) can still show significant effects.[5]
Radiation Doses 2-5 GyTypical doses for in vitro clonogenic assays.[5][6]

Experimental Protocols

This section provides a detailed protocol for performing a clonogenic survival assay to assess the radiosensitizing effects of this compound.

Materials
  • Cell Lines: Cancer cell lines of interest (e.g., melanoma, glioblastoma, colorectal).

  • This compound: Prepare a stock solution (e.g., 10 mM in DMSO) and store at -20°C or -80°C.

  • Cell Culture Medium: Appropriate complete medium for the chosen cell line, supplemented with fetal bovine serum (FBS) and antibiotics.

  • Phosphate-Buffered Saline (PBS): Sterile, pH 7.4.

  • Trypsin-EDTA: For cell detachment.

  • 6-well or 100 mm tissue culture plates.

  • Crystal Violet Staining Solution: 0.5% (w/v) crystal violet in 20% methanol.

  • Fixing Solution: 10% formalin or a 1:7 mixture of acetic acid and methanol.

  • Hemocytometer or automated cell counter.

  • Incubator: 37°C, 5% CO2.

  • Irradiator: X-ray or gamma-ray source.

Experimental Workflow Diagram

Clonogenic_Assay_Workflow start Start cell_culture 1. Cell Culture Maintain and expand cell lines. start->cell_culture cell_harvest 2. Cell Harvesting Trypsinize and create a single-cell suspension. cell_culture->cell_harvest cell_count 3. Cell Counting Determine cell concentration and viability. cell_harvest->cell_count cell_seeding 4. Cell Seeding Plate a known number of cells into 6-well plates. cell_count->cell_seeding adherence 5. Cell Adherence Incubate for 18-24 hours. cell_seeding->adherence peposertib_treatment 6. This compound Treatment Add this compound at desired concentrations. adherence->peposertib_treatment irradiation 7. Irradiation Expose plates to varying doses of radiation. peposertib_treatment->irradiation incubation 8. Incubation Incubate for 10-14 days for colony formation. irradiation->incubation staining 9. Fixing and Staining Fix colonies with formalin and stain with crystal violet. incubation->staining counting 10. Colony Counting Count colonies with >50 cells. staining->counting analysis 11. Data Analysis Calculate Plating Efficiency and Surviving Fraction. counting->analysis end End analysis->end

Caption: Workflow for a clonogenic survival assay with this compound.

Step-by-Step Protocol

1. Cell Preparation and Seeding:

a. Culture cells in appropriate complete medium until they reach 70-80% confluency. b. Harvest the cells by trypsinization to obtain a single-cell suspension. c. Count the cells using a hemocytometer or an automated cell counter and determine cell viability (e.g., using trypan blue exclusion). d. Calculate the required cell suspension volume to seed a specific number of cells per well of a 6-well plate. The number of cells to be plated will depend on the cell line's plating efficiency and the expected toxicity of the treatment. It is recommended to perform a preliminary experiment to determine the optimal seeding density for each cell line. e. Seed the cells in triplicate for each treatment condition. Include untreated controls and vehicle controls (DMSO). f. Incubate the plates for 18-24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

2. This compound Treatment and Irradiation:

a. Prepare fresh dilutions of this compound in complete medium from the stock solution to achieve the desired final concentrations (e.g., 100 nM, 300 nM, 1000 nM). b. Remove the medium from the wells and add the medium containing the appropriate concentration of this compound or vehicle control. c. Incubate the plates for 1-2 hours. d. Irradiate the plates with varying doses of radiation (e.g., 0, 2, 4, 6 Gy). e. After irradiation, return the plates to the incubator. For maximal sensitization, maintain the cells in the this compound-containing medium for at least 16 hours. Alternatively, the medium can be replaced with fresh, drug-free medium after the desired exposure time.

3. Colony Formation and Staining:

a. Incubate the plates for 10-14 days, or until visible colonies are formed in the control wells. The incubation time will vary depending on the cell line's growth rate. b. Carefully remove the medium from the wells. c. Gently wash the wells twice with PBS. d. Add 1-2 mL of fixing solution to each well and incubate for 10-15 minutes at room temperature. e. Remove the fixing solution and allow the plates to air dry. f. Add 1-2 mL of 0.5% crystal violet staining solution to each well and incubate for 20-30 minutes at room temperature. g. Carefully remove the crystal violet solution and gently wash the plates with tap water until the excess stain is removed. h. Allow the plates to air dry completely.

4. Colony Counting and Data Analysis:

a. Count the number of colonies in each well. A colony is generally defined as a cluster of at least 50 cells. b. Calculate the Plating Efficiency (PE) for the control group:

  • PE = (Number of colonies formed / Number of cells seeded) x 100% c. Calculate the Surviving Fraction (SF) for each treatment condition:
  • SF = (Number of colonies formed after treatment) / (Number of cells seeded x PE) d. Plot the surviving fraction as a function of the radiation dose on a semi-logarithmic scale to generate cell survival curves.

Data Interpretation

The radiosensitizing effect of this compound can be quantified by comparing the cell survival curves of cells treated with radiation alone versus those treated with the combination of this compound and radiation. A downward shift in the survival curve for the combination treatment indicates radiosensitization. The Dose Enhancement Ratio (DER) or Sensitizer Enhancement Ratio (SER) can be calculated to quantify this effect.

Conclusion

This guide provides a comprehensive framework for utilizing this compound in clonogenic survival assays. By following these detailed protocols, researchers can generate robust and reproducible data to evaluate the potential of this compound as a sensitizing agent for cancer therapy. Careful optimization of cell seeding densities, drug concentrations, and exposure times for each specific cell line is crucial for obtaining reliable and meaningful results.

References

Application Notes and Protocols: Peposertib in Organoid Culture Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peposertib (also known as M3814) is an orally bioavailable and selective inhibitor of DNA-dependent protein kinase (DNA-PK).[1][2][3] DNA-PK is a crucial enzyme in the non-homologous end joining (NHEJ) pathway, a major mechanism for the repair of DNA double-strand breaks (DSBs).[2][4] By inhibiting DNA-PK, this compound prevents the repair of DSBs, which can be induced by radiotherapy or certain chemotherapeutic agents. This leads to the accumulation of DNA damage and subsequent cell death in cancer cells.[1][2] Preclinical studies have shown that this compound can potentiate the anti-tumor effects of ionizing radiation and topoisomerase II inhibitors.[5][6][7]

Patient-derived organoids (PDOs) are three-dimensional (3D) in vitro culture systems that recapitulate the genetic and phenotypic characteristics of the original tumor tissue.[1][8] As such, they represent a powerful preclinical model for studying tumor biology and evaluating the efficacy of anti-cancer drugs, bridging the gap between traditional 2D cell culture and in vivo studies.[9] The use of organoid systems allows for high-throughput screening of therapeutic agents in a patient-specific manner.[1][8][10][11]

These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in organoid culture systems to assess its potential as a standalone or combination therapeutic agent.

Mechanism of Action of this compound

This compound functions as an ATP-competitive inhibitor of the catalytic subunit of DNA-PK (DNA-PKcs).[12] In the presence of DNA double-strand breaks, DNA-PK is activated and initiates the NHEJ repair pathway. By blocking the kinase activity of DNA-PK, this compound effectively halts this repair process. This inhibition leads to an accumulation of unrepaired DSBs, which can trigger cell cycle arrest and apoptosis.[13] Interestingly, the inhibition of DNA-PK by this compound can lead to the enhanced activation of the Ataxia Telangiectasia Mutated (ATM) signaling pathway, a parallel DNA damage response pathway, which can further contribute to p53-mediated apoptosis in cancer cells with functional p53.[7][13]

Diagram: this compound's Mechanism of Action in the DNA Damage Response Pathway

Peposertib_Mechanism cluster_0 Cellular Response to DNA Double-Strand Breaks (DSBs) cluster_1 Non-Homologous End Joining (NHEJ) Pathway cluster_2 ATM-Mediated Pathway DSB DNA Double-Strand Break (DSB) DNA_PK DNA-PK DSB->DNA_PK activates ATM ATM DSB->ATM activates NHEJ_Repair DNA Repair DNA_PK->NHEJ_Repair promotes DNA_PK->ATM negative regulation (disrupted by this compound) Cell_Survival Cell Survival NHEJ_Repair->Cell_Survival p53 p53 ATM->p53 activates Apoptosis Apoptosis p53->Apoptosis induces This compound This compound This compound->DNA_PK inhibits

Caption: this compound inhibits DNA-PK, blocking NHEJ-mediated DNA repair and promoting apoptosis.

Application of this compound in Organoid Drug Screening

Organoid cultures provide a robust platform to evaluate the efficacy of this compound, both as a monotherapy and in combination with other cancer treatments like radiotherapy and chemotherapy.

Potential applications include:

  • Monotherapy Efficacy: Assessing the cytotoxic effects of this compound on organoids derived from various tumor types.

  • Combination Therapy Screening: Evaluating the synergistic effects of this compound with standard-of-care chemotherapeutic agents or radiation.

  • Biomarker Discovery: Identifying potential biomarkers of response or resistance to this compound by correlating drug sensitivity with the genomic and transcriptomic profiles of the patient-derived organoids.[9][14]

  • Personalized Medicine: Utilizing patient-derived organoids to predict individual patient response to this compound-containing therapeutic regimens.[1][10]

Quantitative Data Summary

While specific data on this compound's efficacy in organoid models is not yet widely published, its activity has been characterized in various cancer cell lines. This data can serve as a reference for designing dose-response studies in organoids.

Cell LineCancer TypeIC50 (this compound alone)IC50 (this compound + Co-treatment)Co-treatmentReference
SK-RC-52Renal Cell Carcinoma8.67 µM0.97 µM177Lu-DOTA-girentuximab[15]
LNCaPProstate Cancer5.6 µM0.41 µM177Lu-DOTA-rosopatamab[15]
MDA-MB-231Triple-Negative Breast CancerNot specified22-fold reduction with 1µM this compoundDoxorubicin[16]
SYO-1Synovial SarcomaNot specified22-fold reduction with 1µM this compoundDoxorubicin[16]
HS-SY-IISynovial SarcomaNot specified52-fold reduction with 1µM this compoundDoxorubicin[16]

Experimental Protocols

The following protocols are adapted from established methods for patient-derived organoid culture and drug screening.[4][10][11]

Protocol 1: Establishment of Patient-Derived Tumor Organoids (PDOs)

This protocol provides a general framework for establishing PDOs from fresh tumor tissue. Specific media compositions may need to be optimized based on the tissue of origin.[1][4][8]

Materials:

  • Fresh tumor tissue in tissue transfer medium (e.g., RPMI 1640 with antibiotics).[4]

  • Tumor dissociation enzyme mix (e.g., collagenase, dispase).[4]

  • Basement membrane extract (BME), such as Matrigel®.

  • Organoid growth medium (specific to the cancer type).[4]

  • Standard cell culture plates (6-well or 24-well).

  • Sterile cell strainers (e.g., 70 µm).[17]

Procedure:

  • Tissue Preparation: Mechanically mince the tumor tissue into small fragments (~1-2 mm³) in a sterile petri dish on ice.

  • Enzymatic Digestion: Transfer the minced tissue to a tube containing the tumor dissociation enzyme mix and incubate at 37°C for 30-60 minutes with gentle agitation.

  • Cell Isolation: Neutralize the enzyme activity with culture medium and pass the cell suspension through a 70 µm cell strainer to remove large debris.[17]

  • Cell Pellet Collection: Centrifuge the filtered cell suspension to obtain a cell pellet.

  • Embedding in BME: Resuspend the cell pellet in a small volume of cold BME.

  • Plating: Dispense droplets of the BME-cell suspension into the center of pre-warmed culture plate wells. Allow the droplets to solidify at 37°C for 15-30 minutes.

  • Culture: Carefully add pre-warmed organoid growth medium to each well and culture at 37°C in a 5% CO₂ incubator.

  • Maintenance: Change the medium every 2-3 days and passage the organoids as they grow, typically every 7-14 days.

Protocol 2: High-Throughput Drug Screening with this compound in PDOs

This protocol outlines a method for assessing the dose-dependent effects of this compound on PDO viability using a 384-well plate format.[2][11]

Materials:

  • Established PDO cultures.

  • This compound stock solution (in DMSO).

  • Organoid growth medium.

  • 384-well ultra-low attachment spheroid microplates.[2]

  • ATP-based cell viability assay reagent (e.g., CellTiter-Glo® 3D).[2][18][19]

  • Luminometer plate reader.

Procedure:

  • Organoid Dissociation and Seeding:

    • Harvest established PDOs and dissociate them into smaller fragments.

    • Count the organoid fragments and dilute to the desired seeding density in organoid growth medium.

    • Seed the organoid suspension into a 384-well plate.[2]

  • Drug Treatment:

    • Prepare a serial dilution of this compound in organoid growth medium. For combination studies, prepare the second drug in a similar manner.

    • Add the drug solutions to the appropriate wells. Include vehicle control (DMSO) wells.

    • Incubate the plate at 37°C in a 5% CO₂ incubator for the desired treatment duration (e.g., 72-144 hours).[2]

  • Viability Assessment (ATP-based Assay):

    • Equilibrate the plate and the ATP-based viability reagent to room temperature.[20]

    • Add the viability reagent to each well according to the manufacturer's instructions.[2][21]

    • Mix the plate on an orbital shaker to lyse the organoids and release ATP.[20]

    • Measure the luminescence using a plate reader.[2]

  • Data Analysis:

    • Normalize the luminescence readings of the treated wells to the vehicle control wells.

    • Plot the dose-response curves and calculate the IC50 values using appropriate software.[2]

Diagram: Experimental Workflow for this compound Screening in Organoids

Organoid_Screening_Workflow Patient_Tissue Patient Tumor Tissue Organoid_Culture Establish Patient-Derived Organoid (PDO) Culture Patient_Tissue->Organoid_Culture Drug_Screening High-Throughput Drug Screening Organoid_Culture->Drug_Screening Data_Analysis Data Analysis and Biomarker Discovery Drug_Screening->Data_Analysis Personalized_Medicine Personalized Medicine Data_Analysis->Personalized_Medicine

Caption: Workflow from patient tissue to personalized medicine using organoid-based drug screening.

Protocol 3: Assessment of DNA Damage (γH2AX Staining)

This immunofluorescence protocol is for visualizing and quantifying DNA double-strand breaks in organoids treated with this compound, with or without a DNA damaging agent.[17][22][23]

Materials:

  • Treated organoids in chamber slides or 384-well plates.[17]

  • Fixation solution (e.g., 4% paraformaldehyde).[24]

  • Permeabilization buffer (e.g., 0.3% Triton X-100 in PBS).[24]

  • Blocking buffer (e.g., 5% BSA in PBS).[24]

  • Primary antibody against γH2AX.[17][22]

  • Fluorescently labeled secondary antibody.

  • Nuclear counterstain (e.g., DAPI).

  • Confocal microscope.

Procedure:

  • Fixation: Fix the treated organoids with 4% paraformaldehyde for 30 minutes at room temperature.[24]

  • Washing: Wash the organoids three times with PBS.

  • Permeabilization: Permeabilize the organoids with 0.3% Triton X-100 in PBS for 30 minutes.[24]

  • Blocking: Block non-specific antibody binding with 5% BSA in PBS for 30-60 minutes.[24]

  • Primary Antibody Incubation: Incubate the organoids with the primary anti-γH2AX antibody overnight at 4°C.[17][22]

  • Secondary Antibody Incubation: After washing, incubate with the fluorescently labeled secondary antibody and DAPI for 1-2 hours at room temperature, protected from light.

  • Imaging: Wash the organoids and image using a confocal microscope.

  • Quantification: Quantify the number and intensity of γH2AX foci per nucleus using image analysis software.[24]

Protocol 4: Apoptosis Assay (Caspase-Glo® 3/7 3D)

This protocol measures the activity of caspases 3 and 7, key effectors of apoptosis, in 3D organoid cultures.[25][26][27]

Materials:

  • Treated organoids in a 96- or 384-well plate.[25]

  • Caspase-Glo® 3/7 3D Assay reagent.[25]

  • Luminometer plate reader.

Procedure:

  • Equilibration: Equilibrate the plate with treated organoids and the Caspase-Glo® 3/7 3D reagent to room temperature.[27]

  • Reagent Addition: Add the Caspase-Glo® 3/7 3D reagent to each well, typically in a volume equal to the culture medium.[27][28]

  • Incubation: Mix the contents by shaking and incubate at room temperature for at least 30 minutes to allow for cell lysis and the caspase reaction to stabilize.[27]

  • Measurement: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of caspase activity.[25]

Protocol 5: Western Blot Analysis of DNA Damage Response Proteins

This protocol allows for the analysis of changes in the expression and phosphorylation status of key proteins in the DNA damage response pathway following this compound treatment.[29][30]

Materials:

  • Treated organoids.

  • Organoid harvesting solution.

  • RIPA buffer with protease and phosphatase inhibitors.[29]

  • Primary antibodies (e.g., anti-phospho-DNA-PK, anti-phospho-ATM, anti-phospho-KAP1, anti-phospho-p53).[31]

  • HRP-conjugated secondary antibodies.

  • Chemiluminescence detection reagent.

Procedure:

  • Organoid Harvesting: Harvest organoids from the BME using an organoid harvesting solution.

  • Protein Extraction: Lyse the organoid pellet in RIPA buffer on ice.[29]

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane and incubate with the desired primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies.

  • Detection: Detect the protein bands using a chemiluminescence reagent and an imaging system.

Diagram: Downstream Analysis of this compound's Effects in Organoids

Downstream_Analysis cluster_assays Downstream Assays Treated_Organoids Organoids Treated with This compound +/- DNA Damaging Agent Viability_Assay Viability Assay (e.g., ATP-based) Treated_Organoids->Viability_Assay Apoptosis_Assay Apoptosis Assay (e.g., Caspase-Glo) Treated_Organoids->Apoptosis_Assay DNA_Damage_Assay DNA Damage Staining (e.g., γH2AX) Treated_Organoids->DNA_Damage_Assay Western_Blot Western Blot (DDR Proteins) Treated_Organoids->Western_Blot

Caption: Various assays can be used to analyze the effects of this compound on organoids.

Conclusion

The integration of the DNA-PK inhibitor this compound into organoid-based research provides a powerful tool for advancing cancer therapy. The detailed protocols and application notes presented here offer a framework for researchers to explore the therapeutic potential of this compound in a clinically relevant, patient-specific context. These studies will be instrumental in identifying responsive patient populations, elucidating mechanisms of resistance, and designing more effective combination therapies for a variety of cancers.

References

Troubleshooting & Optimization

Technical Support Center: A Guide to Troubleshooting Common Issues in Peposertib Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Peposertib (also known as M3814), a potent and selective inhibitor of DNA-dependent protein kinase (DNA-PK).[1][2] This guide is designed for researchers, scientists, and drug development professionals to address common issues that may arise during in vitro and in vivo experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an orally bioavailable small molecule that inhibits the catalytic activity of DNA-PK, a key enzyme in the non-homologous end joining (NHEJ) pathway.[3] The NHEJ pathway is a major mechanism for the repair of DNA double-strand breaks (DSBs).[4] By inhibiting DNA-PK, this compound prevents the repair of DSBs, which can be induced by ionizing radiation or certain chemotherapeutic agents. This leads to an accumulation of DNA damage and ultimately, cancer cell death.[1][2] this compound is often used to sensitize cancer cells to DNA-damaging therapies.[1][2]

In Vitro Experiment Troubleshooting

Issue 1: Poor Solubility or Precipitation of this compound in Culture Media

Q: I am observing precipitation of this compound in my cell culture medium. How can I improve its solubility?

A: this compound has low, pH-dependent solubility.[5] The following steps can help improve its solubility and prevent precipitation in your experiments:

  • Solvent Selection: For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution before further dilution in aqueous media.[2] Ensure the final DMSO concentration in your culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.[2]

  • pH of Media: Since this compound's solubility is pH-dependent, ensure the pH of your culture medium is stable and within the optimal range for your cells.[5]

  • Formulation: For in vivo studies, specific formulations have been developed to improve solubility, such as suspension in 0.5% Methocel, 0.25% Tween20, and 300 mmol/L sodium citrate buffer (pH 2.5).[1][6] While not directly applicable to cell culture, this highlights the importance of the vehicle in maintaining solubility. A crystallographically disordered solid-state form of this compound (A2D) has been shown to have increased in vitro performance and higher solubility compared to the thermodynamically stable form.[7]

  • Preparation of Working Solutions: Prepare fresh working solutions from your DMSO stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.

Parameter Recommendation Reference
Primary Solvent Dimethyl sulfoxide (DMSO)[2]
Final DMSO Concentration in Media < 0.1% (v/v)[2]
In Vivo Formulation Example 0.5% Methocel, 0.25% Tween20, 300 mmol/L sodium citrate buffer, pH 2.5[1][6]
Issue 2: Inconsistent or Unexpected Results in Cell Viability Assays

Q: My cell viability assay results are variable or do not correlate with other endpoints. What could be the cause?

A: Inconsistencies in cell viability assays can arise from several factors related to both the assay itself and the mechanism of action of this compound.

  • Assay Principle: Be aware of the principle of your viability assay. Assays relying on metabolic activity (e.g., MTT, MTS) can sometimes be confounded by drugs that affect cellular metabolism.[8] Consider using assays that measure different parameters of cell health, such as ATP content, membrane integrity (e.g., LDH assay), or direct cell counting.[8]

  • Incubation Time: The cytotoxic effects of this compound, especially when used as a single agent, may require longer incubation times to become apparent as the cells need to progress through the cell cycle with unrepaired DNA damage.[9]

  • Fluorescent Interference: If using a fluorescence-based assay, be mindful of potential interference from the compound itself or other components in the media.[8]

Issue 3: Difficulty in Detecting this compound's Effect on DNA Damage Markers

Q: I am not seeing a clear increase in γH2AX foci or other DNA damage markers after treatment with this compound and a DNA-damaging agent. What should I check?

A: Detecting the potentiation of DNA damage by this compound requires careful experimental timing and technique.

  • Time Course: The induction and subsequent repair of DNA damage are dynamic processes. It is crucial to perform a time-course experiment to capture the optimal window for observing the sustained presence of DNA damage markers like γH2AX in the presence of this compound. For instance, γH2AX foci typically peak 30-60 minutes after irradiation and then decline as repair occurs.[10] With this compound, this decline should be delayed.

  • Antibody and Staining Quality: Ensure your antibodies for DNA damage response proteins (e.g., γH2AX, 53BP1) are validated and that your immunofluorescence or Western blotting protocols are optimized. High background or weak signal can obscure the results.

  • Interpretation of γH2AX Foci: It is important to note that not all γH2AX foci correspond directly to DNA double-strand breaks.[11] Pan-nuclear γH2AX staining, for example, can be an indicator of lethal DNA replication stress and may not be resolved into distinct foci.[12]

  • Western Blotting: For Western blotting of DNA damage response proteins, ensure complete cell lysis and solubilization of nuclear proteins. Sonication of lysates may be necessary for DNA-binding proteins.[6][13]

Experimental Workflow for Assessing DNA Damage

G cluster_0 Cell Treatment cluster_1 Endpoint Analysis Seed Cells Seed Cells Treat with this compound Treat with this compound Seed Cells->Treat with this compound Induce DNA Damage (e.g., IR) Induce DNA Damage (e.g., IR) Treat with this compound->Induce DNA Damage (e.g., IR) Incubate for Time Course Incubate for Time Course Induce DNA Damage (e.g., IR)->Incubate for Time Course Fix and Permeabilize Fix and Permeabilize Incubate for Time Course->Fix and Permeabilize Immunofluorescence Cell Lysis Cell Lysis Incubate for Time Course->Cell Lysis Western Blot Immunostaining (e.g., γH2AX) Immunostaining (e.g., γH2AX) Fix and Permeabilize->Immunostaining (e.g., γH2AX) Microscopy and Image Analysis Microscopy and Image Analysis Immunostaining (e.g., γH2AX)->Microscopy and Image Analysis Western Blotting (e.g., p-DNA-PK, p-ATM) Western Blotting (e.g., p-DNA-PK, p-ATM) Cell Lysis->Western Blotting (e.g., p-DNA-PK, p-ATM) Quantify Protein Levels Quantify Protein Levels Western Blotting (e.g., p-DNA-PK, p-ATM)->Quantify Protein Levels

Caption: Workflow for assessing DNA damage in this compound experiments.

In Vivo Experiment Troubleshooting

Issue 4: Suboptimal Anti-Tumor Efficacy or High Toxicity in Animal Models

Q: I am observing limited tumor growth inhibition or unexpected toxicity in my in vivo experiments with this compound. What factors should I consider?

A: In vivo efficacy and toxicity of this compound can be influenced by its formulation, dosing schedule, and the specific animal model.

  • Formulation and Administration: As mentioned, this compound has low solubility. Ensure you are using an appropriate and stable vehicle for oral gavage, such as the one described in preclinical studies (0.5% Methocel, 0.25% Tween20, 300 mmol/L sodium citrate buffer, pH 2.5).[1][6]

  • Dosing Schedule: The timing of this compound administration relative to the DNA-damaging agent is critical. To ensure target engagement at the time of damage induction, this compound is typically administered prior to radiation or chemotherapy.[14] Continuous daily or twice-daily dosing is often used to maintain inhibitory concentrations.[14]

  • Tolerability: Monitor animal body weight and overall health closely. While some preclinical studies report good tolerability with stable body weight, dose-limiting toxicities have been observed in clinical trials, which may translate to certain animal models.[15][16]

  • Tumor Model: The genetic background of the tumor model is crucial. Tumors with deficiencies in other DNA repair pathways (e.g., homologous recombination) may exhibit greater sensitivity to DNA-PK inhibition.

Parameter Recommendation Reference
In Vivo Formulation 0.5% Methocel, 0.25% Tween20, 300 mmol/L sodium citrate buffer, pH 2.5[1][6]
Administration Route Oral gavage[6][15]
Dosing Example 50 mg/kg daily for 14 days[15]
Monitoring Tumor volume and body weight twice weekly[1]

Understanding this compound's Mechanism and Potential for Resistance

Signaling Pathway

G DNA Double-Strand Break DNA Double-Strand Break Ku70/80 Ku70/80 DNA Double-Strand Break->Ku70/80 Unrepaired DSB Unrepaired DSB DNA-PKcs DNA-PKcs Ku70/80->DNA-PKcs NHEJ Repair NHEJ Repair DNA-PKcs->NHEJ Repair Cell Survival Cell Survival NHEJ Repair->Cell Survival This compound This compound This compound->DNA-PKcs Cell Death Cell Death Unrepaired DSB->Cell Death

Caption: this compound inhibits DNA-PKcs, a key component of the NHEJ pathway.

Q: Could cancer cells develop resistance to this compound?

A: Yes, resistance to DNA repair inhibitors is a known phenomenon. Potential mechanisms of resistance to DNA-PK inhibitors could include:

  • Upregulation of Alternative DNA Repair Pathways: Cancer cells might compensate for the inhibition of NHEJ by upregulating other DNA repair pathways, such as homologous recombination (HR).

  • Alterations in Drug Efflux: Increased expression of drug efflux pumps could reduce the intracellular concentration of this compound.

  • Mutations in the Drug Target: Although less common for kinase inhibitors, mutations in the DNA-PKcs protein could potentially alter the binding of this compound.

Detailed Experimental Protocols

Protocol 1: Western Blotting for Phosphorylated DNA-PKcs (Ser2056)

A common method to confirm the on-target activity of this compound is to measure the autophosphorylation of DNA-PKcs at Serine 2056.

  • Cell Treatment and Lysis:

    • Treat cells with this compound for the desired time, followed by induction of DNA damage (e.g., ionizing radiation).

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Sonicate the lysates to shear genomic DNA and ensure the release of nuclear proteins.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Separate equal amounts of protein on an SDS-polyacrylamide gel.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phosphorylated DNA-PKcs (Ser2056) overnight at 4°C.

    • Use an antibody against total DNA-PKcs or a loading control (e.g., β-actin, GAPDH) to normalize the results.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Protocol 2: Immunofluorescence for γH2AX Foci
  • Cell Seeding and Treatment:

    • Seed cells on coverslips in a multi-well plate and allow them to adhere.

    • Treat with this compound and a DNA-damaging agent as per your experimental design.

  • Fixation and Permeabilization:

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking and Staining:

    • Block with 1% BSA in PBST for 1 hour.

    • Incubate with a primary antibody against γH2AX overnight at 4°C.

    • Wash and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

    • Counterstain the nuclei with DAPI.

  • Imaging and Analysis:

    • Mount the coverslips on microscope slides.

    • Capture images using a fluorescence microscope.

    • Quantify the number of γH2AX foci per nucleus using image analysis software.

References

Peposertib In Vivo Dosing Optimization: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Peposertib (M3814) dosage for in vivo studies. The information is presented in a question-and-answer format to address specific challenges and provide clear, actionable guidance.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is an orally bioavailable and potent inhibitor of the catalytic subunit of DNA-dependent protein kinase (DNA-PKcs).[1][2] DNA-PKcs is a critical enzyme in the non-homologous end joining (NHEJ) pathway, a major mechanism for repairing DNA double-strand breaks (DSBs).[3][4] By inhibiting DNA-PKcs, this compound prevents the repair of DNA damage induced by agents like ionizing radiation or certain chemotherapies, leading to increased cancer cell death.[2][5] In some contexts, inhibition of DNA-PK by this compound can also lead to the hyperactivation of the ATM-p53 signaling pathway as a compensatory mechanism.[4][5]

Q2: What is a typical starting dose for this compound in mouse models?

Preclinical studies have explored a range of effective doses for this compound in various mouse xenograft models. A common starting point, particularly when combining with radiotherapy, is in the range of 50-125 mg/kg, administered orally. The dosing frequency is often twice daily (BID) to maintain adequate plasma concentrations.[1][6] For example, in melanoma brain metastasis models, doses of 60, 90, and 125 mg/kg administered twice daily have been shown to be effective.[1]

Q3: How should this compound be formulated for oral administration in mice?

A standard and effective formulation for administering this compound via oral gavage in mice is a suspension in 0.25% hydroxypropyl methylcellulose and 0.25% Tween 20 in a sodium citrate buffer (e.g., 500 mmol/L, pH 2.5).[6] Another reported vehicle is 0.5% Methocel, 0.25% Tween20 in 300 mmol/L sodium citrate buffer (pH 2.5).[7]

Q4: What are the key pharmacokinetic parameters to consider for this compound?

In a study with healthy human volunteers, a single 100 mg oral dose of this compound resulted in a median time to maximum concentration (Tmax) of approximately 1 hour under fasted conditions, which was delayed to 3.5 hours when taken with a high-fat meal.[8] Preclinical pharmacology studies have identified an O-demethylated form, M467, as the major circulating metabolite with measurable DNA-PK inhibition activity.[8] In mice, following a single oral dose of 20 mg/kg, the terminal half-life (t1/2) was 2.4 hours with a Tmax of 2 hours.[9] These parameters are crucial for designing dosing schedules that ensure the drug is at an effective concentration when the DNA damaging agent (e.g., radiation) is administered.

Troubleshooting Guide

Issue: Suboptimal efficacy of this compound in combination with radiotherapy.

  • Possible Cause 1: Insufficient drug exposure at the time of radiation.

    • Solution: Optimize the timing of this compound administration relative to radiation. Given the Tmax of approximately 1-2 hours in preclinical models, administering this compound 1-2 hours prior to irradiation is a rational starting point.[8][9] For maximal radiosensitization, prolonged exposure to this compound (e.g., 16 hours or longer in vitro) has been shown to be most effective.[1] This can be achieved in vivo with a twice-daily dosing schedule, with one dose administered before radiation and a second dose several hours later (e.g., 7 hours).[1]

  • Possible Cause 2: Inadequate dose.

    • Solution: Perform a dose-escalation study to determine the optimal dose for your specific tumor model. Doses in the range of 60-125 mg/kg twice daily have proven effective in radiosensitizing melanoma brain metastases.[1] It is crucial to balance efficacy with potential toxicity.

Issue: Observed toxicity or adverse effects in treated animals.

  • Possible Cause 1: On-target effects in normal tissues.

    • Solution: this compound can radiosensitize normal tissues, which is a key consideration. A phase I clinical trial combining this compound with palliative radiation reported a high rate of radiation-induced skin toxicity.[1] When possible, limit the radiation field to spare acutely responding normal tissues like skin, oral mucosa, and the gut.[1]

  • Possible Cause 2: Off-target toxicity.

    • Solution: While a well-tolerated regimen was established in a study combining this compound with pegylated liposomal doxorubicin with minimal observable toxicity and no body weight loss, it is still important to monitor animals closely for signs of toxicity.[10] If toxicity is observed, consider reducing the dose or frequency of this compound administration.

Data Presentation

Table 1: Summary of In Vivo this compound Dosages in Preclinical Models

Cancer ModelAnimal ModelThis compound DosageCombination AgentOutcomeReference
Melanoma Brain Metastasis (PDX)Mouse60, 90, or 125 mg/kg, twice daily (7 hours apart)Radiotherapy (2.5 Gy x 5)Significant prolongation in median survival, with 125 mg/kg being most efficacious.[1]
Glioblastoma (Orthotopic PDX)Mouse125 mg/kg, twice dailyRadiotherapy (3.5 Gy)Increased survival in TP53-mutant tumors.[6]
Triple-Negative Breast Cancer (Xenograft)Mouse100 mg/kg, twice daily (4 days/week)Pegylated Liposomal Doxorubicin (PLD)Significant and long-lasting delay in tumor growth; well-tolerated.[7][10]
Acute Myeloid Leukemia (PDX)Mouse25 mg/kg, twice daily (for 14 days)CPX-351 (Daunorubicin/Cytarabine)Enhanced efficacy without increasing hematopoietic toxicity.[5]
Prostate and Renal Cell Carcinoma (Xenograft)Mouse50 mg/kg, daily (for 14 days)177Lu-based RadioimmunotherapySynergistic effect, enhancing the efficacy of radioimmunotherapy.[11]

Experimental Protocols

Protocol 1: In Vivo Radiosensitization Study

  • Animal Model: Utilize an appropriate tumor xenograft or patient-derived xenograft (PDX) model. For example, orthotopic implantation for brain tumors or subcutaneous implantation for other solid tumors.

  • Tumor Establishment: Allow tumors to reach a predetermined size (e.g., 100-200 mm³) before randomization into treatment groups.

  • Treatment Groups:

    • Vehicle control

    • This compound alone

    • Radiation alone

    • This compound in combination with radiation

  • This compound Formulation and Administration: Prepare this compound in a vehicle of 0.25% hydroxypropyl methylcellulose and 0.25% Tween 20 in sodium citrate buffer (pH 2.5). Administer orally via gavage at the desired dose (e.g., 125 mg/kg).

  • Dosing Schedule: For a twice-daily regimen, administer the first dose of this compound 1-2 hours before irradiation and the second dose 7 hours later.

  • Irradiation: Deliver a clinically relevant dose of radiation to the tumor using a targeted irradiator to minimize normal tissue exposure.

  • Monitoring: Measure tumor volume and body weight regularly (e.g., twice a week). Monitor for any signs of toxicity.

  • Endpoint: Continue treatment for a specified duration or until tumors reach a predetermined endpoint size. Analyze survival data using Kaplan-Meier curves.

Visualizations

Peposertib_Signaling_Pathway Ionizing_Radiation Ionizing Radiation / Chemotherapy DSB DNA Double-Strand Break (DSB) Ionizing_Radiation->DSB DNA_PKcs DNA-PKcs DSB->DNA_PKcs activates NHEJ_Repair NHEJ Repair DNA_PKcs->NHEJ_Repair mediates ATM_p53 ATM/p53 Signaling DNA_PKcs->ATM_p53 Cell_Survival Cell Survival NHEJ_Repair->Cell_Survival Apoptosis Apoptosis / Cell Death This compound This compound This compound->DNA_PKcs This compound->ATM_p53 leads to hyperactivation of ATM_p53->Apoptosis

Caption: this compound inhibits DNA-PKcs, blocking NHEJ-mediated DNA repair.

Experimental_Workflow cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Pharmacokinetic Analysis cluster_2 Phase 3: In Vivo Dose Optimization cluster_3 Phase 4: Efficacy and Toxicity Assessment In_Vitro_Dose_Response Determine effective concentration (e.g., ≥100 nmol/L) in clonogenic survival assays Exposure_Duration Evaluate optimal drug exposure time (e.g., ≥16 hours for maximal sensitization) In_Vitro_Dose_Response->Exposure_Duration PK_Study Conduct pharmacokinetic studies in the animal model to determine Tmax, t1/2, and drug distribution Exposure_Duration->PK_Study Dose_Escalation Perform dose-escalation study (e.g., 60, 90, 125 mg/kg) PK_Study->Dose_Escalation Dosing_Schedule Optimize dosing schedule based on PK data (e.g., twice daily, timed with radiation) Dose_Escalation->Dosing_Schedule Efficacy_Study Conduct in vivo efficacy study with optimized dose and schedule Dosing_Schedule->Efficacy_Study Toxicity_Monitoring Monitor for signs of toxicity (body weight, clinical signs, normal tissue damage) Efficacy_Study->Toxicity_Monitoring

Caption: Workflow for optimizing this compound dosage in vivo.

References

Managing Off-Target Effects of Peposertib: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the off-target effects of Peposertib (also known as M3814), a potent and selective inhibitor of DNA-dependent protein kinase (DNA-PK). By understanding and mitigating these effects, researchers can ensure the validity and accuracy of their experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is an orally bioavailable small-molecule inhibitor of the serine/threonine protein kinase DNA-PK.[1][2][3] It functions by binding to the ATP-binding site of the DNA-PK catalytic subunit (DNA-PKcs), thereby preventing the phosphorylation of downstream targets involved in the non-homologous end joining (NHEJ) pathway of DNA double-strand break (DSB) repair.[2][3][4][5] This inhibition of DNA repair sensitizes cancer cells to DNA-damaging agents like radiotherapy and certain chemotherapies.[1][6][7][8][9][10][11][12][13]

Q2: How selective is this compound?

A2: this compound has been demonstrated to be a highly selective kinase inhibitor. In a screening panel of 326 kinases, it showed a high degree of selectivity for DNA-PK. Its potency against DNA-PK is substantially greater than against other members of the phosphoinositide 3-kinase (PI3K)-related kinase (PIKK) family, such as ATM, ATR, and mTOR, as well as the classical PI3K isoforms (α, β, δ, γ).[6]

Q3: What are the potential off-target effects of this compound?

A3: While highly selective, at higher concentrations, this compound may inhibit other kinases, particularly those within the PIKK family, due to structural similarities in the ATP-binding pocket. Off-target effects could lead to the modulation of unintended signaling pathways, potentially confounding experimental results.[14][15] It is crucial to experimentally verify that the observed phenotype is due to the inhibition of DNA-PK and not an off-target kinase.

Q4: How can I distinguish between on-target and off-target effects in my experiments?

A4: Several strategies can be employed to differentiate on-target from off-target effects. These include performing dose-response studies to determine the lowest effective concentration, conducting rescue experiments with a drug-resistant mutant of DNA-PK, and using a structurally unrelated DNA-PK inhibitor to confirm the phenotype.[16] Additionally, monitoring the phosphorylation status of known DNA-PK substrates can provide direct evidence of on-target activity.[16][17]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Observed phenotype is inconsistent with known DNA-PK function. The effect may be due to inhibition of an off-target kinase.1. Perform a dose-response curve: Use the lowest concentration of this compound that inhibits DNA-PK activity to minimize off-target effects. 2. Conduct a rescue experiment: Overexpress a this compound-resistant mutant of DNA-PK. If the phenotype is reversed, the effect is on-target. 3. Use an orthogonal inhibitor: Treat cells with a structurally different DNA-PK inhibitor. If the same phenotype is observed, it is likely an on-target effect.
Discrepancy between biochemical and cell-based assay results. Factors such as cell permeability, drug efflux pumps, or high intracellular ATP concentrations can influence inhibitor potency in cells.[16]1. Verify target engagement in cells: Use a Cellular Thermal Shift Assay (CETSA) or Western blot to confirm that this compound is binding to and inhibiting DNA-PK in your cellular model. 2. Assess cell permeability: If permeability is low, consider using a different cell line or a modified version of the compound if available. 3. Inhibit efflux pumps: Co-incubate with an efflux pump inhibitor (e.g., verapamil) to see if the potency of this compound increases.[16]
High background in kinase assays. The compound may be interfering with the assay components.Run a control experiment with this compound and the detection reagents in the absence of the kinase to check for interference.

Data Presentation

Table 1: Selectivity Profile of this compound against PIKK Family Kinases

KinaseIC50 (nM)Selectivity vs. DNA-PK
DNA-PK <1 -
PI3Kα>1000>1000-fold
PI3Kβ>1000>1000-fold
PI3Kδ>1000>1000-fold
PI3Kγ>1000>1000-fold
ATM~500~500-fold
ATR>1000>1000-fold
mTOR~200~200-fold

Note: The IC50 values are approximate and based on publicly available data and qualitative descriptions of high selectivity. For precise values, it is recommended to consult the primary literature or the manufacturer's documentation.

Experimental Protocols

Western Blot for DNA-PK Activity and DNA Damage Response

This protocol is used to assess the on-target activity of this compound by measuring the phosphorylation of DNA-PK and downstream markers of the DNA damage response.[16][17][18][19][20]

Methodology:

  • Cell Treatment: Plate cells and allow them to adhere. Treat with this compound at various concentrations for a specified time. Induce DNA damage with ionizing radiation (IR) or a radiomimetic drug (e.g., bleomycin).

  • Lysate Preparation: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-40 µg of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C. Recommended primary antibodies include:

    • p-DNA-PKcs (S2056)

    • Total DNA-PKcs

    • γH2AX (p-H2AX S139)

    • p-KAP1 (S824)

    • p-CHK2 (T68)

    • p-p53 (S15)

    • GAPDH or β-actin (as a loading control)

  • Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect with an enhanced chemiluminescence (ECL) substrate.

Cell Viability Assay

This protocol measures the effect of this compound on cell proliferation and cytotoxicity, often in combination with a DNA-damaging agent.[1][2][9][11][21]

Methodology (using Resazurin):

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound, with or without a fixed concentration of a DNA-damaging agent. Include vehicle-only and media-only controls.

  • Incubation: Incubate for 24-72 hours.

  • Resazurin Addition: Add Resazurin solution to each well to a final concentration of 10% of the well volume.

  • Incubation: Incubate for 1-4 hours at 37°C, protected from light.

  • Measurement: Measure fluorescence at 560 nm excitation and 590 nm emission using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Kinome-Wide Selectivity Profiling

To comprehensively identify off-targets, a kinome-wide screen is recommended. This can be outsourced to commercial vendors offering services like KiNativ, KinomeScan, or performed in-house using methods like the kinobeads assay.[3][4][5][7][15][22][23]

Methodology (Conceptual Overview using Kinobeads):

  • Lysate Preparation: Prepare a native protein lysate from the cell line of interest.

  • Competitive Binding: Incubate the lysate with this compound at a high concentration (e.g., 1-10 µM) or a vehicle control.

  • Kinase Enrichment: Add kinobeads (broad-spectrum kinase inhibitors immobilized on beads) to the lysate to capture unbound kinases.

  • Elution and Digestion: Elute the bound kinases and digest them into peptides.

  • LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry to identify and quantify the captured kinases.

  • Data Analysis: Compare the amount of each kinase captured in the this compound-treated sample versus the control. A reduction in the amount of a captured kinase in the presence of this compound indicates a potential interaction.

Visualizations

G IR Ionizing Radiation DSB DSB IR->DSB Chemo Chemotherapy Chemo->DSB Ku Ku70/80 DSB->Ku DNAPK DNA-PK LigIV Ligase IV / XRCC4 DNAPK->LigIV Apoptosis Apoptosis DNAPK->Apoptosis Ku->DNAPK Repair DNA Repair LigIV->Repair LigIV->Apoptosis Survival Cell Survival Repair->Survival This compound This compound This compound->DNAPK

Caption: this compound's on-target signaling pathway.

G start Start: Observe Unexpected Phenotype q1 Is the phenotype dose-dependent? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No, likely artifact. Re-evaluate experimental setup. q1->a1_no No q2 Confirm on-target engagement (e.g., p-DNA-PK Western Blot) a1_yes->q2 q3 Perform Rescue Experiment (overexpress resistant DNA-PK) q2->q3 a3_yes Phenotype rescued? (Yes) q3->a3_yes Yes a3_no Phenotype rescued? (No) q3->a3_no No on_target Conclusion: On-Target Effect a3_yes->on_target q4 Use Orthogonal Inhibitor (structurally different DNA-PKi) a3_no->q4 off_target Conclusion: Likely Off-Target Effect q5 Identify off-targets (Kinome Screen) off_target->q5 a4_yes Same phenotype? (Yes) q4->a4_yes Yes a4_no Same phenotype? (No) q4->a4_no No a4_yes->on_target a4_no->off_target

Caption: Troubleshooting workflow for off-target effects.

References

Technical Support Center: Overcoming Resistance to Peposertib

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals investigating the DNA-PK inhibitor Peposertib (M3814). It provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to acquired resistance in cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its primary mechanism of action?

A1: this compound, also known as M3814, is an orally administered, potent, and selective small-molecule inhibitor of the DNA-dependent protein kinase (DNA-PK).[1][2] DNA-PK is a critical enzyme in the non-homologous end joining (NHEJ) pathway, a primary mechanism for repairing DNA double-strand breaks (DSBs).[3][4] Many cancer therapies, such as radiotherapy and certain chemotherapies (e.g., topoisomerase II inhibitors), function by inducing DSBs in cancer cells.[4] By inhibiting DNA-PK, this compound prevents the repair of these breaks, leading to an accumulation of DNA damage that ultimately causes cancer cell death (apoptosis).[3][5] This mechanism makes this compound a potent sensitizer for DNA-damaging agents.[6]

dna_damage DNA Double-Strand Break (from Radiotherapy/Chemotherapy) dna_pk DNA-PK Activation dna_damage->dna_pk apoptosis Cell Death (Apoptosis) dna_damage->apoptosis Accumulated Damage nhej Non-Homologous End Joining (NHEJ) Pathway dna_pk->nhej repair DNA Repair nhej->repair This compound This compound (M3814) This compound->block block->dna_pk cluster_main Standard this compound Action cluster_res Resistance Pathways pep_in This compound (In Cell) dna_pk_inhib DNA-PK Inhibition pep_in->dna_pk_inhib apoptosis Apoptosis dna_pk_inhib->apoptosis res_mech Potential Resistance Mechanisms hr_path Upregulation of Homologous Recombination (HR) res_mech->hr_path Bypasses NHEJ block efflux Increased Drug Efflux (e.g., ABCG2) res_mech->efflux signal Pro-Survival Signaling (e.g., AKT) res_mech->signal Inhibits Apoptosis efflux->pep_in Reduces [this compound] start Observation: Suspected this compound Resistance viability Step 1: Confirm Resistance (Cell Viability Assay - IC50) start->viability hypothesis Step 2: Formulate Hypothesis viability->hypothesis Resistance Confirmed western Step 3a: Test Protein Expression (Western Blot for DNA Repair & Efflux Proteins) hypothesis->western Hypothesis: Pathway Alteration efflux_assay Step 3b: Test Pump Function (Functional Efflux Assay) hypothesis->efflux_assay Hypothesis: Drug Efflux crispr Step 3c: Unbiased Discovery (CRISPR/Cas9 Screen) hypothesis->crispr Hypothesis: Unknown Mechanism analysis Step 4: Analyze Data & Identify Mechanism western->analysis efflux_assay->analysis crispr->analysis

References

Technical Support Center: A Guide to Improving the Bioavailability of Peposertib in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and improving the bioavailability of Peposertib in preclinical animal models. The information is presented in a question-and-answer format to directly address common challenges and provide actionable troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern?

This compound (also known as M3814) is an orally administered, potent, and selective inhibitor of DNA-dependent protein kinase (DNA-PK).[1] It is classified as a Biopharmaceutics Classification System (BCS) Class II compound, which is characterized by high membrane permeability but low aqueous solubility.[2] This low, pH-dependent solubility can be a limiting factor for its oral absorption, potentially leading to variable and suboptimal systemic exposure in animal models, which can in turn affect the reliability of efficacy and toxicology studies.

Q2: What is the mechanism of action of this compound?

This compound targets the DNA-PK enzyme, a crucial component of the non-homologous end joining (NHEJ) pathway. The NHEJ pathway is a major mechanism for repairing DNA double-strand breaks (DSBs). By inhibiting DNA-PK, this compound prevents the repair of DSBs induced by agents like ionizing radiation or certain chemotherapies, thereby enhancing their anti-tumor effects.[1]

Q3: What are the known pharmacokinetic properties of this compound from clinical studies?

A phase I clinical study in healthy volunteers provides valuable insights into the pharmacokinetics of this compound. The study compared the administration of 100 mg of this compound as a film-coated tablet versus an oral suspension of disintegrated tablets under fasted conditions. The oral suspension resulted in a significantly higher and faster absorption, with a 73% increase in the maximum plasma concentration (Cmax) and a 19-25% increase in the total drug exposure (AUC) compared to the tablet formulation.[2][3][4] The time to reach Cmax (Tmax) was also shorter for the oral suspension (0.5 hours) compared to the tablet (1 hour).[2][3][4]

Q4: How does food intake affect the bioavailability of this compound?

The same phase I clinical study showed that a high-fat, high-calorie meal had a mild effect on the bioavailability of the tablet formulation of this compound.[2] While there was a slight increase in exposure, the overall impact was not considered clinically significant, suggesting that this compound tablets can be administered with or without food.[2] However, for timing-critical experiments in animal models, especially in combination with radiotherapy, the potential for a delayed Tmax with food should be considered.

Troubleshooting Guide: Enhancing this compound Bioavailability in Animal Models

This guide provides practical strategies and detailed experimental protocols to address common issues encountered when working with this compound in animal models.

Issue 1: Low and Variable Plasma Concentrations of this compound

Possible Cause: Poor dissolution of the compound in the gastrointestinal tract due to its low aqueous solubility.

Troubleshooting Strategies:

  • Formulation as an Oral Suspension: Based on clinical data, administering this compound as an oral suspension is a primary strategy to improve its absorption. This can be achieved by disintegrating tablets in a suitable vehicle.

  • Particle Size Reduction (Micronization/Nanonization): Reducing the particle size of the drug substance increases its surface area, which can lead to a faster dissolution rate.

  • Use of Solubilizing Excipients: Incorporating co-solvents, surfactants, or cyclodextrins in the formulation can enhance the solubility of this compound.

  • Lipid-Based Formulations (e.g., SEDDS/SNEDDS): Self-emulsifying drug delivery systems (SEDDS) or self-nanoemulsifying drug delivery systems (SNEDDS) can improve the solubilization and absorption of lipophilic drugs.

  • Amorphous Solid Dispersions: Creating a solid dispersion of this compound in a hydrophilic polymer can prevent crystallization and maintain the drug in a higher energy, more soluble amorphous state.

Data Presentation: Pharmacokinetic Parameters of Different this compound Formulations

The following table summarizes the pharmacokinetic data from a human clinical trial comparing a film-coated tablet and an oral suspension of this compound. While this data is from human subjects, it provides a strong rationale for utilizing an oral suspension in animal models to enhance bioavailability.

Table 1: Pharmacokinetic Parameters of this compound Formulations in Healthy Volunteers (Single 100 mg Dose, Fasted)

FormulationCmax (ng/mL)Tmax (hr)AUC0–t (ng·h/mL)AUC0–∞ (ng·h/mL)
Film-Coated TabletGeometric Mean: 104Median: 1.0Geometric Mean: 611Geometric Mean: 629
Oral SuspensionGeometric Mean: 180Median: 0.5Geometric Mean: 763Geometric Mean: 749
Ratio (OS/Tablet) 173.29% - 124.83% 119.05%

Data sourced from a Phase I crossover study in healthy human volunteers.[2][3][4]

Experimental Protocols

Protocol 1: Preparation and Administration of a this compound Oral Suspension

Objective: To prepare a simple oral suspension of this compound for administration to rodents to improve bioavailability compared to a basic powder-in-vehicle suspension.

Materials:

  • This compound drug substance or tablets

  • Vehicle: 0.5% (w/v) Methylcellulose with 0.25% (v/v) Tween® 20 in a 300 mmol/L sodium citrate buffer (pH 2.5)

  • Mortar and pestle (if starting from tablets)

  • Graduated cylinder

  • Magnetic stirrer and stir bar

  • Oral gavage needles appropriate for the animal species

Procedure:

  • If using tablets, carefully crush the required number of tablets to a fine powder using a mortar and pestle.

  • Accurately weigh the required amount of this compound powder.

  • Prepare the vehicle by dissolving methylcellulose and Tween® 20 in the sodium citrate buffer. Mix thoroughly using a magnetic stirrer until a homogenous suspension is formed. The acidic pH of the buffer may aid in the solubility of this compound.

  • Slowly add the this compound powder to the vehicle while continuously stirring.

  • Continue stirring for at least 30 minutes to ensure a uniform suspension.

  • Visually inspect the suspension for any large agglomerates.

  • Administer the suspension to the animals via oral gavage at the desired dose volume. Ensure the suspension is well-mixed immediately before each administration.

Protocol 2: Evaluation of Pharmacokinetic Parameters

Objective: To determine the pharmacokinetic profile of a this compound formulation in rodents.

Procedure:

  • Animal Dosing: Administer the prepared this compound formulation to a cohort of animals (e.g., mice or rats) at a specific dose. Include a separate cohort for intravenous (IV) administration to determine absolute bioavailability.

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose). The exact time points may need to be adjusted based on the expected absorption and elimination rates.

  • Plasma Preparation: Process the blood samples to isolate plasma.

  • Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis: Use appropriate software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters, including:

    • Cmax: Maximum observed plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC (Area Under the Curve): A measure of total drug exposure over time.

    • t1/2 (Half-life): The time required for the plasma concentration to decrease by half.

    • F% (Absolute Bioavailability): (AUCoral / AUCIV) x (DoseIV / Doseoral) x 100.

Visualization of Key Pathways and Workflows

DNA-PK Signaling in Non-Homologous End Joining (NHEJ)

The following diagram illustrates the central role of DNA-PK in the NHEJ pathway for repairing DNA double-strand breaks. This compound inhibits the catalytic subunit of DNA-PK (DNA-PKcs), thereby blocking this repair process.

DNA_PK_NHEJ_Pathway DSB DNA Double-Strand Break Ku70_80 Ku70/Ku80 Heterodimer DSB->Ku70_80 Binds to DNA ends DNAPKcs DNA-PKcs Ku70_80->DNAPKcs Recruits Artemis Artemis DNAPKcs->Artemis Phosphorylates & Activates LigaseIV_XRCC4 DNA Ligase IV: XRCC4-XLF DNAPKcs->LigaseIV_XRCC4 Recruits Artemis->DSB Processes DNA ends LigaseIV_XRCC4->DSB Ligation of DNA ends This compound This compound This compound->DNAPKcs Inhibits

This compound inhibits the DNA-PKcs-mediated NHEJ pathway.
Experimental Workflow for Improving this compound Bioavailability

This workflow outlines the key steps for researchers to systematically improve and evaluate the oral bioavailability of this compound in animal models.

Bioavailability_Workflow Start Start: Low/Variable Bioavailability Formulation Formulation Strategy Selection (e.g., Oral Suspension, Nanoparticles, SEDDS, Solid Dispersion) Start->Formulation Preparation Formulation Preparation & Characterization Formulation->Preparation PK_Study Preclinical Pharmacokinetic Study (Rodent Model) Preparation->PK_Study Data_Analysis Bioanalysis & Pharmacokinetic Data Analysis PK_Study->Data_Analysis Evaluation Evaluate Bioavailability (Cmax, Tmax, AUC, F%) Data_Analysis->Evaluation Optimized Optimized Formulation for Efficacy/Tox Studies Evaluation->Optimized Improved? Yes Refine Refine Formulation Strategy Evaluation->Refine Improved? No Refine->Formulation

A systematic workflow for enhancing this compound's bioavailability.

References

Navigating Preclinical Peposertib Studies: A Technical Support Guide to Minimizing Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals embarking on preclinical studies with the DNA-PK inhibitor, Peposertib, this technical support center provides essential guidance on identifying and mitigating potential toxicities. Drawing from available preclinical and clinical data, this resource offers troubleshooting advice and frequently asked questions to facilitate smoother, more effective in vivo experiments.

This compound, a potent and selective inhibitor of DNA-dependent protein kinase (DNA-PK), enhances the efficacy of DNA-damaging agents such as chemotherapy and radiotherapy. However, as with many potent anti-cancer agents, on-target and off-target toxicities can arise. Understanding and managing these potential adverse effects is critical for successful preclinical development. This guide focuses on the primary target organs of toxicity identified in preclinical studies—the gastrointestinal tract, skin, hematopoietic system, lymphatic system, and reproductive organs—and provides actionable strategies for their management.

Troubleshooting Guide: Common Preclinical Toxicities with this compound

Researchers may encounter a range of toxicities during in vivo studies with this compound. The following table summarizes potential issues, their likely causes, and recommended troubleshooting strategies.

Observed Toxicity Potential Cause Troubleshooting/Mitigation Strategies
Gastrointestinal Distress (e.g., diarrhea, weight loss, dehydration)On-target effects on rapidly dividing epithelial cells of the GI tract, exacerbated by combination with chemotherapeutic agents.- Dose Optimization: Titrate this compound to the lowest effective dose. - Supportive Care: Provide fluid and electrolyte support. - Combination Strategy: Consider co-administration with agents that have a lower propensity for GI toxicity. Liposomal formulations of chemotherapeutics may reduce gut exposure. - Monitoring: Closely monitor animal weight and hydration status.
Dermatological Reactions (e.g., rash, erythema, skin lesions)Inhibition of DNA-PK in rapidly proliferating epidermal cells.- Dose Scheduling: Implement intermittent dosing schedules (e.g., 4 days on, 3 days off) to allow for tissue recovery. - Topical Treatments: In consultation with a veterinarian, consider topical emollients or anti-inflammatory agents for localized reactions. - Combination Choice: Be aware that certain chemotherapies can also cause skin toxicities; select combination agents carefully.
Hematopoietic Suppression (e.g., neutropenia, thrombocytopenia)Potential impact on hematopoietic stem and progenitor cells, particularly when combined with myelosuppressive chemotherapy.- Combination with Liposomal Formulations: Preclinical studies have shown that combining this compound with liposomal formulations of chemotherapeutics (e.g., pegylated liposomal doxorubicin or a liposomal formulation of daunorubicin and cytarabine) can be well-tolerated and may not exacerbate hematopoietic toxicity.[1][2] - Blood Monitoring: Conduct regular complete blood counts (CBCs) to monitor for changes in blood cell populations. - Dose Adjustment: If significant myelosuppression is observed, consider reducing the dose of the chemotherapeutic agent or this compound.
Lymphatic System Effects Identified as a target organ in repeat-dose toxicology studies in rats and dogs.[3] Specific manifestations in preclinical research models may be subtle.- Histopathological Analysis: At study termination, perform thorough histopathological examination of lymphoid tissues (e.g., spleen, lymph nodes, thymus). - Immunophenotyping: Consider flow cytometric analysis of lymphocyte populations in blood and lymphoid organs to detect changes.
Reproductive Organ Toxicity Identified as a target organ in repeat-dose toxicology studies in rats and dogs.[3]- Study Design: For studies not focused on reproductive toxicology, consider using animals of a single sex. - Histopathology: At necropsy, carefully examine the morphology of reproductive organs.

Frequently Asked Questions (FAQs)

This section addresses common questions that may arise during the design and execution of preclinical studies involving this compound.

Q1: What are the primary target organs for this compound toxicity in preclinical models?

A1: Based on 4-week and 13-week repeat-dose toxicity studies in rats and dogs, the main target organs for this compound toxicity are the lymphatic system, the male and female reproductive systems, and epithelia, including the skin and the mucosae of the digestive tract.[3]

Q2: Is this compound itself genotoxic?

A2: No, nonclinical safety data have shown that this compound is not mutagenic or genotoxic in a standard battery of genotoxicity tests.[3] Its mechanism of action is to inhibit the repair of DNA damage, not to cause it directly.

Q3: How can I minimize gastrointestinal toxicity when combining this compound with chemotherapy?

A3: Gastrointestinal toxicity is a known class effect of DNA-PK inhibitors when combined with DNA-damaging agents. To mitigate this, consider the following:

  • Dose and Schedule Optimization: Titrate both this compound and the chemotherapeutic agent to their lowest effective doses. Intermittent dosing schedules may also provide a therapeutic window for tissue recovery.

  • Supportive Care: Ensure animals have easy access to hydration and nutrition. Subcutaneous fluids may be necessary in cases of significant dehydration.

  • Choice of Combination Agent: The use of liposomal formulations of chemotherapeutic agents can alter their pharmacokinetic and biodistribution profiles, potentially reducing gastrointestinal exposure and toxicity.

Q4: What is a recommended "well-tolerated" dosing regimen for this compound in combination with chemotherapy in mice?

A4: Preclinical studies have identified well-tolerated regimens. For example:

  • In a triple-negative breast cancer model, this compound at 100 mg/kg administered orally twice daily for four days a week, in combination with pegylated liposomal doxorubicin (PLD), was reported to be a well-tolerated and effective regimen.[2]

  • In an acute myeloid leukemia (AML) model, this compound at 25 mg/kg administered orally twice a day for 14 days, combined with a liposomal formulation of daunorubicin and cytarabine (CPX-351), did not increase hematopoietic toxicity.[1]

Q5: What is the mechanism behind this compound's toxicity?

A5: this compound's toxicity is primarily linked to its mechanism of action: the inhibition of DNA-PK. This enzyme is crucial for the repair of DNA double-strand breaks through the non-homologous end joining (NHEJ) pathway. In rapidly dividing cells, such as those in the gastrointestinal tract, skin, and hematopoietic system, the inhibition of this vital repair pathway can lead to the accumulation of DNA damage and subsequent cell death, resulting in tissue toxicity.

Key Experimental Protocols

Protocol 1: General Toxicity Monitoring in Rodents

  • Animal Model: Select a relevant rodent model (e.g., BALB/c or C57BL/6 mice, Sprague-Dawley rats).

  • Dosing: Administer this compound via oral gavage at predetermined dose levels. For combination studies, administer the chemotherapeutic agent according to its established protocol.

  • Clinical Observations: Record clinical signs of toxicity daily, including changes in posture, activity, fur texture, and signs of pain or distress.

  • Body Weight: Measure and record the body weight of each animal at least three times per week.

  • Food and Water Intake: Monitor food and water consumption, especially if weight loss is observed.

  • Blood Sampling: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at baseline and at specified time points for complete blood counts (CBC) and clinical chemistry analysis.

  • Necropsy and Histopathology: At the end of the study, perform a full necropsy. Collect and fix target organs (gastrointestinal tract, skin, lymphoid organs, reproductive organs, etc.) in 10% neutral buffered formalin for histopathological examination.

Protocol 2: Assessment of Hematopoietic Toxicity

  • Animal Model: Use a mouse model amenable to serial blood sampling.

  • Treatment Groups: Include a vehicle control, this compound alone, chemotherapy alone, and the combination of this compound and chemotherapy.

  • Blood Collection: Collect a small volume of peripheral blood (e.g., 20-30 µL) at baseline and at regular intervals (e.g., weekly) after treatment initiation.

  • Complete Blood Count (CBC): Analyze blood samples using an automated hematology analyzer to determine red blood cell count, white blood cell count and differential, platelet count, and hemoglobin concentration.

  • Bone Marrow Analysis (Optional): At study termination, collect bone marrow from femurs and tibias for cytological or flow cytometric analysis of hematopoietic progenitor populations.

Visualizing Key Pathways and Workflows

To further aid in the understanding of this compound's mechanism and the management of its toxicity, the following diagrams illustrate key concepts.

Peposertib_Mechanism_of_Action This compound's Mechanism of Action and Potential for Toxicity cluster_0 DNA Damage cluster_1 DNA Repair Pathway cluster_2 Therapeutic Intervention cluster_3 Cellular Outcomes DNA_Damage DNA Double-Strand Break (DSB) (from Chemo/Radiation) DNA_PK DNA-PK DNA_Damage->DNA_PK activates NHEJ Non-Homologous End Joining (NHEJ) DNA_PK->NHEJ activates DNA_Repair DNA Repair NHEJ->DNA_Repair Tumor_Cell Tumor Cell NHEJ->Tumor_Cell Normal_Tissue Rapidly Dividing Normal Tissue (GI, Skin, Hematopoietic) NHEJ->Normal_Tissue DNA_Repair->Tumor_Cell leads to resistance DNA_Repair->Normal_Tissue maintains integrity This compound This compound This compound->DNA_PK inhibits Apoptosis Apoptosis (Cell Death) This compound->Apoptosis potentiates in tumor cells Toxicity Toxicity This compound->Toxicity can lead to in normal tissue Tumor_Cell->Apoptosis Normal_Tissue->Toxicity

Caption: this compound inhibits DNA-PK, blocking DNA repair and leading to tumor cell death and potential normal tissue toxicity.

Toxicity_Mitigation_Workflow Workflow for Mitigating this compound Preclinical Toxicity Start Start Preclinical Study with this compound Dose_Selection Select Initial Dose (based on literature) Start->Dose_Selection Monitor_Toxicity Monitor for Clinical Signs of Toxicity (Weight loss, GI distress, skin changes) Dose_Selection->Monitor_Toxicity Toxicity_Observed Toxicity Observed? Monitor_Toxicity->Toxicity_Observed No_Toxicity Continue Monitoring Toxicity_Observed->No_Toxicity No Implement_Mitigation Implement Mitigation Strategies Toxicity_Observed->Implement_Mitigation Yes No_Toxicity->Monitor_Toxicity Dose_Reduction Dose Reduction Implement_Mitigation->Dose_Reduction Supportive_Care Supportive Care (Fluids, etc.) Implement_Mitigation->Supportive_Care Change_Schedule Intermittent Dosing Implement_Mitigation->Change_Schedule Re-evaluate Re-evaluate Toxicity Dose_Reduction->Re-evaluate Supportive_Care->Re-evaluate Change_Schedule->Re-evaluate Toxicity_Resolved Toxicity Resolved? Re-evaluate->Toxicity_Resolved Continue_Study Continue Study at Modified Regimen Toxicity_Resolved->Continue_Study Yes Stop_Experiment Consider Study Termination or Major Redesign Toxicity_Resolved->Stop_Experiment No

Caption: A logical workflow for the identification and management of toxicities observed during preclinical this compound studies.

By carefully considering the potential for toxicity and implementing proactive monitoring and mitigation strategies, researchers can enhance the quality and translational relevance of their preclinical studies with this compound.

References

Technical Support Center: Enhancing the Synergistic Effects of Peposertib with Radiotherapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on utilizing Peposertib, a potent and selective DNA-dependent protein kinase (DNA-PK) inhibitor, to enhance the efficacy of radiotherapy. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and curated data to support your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action through which this compound enhances the effects of radiotherapy?

A1: this compound functions as a DNA-PK inhibitor. DNA-PK is a critical enzyme in the non-homologous end joining (NHEJ) pathway, which is a primary mechanism for repairing DNA double-strand breaks (DSBs).[1] Radiotherapy induces DSBs in cancer cells, and by inhibiting DNA-PK, this compound prevents the repair of this damage. This leads to an accumulation of lethal DNA lesions, ultimately resulting in enhanced cancer cell death.[2]

Q2: What is the optimal timing for administering this compound in relation to radiotherapy in preclinical models?

A2: Based on preclinical studies, administering this compound shortly before and after irradiation appears to be an effective strategy. For instance, in melanoma brain metastases xenograft models, an optimal dosing regimen involved administering this compound just prior to and 7 hours after irradiation.[3] The goal is to ensure that the inhibitor is present to block DNA repair mechanisms when they are activated by radiation-induced DNA damage.

Q3: Are there known mechanisms of resistance to this compound?

A3: While specific resistance mechanisms to this compound are still under investigation, a common mechanism of resistance to DNA-PK inhibitors, in general, is the upregulation of alternative DNA repair pathways, such as Homologous Recombination (HR).[1]

Q4: What are the potential toxicities associated with the combination of this compound and radiotherapy?

A4: Clinical trials have reported some treatment-emergent adverse events. In a Phase I study (NCT02516813), the most frequently observed events included radiation skin injury, fatigue, and nausea when this compound was combined with palliative radiotherapy.[4] When combined with both cisplatin and curative-intent radiotherapy, stomatitis, nausea, radiation skin injury, and dysgeusia were common.[4] In a trial with newly diagnosed glioblastoma (NCT04555577), transient grade 3 dermatitis of the scalp was a notable toxicity.[5]

Q5: In which cancer types has the combination of this compound and radiotherapy shown promise?

A5: Preclinical and clinical studies have explored this combination in a variety of solid tumors, including head and neck tumors, rectal cancer, pancreatic cancer, glioblastoma, and melanoma brain metastases.[3][4][5][6][7]

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Lack of Synergistic Effect Suboptimal drug concentration or exposure time.Determine the optimal concentration of this compound through dose-response studies. Ensure the timing of administration allows for maximal inhibition of DNA repair post-irradiation.[3]
Upregulation of alternative DNA repair pathways (e.g., Homologous Recombination).Consider combining this compound with inhibitors of other DNA repair pathways, such as PARP inhibitors, to create a synthetic lethal effect.
Cell line-specific resistance.Characterize the DNA damage response (DDR) pathway status of your cell line. Cells with inherent defects in other DDR pathways may be more sensitive.
High Cellular Toxicity in Control (Non-irradiated) Cells This compound concentration is too high.Perform a dose-response curve for this compound alone to determine the IC50 and use concentrations below this for synergy experiments.
Off-target effects of the compound.Ensure the purity of the this compound compound. Use appropriate vehicle controls in all experiments.
Inconsistent Results in Clonogenic Survival Assays Inconsistent cell plating density.Ensure accurate cell counting and plating to have a consistent number of cells for colony formation.
Variation in radiation dosage delivery.Calibrate the irradiator regularly to ensure consistent and accurate dose delivery.
Issues with colony staining and counting.Use a consistent staining protocol and define clear criteria for what constitutes a colony (e.g., at least 50 cells).[8]
Difficulty in Quantifying γH2AX Foci Poor antibody staining.Optimize the anti-γH2AX antibody concentration and incubation time. Use a positive control (e.g., cells treated with a known DSB-inducing agent).
High background fluorescence.Optimize blocking steps and wash protocols to reduce non-specific antibody binding.
Inconsistent image acquisition and analysis.Use a standardized microscopy setup and automated image analysis software to ensure unbiased quantification of foci.[9]

Quantitative Data Summary

Table 1: Preclinical Efficacy of this compound in Combination with Radiotherapy
Cancer ModelTreatment GroupOutcome MeasureResultCitation
SK-RC-52 Renal Cell Carcinoma Xenograft177Lu-DOTA-girentuximab (6 MBq) + this compoundComplete Response (CR) Rate4 out of 4 (100%)[10]
SK-RC-52 Renal Cell Carcinoma Xenograft177Lu-DOTA-girentuximab (6 MBq) aloneComplete Response (CR) RateNot specified, but lower than combination[10]
LNCaP Prostate Cancer Xenograft177Lu-DOTA-rosopatamab (6 MBq) + this compoundComplete Response (CR) Rate3 out of 4 (75%)[10]
M12 Melanoma Brain Metastasis PDXThis compound (100 nmol/L) + 2.5 Gy RadiationClonogenic SurvivalSignificantly reduced compared to radiation alone[3]
M12 Melanoma Brain Metastasis PDXThis compound (300 nmol/L) + 2.5 Gy RadiationClonogenic SurvivalFurther reduced compared to 100 nmol/L[3]
Table 2: Clinical Trial Dosing of this compound with Radiotherapy
Clinical Trial IDCancer TypeThis compound DoseRadiotherapy RegimenOutcomeCitation
NCT02516813Head and Neck Tumors200 mg once daily (tablet)Palliative RTWell-tolerated[4]
NCT04068194Advanced Solid TumorsUp to 250 mg once dailyHypofractionated RTTolerable, but limited antitumor activity[11]
NCT03770689Locally Advanced Rectal CancerUp to 150 mg once dailyCapecitabine-based CRTTolerable, but did not improve complete response rates[6][12][13]
NCT04555577Newly Diagnosed MGMT-unmethylated Glioblastoma50mg, 100mg, 200mg, 300mgStandard-of-care RTFavorable initial safety data[5]

Experimental Protocols

Clonogenic Survival Assay

This assay assesses the ability of a single cell to grow into a colony after treatment, which is a measure of reproductive viability.[8]

Methodology:

  • Cell Seeding:

    • Harvest and count cells to be treated.

    • Plate a known number of cells into 6-well plates. The number of cells plated will need to be optimized for each cell line and radiation dose to yield a countable number of colonies (typically 50-150).

  • Treatment:

    • Allow cells to attach overnight.

    • Treat cells with the desired concentration of this compound or vehicle control for a specified time before and/or after irradiation.

    • Irradiate the plates with the desired doses of radiation.

  • Incubation:

    • Replace the treatment medium with fresh growth medium.

    • Incubate the plates for 7-14 days, or until visible colonies are formed.

  • Staining and Counting:

    • Aspirate the medium and wash the colonies with PBS.

    • Fix the colonies with a solution such as methanol or 10% formalin.

    • Stain the colonies with a solution like 0.5% crystal violet.

    • Wash the plates with water and allow them to air dry.

    • Count the number of colonies containing at least 50 cells.

  • Data Analysis:

    • Calculate the Plating Efficiency (PE) for the control group: (Number of colonies counted / Number of cells plated) x 100.

    • Calculate the Surviving Fraction (SF) for each treatment group: (Number of colonies counted / (Number of cells plated x PE/100)).

γH2AX Foci Formation Assay

This immunofluorescence-based assay is used to quantify DNA double-strand breaks. Phosphorylation of histone H2AX (γH2AX) occurs at the sites of DSBs, forming discrete nuclear foci.[14]

Methodology:

  • Cell Culture and Treatment:

    • Grow cells on coverslips in a multi-well plate.

    • Treat the cells with this compound and/or radiotherapy as per the experimental design.

  • Fixation and Permeabilization:

    • At desired time points post-treatment, fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with a solution like 0.3% Triton X-100 in PBS.[9]

  • Immunostaining:

    • Block non-specific antibody binding with a blocking buffer (e.g., 5% BSA in PBS).

    • Incubate with a primary antibody against γH2AX.

    • Wash and incubate with a fluorescently labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

  • Imaging and Analysis:

    • Mount the coverslips on microscope slides.

    • Acquire images using a fluorescence microscope.

    • Quantify the number of γH2AX foci per nucleus using image analysis software (e.g., Fiji/ImageJ).[9]

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[15][16]

Methodology:

  • Cell Seeding:

    • Plate cells in a 96-well plate at a predetermined optimal density.

  • Treatment:

    • Treat cells with various concentrations of this compound, radiotherapy, or a combination of both.

  • MTT Addition:

    • After the desired incubation period (e.g., 72 hours), add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.[16]

    • Incubate for 1-4 hours to allow for the formation of formazan crystals by viable cells.[17]

  • Solubilization and Measurement:

    • Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[16]

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.[17]

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cell viability relative to the untreated control.

Signaling Pathway and Experimental Workflow Visualizations

Synergistic_Effect_of_Peposertib_and_Radiotherapy cluster_Extracellular Extracellular cluster_Cellular Cellular Response cluster_DNA_Damage DNA Damage Induction cluster_DDR DNA Damage Response (DDR) Radiotherapy Radiotherapy DNA_DSB DNA Double-Strand Breaks (DSBs) Radiotherapy->DNA_DSB induces Peposertib_Admin This compound (M3814) Peposertib_Target This compound Peposertib_Admin->Peposertib_Target Ku70_80 Ku70/80 DNA_DSB->Ku70_80 recruits Apoptosis Apoptosis / Cell Death DNA_DSB->Apoptosis unrepaired DSBs lead to DNA_PKcs DNA-PKcs Ku70_80->DNA_PKcs recruits NHEJ_Complex NHEJ Repair Complex DNA_PKcs->NHEJ_Complex activates DNA_Repair DNA Repair NHEJ_Complex->DNA_Repair promotes NHEJ_Complex->Apoptosis Cell_Survival Cell Survival DNA_Repair->Cell_Survival leads to Peposertib_Target->DNA_PKcs inhibits

Caption: Signaling pathway of this compound and Radiotherapy synergy.

Experimental_Workflow cluster_InVitro In Vitro Assays cluster_InVivo In Vivo Studies start Cancer Cell Lines treatment Treatment: 1. This compound 2. Radiotherapy 3. Combination start->treatment clonogenic Clonogenic Survival Assay treatment->clonogenic gammaH2AX γH2AX Foci Formation Assay treatment->gammaH2AX mtt Cell Viability (MTT) Assay treatment->mtt analysis_invitro Data Analysis: - Surviving Fraction - DNA Damage Quantification - Cell Viability (%) clonogenic->analysis_invitro gammaH2AX->analysis_invitro mtt->analysis_invitro start_invivo Animal Models (e.g., Xenografts) treatment_invivo Treatment: - this compound (oral gavage) - Radiotherapy (targeted) start_invivo->treatment_invivo monitoring Tumor Growth and Body Weight Monitoring treatment_invivo->monitoring endpoint Endpoint Analysis: - Tumor Volume - Immunohistochemistry (e.g., γH2AX) monitoring->endpoint analysis_invivo Data Analysis: - Tumor Growth Inhibition - Survival Analysis endpoint->analysis_invivo

Caption: General experimental workflow for evaluating synergy.

References

Validation & Comparative

A Comparative Guide to DNA-PK Inhibitors: Peposertib vs. Competitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of cancer therapy is continually evolving, with a growing emphasis on targeting the DNA Damage Response (DDR) as a key strategy to enhance the efficacy of traditional treatments like radiotherapy and chemotherapy. A pivotal player in the DDR is the DNA-dependent protein kinase (DNA-PK), a serine/threonine protein kinase that orchestrates the repair of DNA double-strand breaks (DSBs) through the Non-Homologous End Joining (NHEJ) pathway. Inhibition of DNA-PK has emerged as a promising therapeutic approach to sensitize cancer cells to DNA-damaging agents. This guide provides an objective comparison of Peposertib (also known as M3814 and Nedisertib), a potent and selective DNA-PK inhibitor, with other notable DNA-PK inhibitors in development, including AZD7648 and CC-115.

Performance Comparison of DNA-PK Inhibitors

The efficacy of DNA-PK inhibitors is primarily assessed by their potency in inhibiting the kinase activity (measured as IC50 values), their selectivity against other kinases to minimize off-target effects, and their ability to enhance the cytotoxicity of DNA-damaging treatments in preclinical models.

In Vitro Potency and Selectivity

The following table summarizes the in vitro potency and selectivity of this compound, AZD7648, and CC-115 against DNA-PK and other related kinases. Lower IC50 values indicate higher potency.

InhibitorTargetIC50 (nM)Selectivity Profile
This compound (M3814/Nedisertib) DNA-PK < 3 [1][2]Highly selective, with >100-fold selectivity over PI3K family kinases.[2]
AZD7648DNA-PK0.6[2][3][4]Potent and highly selective, with >100-fold selectivity against 396 other kinases, including PI3Kα, PI3Kδ, PI3Kγ, ATM, ATR, and mTOR.[2][3][4]
CC-115DNA-PK13 - 15[5][6]Dual inhibitor of DNA-PK and mTOR (IC50 = 21 nM).[6] Demonstrates ~40-fold selectivity over PI3K-alpha (IC50 = 850 nM) and >1000-fold selectivity against ATM and ATR (IC50 >30 µM).[5][6]
In Vivo Efficacy: Enhancement of Radiotherapy

A critical application of DNA-PK inhibitors is their ability to sensitize tumors to ionizing radiation. The table below presents a summary of in vivo experimental data demonstrating the potentiation of radiotherapy by these inhibitors in xenograft models.

InhibitorCancer ModelTreatment RegimenKey Findings
This compound (M3814) Glioblastoma (GBM120)This compound + Ionizing Radiation (IR)Significant increase in median survival from 59 days (IR alone) to 230 days (combination).[7]
Melanoma Brain Metastasis (M12-eGFP)125 mg/kg this compound + 2.5 Gy x 5 fractions IR104% prolongation in median survival (43 days vs. 21 days for IR alone).[8]
AZD7648Colon Cancer (MC38)75 mg/kg AZD7648 + IRInduced complete tumor regressions in a significant proportion of mice, an effect dependent on CD8+ T cells.[9]
Head and Neck Squamous Cell Carcinoma (FaDu)100 mg/kg AZD7648 + 10 Gy IR3.5-fold increase in time to tumor volume doubling compared to radiation alone (49.0 days vs. 14.3 days).[10]
CC-115MelanomaCC-115 + IRShowed radiosensitizing potential in 7 out of 9 melanoma cell lines, with supra-additive effects on decreasing clonogenic survival in 5 of these lines.[11]

Signaling Pathways and Mechanism of Action

DNA-PK is a critical component of the NHEJ pathway, which is the primary mechanism for repairing DSBs in human cells. The inhibition of DNA-PK blocks this repair process, leading to the accumulation of DNA damage and subsequent cell death, particularly in cancer cells treated with DNA-damaging agents.

NHEJ_Pathway DNA-PK in Non-Homologous End Joining (NHEJ) Pathway DSB DNA Double-Strand Break Ku70_80 Ku70/80 complex DSB->Ku70_80 recruits DNAPKcs DNA-PKcs Ku70_80->DNAPKcs recruits Artemis Artemis DNAPKcs->Artemis phosphorylates & activates LigaseIV_XRCC4 Ligase IV / XRCC4 DNAPKcs->LigaseIV_XRCC4 facilitates recruitment Inhibitors This compound / AZD7648 / CC-115 Inhibitors->DNAPKcs inhibit Artemis->DSB processes ends Repair DNA Repair LigaseIV_XRCC4->Repair ligates ends

Caption: Role of DNA-PK in the NHEJ pathway and its inhibition.

CC-115 has a dual mechanism of action, also targeting the mTOR pathway, which is a central regulator of cell growth, proliferation, and survival.

mTOR_Pathway mTOR Signaling Pathway Inhibition by CC-115 GrowthFactors Growth Factors Receptor Receptor Tyrosine Kinase GrowthFactors->Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 ProteinSynthesis Protein Synthesis mTORC1->ProteinSynthesis CellGrowth Cell Growth mTORC1->CellGrowth Proliferation Proliferation mTORC1->Proliferation mTORC2 mTORC2 mTORC2->AKT activates CC115 CC-115 CC115->mTORC1 inhibits CC115->mTORC2 inhibits

Caption: Dual inhibition of mTORC1 and mTORC2 by CC-115.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate DNA-PK inhibitors.

In Vitro DNA-PK Kinase Assay (ADP-Glo™ Assay)

This assay quantifies the kinase activity of DNA-PK by measuring the amount of ADP produced in the phosphorylation reaction.

Materials:

  • Recombinant DNA-PK enzyme

  • DNA-PK substrate peptide

  • ATP

  • Kinase reaction buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)

  • Test inhibitors (this compound, AZD7648, CC-115) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test inhibitors in kinase buffer.

  • In a 384-well plate, add 1 µl of inhibitor solution or DMSO (vehicle control).

  • Add 2 µl of DNA-PK enzyme solution to each well.

  • Initiate the kinase reaction by adding 2 µl of a substrate/ATP mixture.

  • Incubate the plate at room temperature for 60 minutes.

  • Add 5 µl of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Kinase_Assay_Workflow Workflow for In Vitro DNA-PK Kinase Assay Start Start PrepInhibitor Prepare Inhibitor Dilutions Start->PrepInhibitor AddComponents Add Inhibitor, DNA-PK, and Substrate/ATP to Plate PrepInhibitor->AddComponents Incubate1 Incubate for Kinase Reaction (60 min) AddComponents->Incubate1 AddADPGlo Add ADP-Glo™ Reagent (Stop Reaction & Deplete ATP) Incubate1->AddADPGlo Incubate2 Incubate (40 min) AddADPGlo->Incubate2 AddDetection Add Kinase Detection Reagent (Generate Signal) Incubate2->AddDetection Incubate3 Incubate (30 min) AddDetection->Incubate3 ReadLuminescence Measure Luminescence Incubate3->ReadLuminescence AnalyzeData Calculate IC50 ReadLuminescence->AnalyzeData End End AnalyzeData->End

Caption: Step-by-step workflow for the DNA-PK kinase assay.

Cell Viability Assay (WST-1 Assay)

This assay assesses the effect of DNA-PK inhibitors on cell proliferation and viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test inhibitors

  • DMSO (vehicle control)

  • 96-well plates

  • WST-1 reagent

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1,000 cells/well and incubate overnight.

  • Prepare serial dilutions of the test inhibitors in complete culture medium.

  • Remove the overnight culture medium and add 100 µL of the inhibitor dilutions or control medium to the respective wells.

  • Incubate the cells for 72 hours.

  • Add WST-1 reagent to each well and incubate for 1-4 hours.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of cell viability relative to the control and determine the IC50 values.

In Vivo Tumor Xenograft Radiosensitization Study

This protocol evaluates the ability of DNA-PK inhibitors to enhance the efficacy of radiotherapy in a mouse model.

Materials:

  • Immunodeficient mice (e.g., nude mice)

  • Cancer cells for subcutaneous injection

  • Test inhibitor formulated for oral administration

  • Vehicle control

  • Irradiation source (e.g., X-ray irradiator)

Procedure:

  • Subcutaneously inject cancer cells into the flank of the mice.

  • Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize mice into treatment groups (e.g., vehicle, inhibitor alone, radiation alone, combination).

  • Administer the test inhibitor or vehicle orally at the specified dose and schedule. For example, AZD7648 can be administered at 75 mg/kg 1-2 hours before irradiation.[9]

  • Locally irradiate the tumors with the specified dose of radiation. A fractionated schedule, such as 2.5 Gy for 5 consecutive days, can be used.[8]

  • Monitor tumor volume and body weight regularly (e.g., twice a week).

  • Continue treatment and monitoring until tumors reach a predetermined endpoint or for a specified duration.

  • Analyze the data for tumor growth delay, tumor growth inhibition, and overall survival.

InVivo_Workflow Workflow for In Vivo Radiosensitization Study Start Start TumorInoculation Subcutaneous Tumor Cell Inoculation Start->TumorInoculation TumorGrowth Allow Tumor Growth to Palpable Size TumorInoculation->TumorGrowth Randomization Randomize Mice into Treatment Groups TumorGrowth->Randomization Treatment Administer Inhibitor/Vehicle and Radiotherapy Randomization->Treatment Monitoring Monitor Tumor Volume and Body Weight Treatment->Monitoring Repeated Cycles DataAnalysis Analyze Tumor Growth Delay and Survival Monitoring->DataAnalysis End End DataAnalysis->End

Caption: General workflow for a preclinical in vivo study.

Conclusion

This compound, AZD7648, and CC-115 are all potent inhibitors of DNA-PK with demonstrated ability to sensitize cancer cells to DNA-damaging therapies. This compound and AZD7648 are highly selective for DNA-PK, while CC-115 offers a dual-targeting approach by also inhibiting mTOR. The choice of inhibitor for research and development will depend on the specific scientific question and therapeutic strategy. The high potency and selectivity of this compound and AZD7648 make them excellent tools for specifically investigating the role of DNA-PK in various cancer contexts. The dual activity of CC-115 may offer advantages in cancers where both the mTOR and DNA-PK pathways are dysregulated. The provided experimental data and protocols offer a foundation for further investigation and comparison of these promising therapeutic agents.

References

Peposertib as a Radiosensitizer: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, identifying potent radiosensitizers is a critical step in enhancing the efficacy of radiation therapy. This guide provides a comprehensive comparison of Peposertib (M3814), a selective DNA-dependent protein kinase (DNA-PK) inhibitor, with other emerging radiosensitizing agents. By examining key preclinical data and experimental methodologies, this guide aims to offer an objective assessment of this compound's performance and its potential in combination with radiotherapy.

This compound has demonstrated significant radiosensitizing effects across a variety of preclinical cancer models, including cervical cancer, melanoma brain metastases, and glioblastoma.[1][2][3][4][5][6] Its mechanism of action centers on the inhibition of DNA-PK, a crucial enzyme in the non-homologous end joining (NHEJ) pathway for repairing DNA double-strand breaks induced by ionizing radiation.[6] By blocking this repair mechanism, this compound enhances the cytotoxic effects of radiation on tumor cells.

This guide will compare the performance of this compound with other DNA-PK inhibitors, such as AZD7648, and with a different class of radiosensitizers, the poly (ADP-ribose) polymerase (PARP) inhibitors, including Olaparib and Veliparib.

Comparative Efficacy of Radiosensitizers

The following tables summarize key quantitative data from preclinical studies, offering a side-by-side comparison of this compound and alternative radiosensitizing agents.

Table 1: In Vitro Radiosensitization - Clonogenic Survival Assays

CompoundCell LineRadiation Dose (Gy)Drug ConcentrationSensitizer Enhancement Ratio (SER) / Dose Enhancement Factor (DEF)Reference
This compound HeLa (Cervical)Various100 nMSER at 10% survival: 1.8[1]
U251 (Glioblastoma)5300 nMSignificant decrease in survival vs. radiation alone[3]
M12 (Melanoma)2.5300 nMSER at 10% survival: 1.9 ± 0.1[4]
AZD7648 MC38 (Colon)Various1 µMDEF37: 2.02[7]
SCCVII (HNSCC)Various75 mg/kg (in vivo)SER10: 2.5[8]
Olaparib BRCA1/2 deficient modelsVarious-Limited radiosensitization[2]
Veliparib D425 (Medulloblastoma)2-Significant increase in γH2AX foci[1]

Table 2: In Vivo Radiosensitization - Tumor Growth Delay

CompoundTumor ModelRadiation RegimenDrug RegimenOutcomeReference
This compound HeLa Xenograft (Cervical)Single doseDailySignificant reduction in tumor burden vs. radiation alone[1]
GBM120 Xenograft (Glioblastoma)--Significantly increased survival[3]
M12-eGFP Xenograft (Melanoma)2.5 Gy x 5 fractions125 mg/kg, twice on day of radiation104% increase in median survival[5]
AZD7648 FaDu Xenograft (HNSCC)10 Gy3-100 mg/kgDose-dependent increase in time to tumor volume doubling[1]
Olaparib BRCA1/2 deficient models--Less effective than AZD7648[2]
Veliparib D425 Xenograft (Medulloblastoma)18 Gy multifractionated-Significant increase in survival vs. radiation alone[1]

Table 3: Pharmacodynamic Marker of DNA Damage - γH2AX Foci Formation

CompoundCell Line/Tumor ModelTime Point Post-IRDrug ConcentrationObservationReference
This compound HeLa Xenograft--Higher levels of γH2AX in tumor cells[1]
U251 Cells24 hours300 nMDelayed resolution of γH2AX foci[3]
AZD7648 ---Increased DNA damage[7]
Veliparib D425 Cells--Significantly increased γH2AX foci[1]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental processes discussed, the following diagrams are provided.

Peposertib_Mechanism_of_Action Radiation Ionizing Radiation DNA_DSB DNA Double- Strand Breaks Radiation->DNA_DSB DNA_PK DNA-PK DNA_DSB->DNA_PK activates Cell_Death Tumor Cell Death DNA_DSB->Cell_Death leads to (if unrepaired) NHEJ Non-Homologous End Joining (NHEJ) DNA_PK->NHEJ mediates DNA_Repair DNA Repair NHEJ->DNA_Repair DNA_Repair->DNA_DSB repairs This compound This compound This compound->DNA_PK inhibits

This compound's mechanism of action in radiosensitization.

Experimental_Workflow_Clonogenic_Assay start Start cell_culture Cell Culture (e.g., HeLa, U251) start->cell_culture treatment Treatment Groups: 1. Control 2. Radiation only 3. This compound only 4. This compound + Radiation cell_culture->treatment seeding Seed cells for colony formation treatment->seeding incubation Incubate for 10-14 days seeding->incubation staining Fix and stain colonies incubation->staining counting Count colonies (>50 cells) staining->counting analysis Calculate Plating Efficiency and Survival Fraction counting->analysis end End analysis->end

Workflow for a clonogenic survival assay.

Detailed Experimental Protocols

To ensure the reproducibility and clear understanding of the presented data, detailed methodologies for the key experiments are provided below.

Clonogenic Survival Assay

This assay is the gold standard for assessing the cytotoxic effects of ionizing radiation and radiosensitizers on a cellular level.

  • Cell Culture and Plating: Cancer cell lines (e.g., HeLa, U251) are cultured in appropriate media and conditions. Cells are then harvested, counted, and seeded into 6-well plates at densities determined by the expected survival fraction for each treatment condition.

  • Treatment: Cells are treated with this compound or a comparator drug at various concentrations for a specified duration before and/or after irradiation.

  • Irradiation: Plates are irradiated with a range of doses (e.g., 0, 2, 4, 6, 8 Gy) using a calibrated radiation source.

  • Colony Formation: Following treatment, the cells are incubated for 10-14 days to allow for colony formation.

  • Staining and Counting: The media is removed, and the colonies are fixed with a solution of methanol and acetic acid and then stained with crystal violet. Colonies containing at least 50 cells are counted.

  • Data Analysis: The plating efficiency (PE) and surviving fraction (SF) for each treatment group are calculated. The SER is then determined by comparing the radiation doses required to achieve a specific survival level (e.g., 10%) with and without the radiosensitizer.

γH2AX Foci Immunofluorescence Assay

This assay is used to quantify DNA double-strand breaks, a direct measure of the DNA damage induced by radiation and the efficacy of repair inhibitors.

  • Cell Culture and Treatment: Cells are grown on coverslips and treated with the radiosensitizer and/or radiation as described for the clonogenic assay.

  • Fixation and Permeabilization: At various time points after irradiation (e.g., 1, 4, 24 hours), cells are fixed with 4% paraformaldehyde and permeabilized with a detergent solution (e.g., 0.25% Triton X-100) to allow antibody access.

  • Immunostaining: Cells are incubated with a primary antibody specific for phosphorylated H2AX (γH2AX), followed by a fluorescently labeled secondary antibody. The cell nuclei are counterstained with DAPI.

  • Microscopy and Image Analysis: The coverslips are mounted on microscope slides and imaged using a fluorescence microscope. The number of distinct γH2AX foci per nucleus is quantified using image analysis software.

  • Data Analysis: The average number of γH2AX foci per cell is calculated for each treatment group and time point. A delay in the resolution of these foci in the presence of a radiosensitizer indicates inhibition of DNA repair.

Conclusion

The preclinical data strongly support the radiosensitizing effects of this compound. Its ability to inhibit the NHEJ pathway leads to increased tumor cell death and delayed tumor growth when combined with radiation. Comparative data, although often from separate studies, suggest that DNA-PK inhibitors like this compound and AZD7648 may offer a more potent radiosensitizing effect compared to PARP inhibitors in certain contexts, particularly in BRCA-proficient tumors.[2][8] However, it is crucial to note that the efficacy of these agents can be highly dependent on the specific tumor type and its genetic background. Further head-to-head comparative studies are warranted to definitively establish the relative potency of these different classes of radiosensitizers. The detailed experimental protocols provided in this guide should aid researchers in designing and interpreting such studies, ultimately contributing to the development of more effective cancer therapies.

References

Peposertib: A Comparative Analysis of Efficacy Across Diverse Cancer Types

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparative analysis of the efficacy of Peposertib (M3814), a first-in-class, potent, and selective inhibitor of DNA-dependent protein kinase (DNA-PK), across a range of cancer types. Designed for researchers, scientists, and drug development professionals, this document synthesizes preclinical and clinical data to offer an objective overview of this compound's performance, particularly in combination with DNA-damaging agents like chemotherapy and radiotherapy.

Executive Summary

This compound's mechanism of action, the inhibition of the non-homologous end joining (NHEJ) DNA repair pathway, positions it as a promising agent to enhance the efficacy of standard cancer treatments. This guide presents quantitative data from preclinical xenograft models and clinical trials in solid tumors and hematological malignancies, including triple-negative breast cancer, synovial sarcoma, glioblastoma, and locally advanced rectal cancer. The data is presented in structured tables for ease of comparison, supplemented by detailed experimental protocols and visualizations of key biological pathways and experimental workflows.

Preclinical Efficacy of this compound in Combination Therapies

This compound has demonstrated significant synergistic anti-tumor effects when combined with chemotherapy or radiotherapy in various preclinical cancer models.

Table 1: Preclinical Efficacy of this compound in Xenograft Models
Cancer TypeXenograft ModelCombination TherapyKey Efficacy EndpointResultCitation
Triple-Negative Breast CancerMDA-MB-231This compound + Pegylated Liposomal Doxorubicin (PLD)Tumor Growth Inhibition (T/C Ratio)-7.6% (Tumor Regression)[1]
Triple-Negative Breast CancerMX-1This compound + PLDTumor Growth Inhibition (T/C Ratio)-5.3% (Tumor Regression)[1]
Triple-Negative Breast CancerCTG-1017 (PDX)This compound + PLDTumor Growth Inhibition (T/C Ratio)Not explicitly quantified, but significant tumor growth delay shown graphically.[2]
Synovial SarcomaCTG-2004 (PDX)This compound + PLDTumor GrowthSignificant delay in tumor growth compared to PLD alone.[3][4]
Synovial SarcomaCTG-1173 (PDX, Doxorubicin-resistant)This compound + PLDTumor GrowthOvercame doxorubicin resistance, leading to significant tumor growth inhibition.[3][4]
Renal Cell CarcinomaSK-RC-52This compound + 177Lu-DOTA-girentuximab (6 MBq)Complete Response (CR) Rate100% (4 out of 4 mice)[5][6][7][8][9]
Prostate CancerLNCaPThis compound + 177Lu-DOTA-rosopatamab (6 MBq)Complete Response (CR) Rate75% (3 out of 4 mice)[5][6][7][9]
Cervical CancerHeLaThis compound + Ionizing Radiation (IR)Tumor VolumeSignificant reduction in tumor burden compared to IR alone.[10]
Melanoma Brain MetastasisM12-eGFP (PDX)This compound + Radiation (2.5 Gy x 5)Median Survival Extension104%[11][12]
Melanoma Brain MetastasisM15 (PDX)This compound + Radiation (2.5 Gy x 5)Median Survival Extension50%[11][12]

Clinical Efficacy of this compound in Combination Therapies

Clinical investigations of this compound are ongoing, with early results suggesting promising activity in combination with standard-of-care treatments in heavily pre-treated patient populations.

Table 2: Clinical Efficacy of this compound in Human Trials
Cancer TypeClinical Trial IDPhaseCombination TherapyKey Efficacy EndpointResultCitation
Glioblastoma (MGMT-unmethylated)NCT04555577IThis compound + RadiationMedian Overall Survival (OS)22.9 months[13][14][15]
Glioblastoma (MGMT-unmethylated)NCT04555577IThis compound + RadiationMedian Progression-Free Survival (PFS)12.7 months[13][14]
Locally Advanced Rectal CancerNCT03770689IbThis compound + Neoadjuvant Chemoradiation (Capecitabine + RT)Clinical Complete Response (cCR) Rate15.8%[16][17][18]
Locally Advanced Rectal CancerNCT03770689IbThis compound + Neoadjuvant Chemoradiation (Capecitabine + RT)Pathological Complete Response (pCR) Rate5.3%[16][17][18]

Experimental Protocols

Preclinical Xenograft Studies (Triple-Negative Breast Cancer Example)
  • Cell Lines and Animal Models: MDA-MB-231 and MX-1 human breast cancer cell lines were used. For patient-derived xenografts (PDX), tumor fragments from model CTG-1017 were implanted subcutaneously into female immunodeficient mice.[1][2]

  • Treatment Regimen:

    • Vehicle Control: Administered according to the schedule of the therapeutic agents.

    • This compound Monotherapy: 100 mg/kg administered orally, twice daily (BID), four days a week.[1]

    • PLD Monotherapy: 3 mg/kg administered intravenously, once weekly.[1]

    • Combination Therapy: PLD (3 mg/kg, IV, day 1) followed by this compound (100 mg/kg, oral, BID) on days 2-5 of a weekly cycle.[1]

  • Efficacy Evaluation: Tumor volumes were measured regularly using calipers. The treatment-to-control ratio (T/C %) was calculated to quantify anti-tumor activity. A T/C ratio of less than 10% is typically considered significant anti-tumor activity, with negative values indicating tumor regression.[1]

Clinical Trial Protocol (Glioblastoma Example - NCT04555577)
  • Patient Population: Adults with newly diagnosed MGMT-unmethylated glioblastoma or gliosarcoma.[14][19][20]

  • Study Design: A phase I, two-stage, dose-escalation study to determine the maximum tolerated dose (MTD) of this compound.[14][19][20]

  • Treatment Plan:

    • Concurrent Phase (Stage I): Patients received standard-of-care radiation therapy (daily, Monday-Friday for 30 fractions) with concurrent daily this compound at escalating dose levels (50mg, 100mg, 200mg, 300mg).[13][14][19]

    • Adjuvant Phase: Following the concurrent phase, patients received up to 6 cycles of adjuvant temozolomide.[14][19]

  • Primary Outcome Measures: To determine the MTD and recommended Phase 2 dose (RP2D) of this compound in combination with radiation therapy.[19][20]

  • Secondary Outcome Measures: Overall Survival (OS) and Progression-Free Survival (PFS).[13][15]

Signaling Pathways and Experimental Workflows

This compound's Mechanism of Action: Inhibition of DNA-PK in the NHEJ Pathway

This compound targets DNA-PK, a key enzyme in the non-homologous end joining (NHEJ) pathway, which is a major mechanism for repairing DNA double-strand breaks (DSBs). By inhibiting DNA-PK, this compound prevents the repair of DSBs induced by agents like radiation and certain chemotherapies, leading to the accumulation of DNA damage and subsequent cancer cell death.[10][21][22][23][24][25][26]

NHEJ_Pathway cluster_0 DNA Double-Strand Break (DSB) cluster_1 NHEJ Repair Pathway cluster_2 This compound Intervention DSB DNA DSB (from Radiation/Chemo) Ku70_80 Ku70/80 DSB->Ku70_80 Recruitment DNAPKcs DNA-PKcs Ku70_80->DNAPKcs Activation Artemis Artemis DNAPKcs->Artemis Phosphorylation Inhibition Inhibition LigaseIV_XRCC4 Ligase IV / XRCC4 Artemis->LigaseIV_XRCC4 End Processing Repair DNA Repair LigaseIV_XRCC4->Repair Ligation Apoptosis Cell Death (Apoptosis) LigaseIV_XRCC4->Apoptosis Repair Failure This compound This compound This compound->DNAPKcs

Caption: this compound inhibits DNA-PKcs in the NHEJ pathway.

Typical Xenograft Study Workflow

The following diagram illustrates a standard workflow for assessing the in vivo efficacy of a therapeutic agent like this compound in a xenograft mouse model.

Xenograft_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring & Analysis cell_culture Cancer Cell Culture (e.g., MDA-MB-231) implantation Subcutaneous Implantation into Immunodeficient Mice cell_culture->implantation tumor_growth Tumor Growth to Palpable Size randomization Randomization into Treatment Groups tumor_growth->randomization treatment Treatment Administration (e.g., this compound +/- Chemo) randomization->treatment monitoring Tumor Volume & Body Weight Measurement treatment->monitoring endpoint Endpoint Reached (e.g., Tumor Size, Time) monitoring->endpoint analysis Data Analysis (T/C Ratio, Survival) endpoint->analysis

References

Peposertib's Mechanism of Action: A Comparative Guide to DNA-PK Inhibition in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of Peposertib (M3814) and its role as a DNA-Dependent Protein Kinase (DNA-PK) inhibitor. This guide compares its performance with alternative DNA-PK inhibitors, supported by preclinical experimental data, to provide a comprehensive resource for researchers, scientists, and drug development professionals.

This compound (also known as M3814) is a potent, selective, and orally bioavailable small-molecule inhibitor of the DNA-dependent protein kinase (DNA-PK).[1][2] DNA-PK is a critical enzyme in the non-homologous end joining (NHEJ) pathway, the primary mechanism for repairing DNA double-strand breaks (DSBs) in human cells.[3][4] By blocking this repair pathway, this compound sensitizes cancer cells to the cytotoxic effects of DNA-damaging agents like ionizing radiation (IR) and certain chemotherapies, making it a promising candidate for combination cancer therapy.[1][2][5]

This guide confirms the mechanism of action of this compound by comparing its preclinical performance metrics with other notable DNA-PK inhibitors, including AZD7648, VX-984 (M9831), and the dual mTOR/DNA-PK inhibitor CC-115.

Mechanism of Action: Targeting the NHEJ Pathway

DNA double-strand breaks are among the most lethal forms of DNA damage. The NHEJ pathway, orchestrated by DNA-PK, rapidly ligates these breaks. In many cancers, this pathway is highly active, contributing to resistance against treatments like radiotherapy. This compound competitively binds to the ATP-binding site of the DNA-PK catalytic subunit (DNA-PKcs), inhibiting its kinase activity.[6] This prevents the autophosphorylation of DNA-PKcs at sites like Serine-2056, a key step for successful DNA repair.[3][7] The result is an accumulation of unrepaired DSBs, which can trigger cell cycle arrest, apoptosis, or senescence, particularly when combined with an initial DNA-damaging insult.[1][5]

G cluster_0 Cellular Response to DNA Damage DNA_Damage DNA Double-Strand Break (e.g., from Radiotherapy) Ku7080 Ku70/80 Complex DNA_Damage->Ku7080 recruits DNAPKcs DNA-PKcs Ku7080->DNAPKcs recruits Active_DNAPK Active DNA-PK Holoenzyme DNAPKcs->Active_DNAPK forms NHEJ NHEJ Repair Machinery (Ligase IV, XRCC4, etc.) Active_DNAPK->NHEJ phosphorylates & activates Unrepaired_DSB Unrepaired DSBs Repair DNA Repair NHEJ->Repair Cell_Survival Cell Survival & Resistance Repair->Cell_Survival Apoptosis Apoptosis / Cell Death Unrepaired_DSB->Apoptosis This compound This compound & Other DNA-PK Inhibitors This compound->Active_DNAPK INHIBITS

Caption: Inhibition of the Non-Homologous End Joining (NHEJ) pathway by this compound.

Comparative Analysis of DNA-PK Inhibitors

The efficacy of DNA-PK inhibitors can be evaluated based on their biochemical potency (enzymatic IC50), cellular activity, and in vivo performance. The following tables summarize key data for this compound and selected alternatives.

Table 1: Inhibitor Potency Against DNA-PK

This table compares the half-maximal inhibitory concentration (IC50) of various inhibitors against the DNA-PK enzyme in biochemical assays and their ability to block DNA-PKcs autophosphorylation in cellular contexts. Lower values indicate higher potency.

InhibitorEnzymatic IC50 (DNA-PK)Cellular IC50 (p-DNA-PKcs S2056)Selectivity ProfileReference(s)
This compound (M3814) Potent (Value not specified)~10-100 nM (in HCT-116/FaDu cells)Selective for DNA-PK[2][3]
AZD7648 0.6 nM92 nM (in A549 cells)>100-fold selective vs. 396 other kinases[8][9]
VX-984 (M9831) Potent (Value not specified)Concentration-dependent inhibition (50-500 nM)Selective for DNA-PK[10][11]
CC-115 13 nMConcentration-dependent inhibitionDual Inhibitor (mTOR IC50 = 21 nM)[7][12]
Table 2: Preclinical In Vivo Efficacy in Combination Therapy

This table highlights the performance of DNA-PK inhibitors in animal models, focusing on their ability to enhance the efficacy of radiotherapy (IR) or chemotherapy.

InhibitorCombination AgentCancer ModelKey In Vivo OutcomeReference(s)
This compound (M3814) Radiotherapy (IR)HCT-116 & FaDu XenograftsComplete and durable tumor regression [2]
This compound (M3814) Radiotherapy (IR)HeLa (Cervical) XenograftSignificant reduction in tumor burden[13]
This compound (M3814) Pegylated Liposomal Doxorubicin (PLD)TNBC Xenografts (MX-1)Induction of long-lasting tumor regression [5]
AZD7648 Radiotherapy (IR)MC38 Syngeneic ModelSignificant tumor growth control[14]
AZD7648 DoxorubicinSarcoma PDX ModelSynergistic inhibition of tumor growth[15]
VX-984 (M9831) Radiotherapy (IR)Glioblastoma (U251) Orthotopic XenograftSignificantly increased survival vs. IR alone[10]

Key Experimental Methodologies

Objective comparison requires an understanding of the standard protocols used to generate the supporting data.

Experimental Workflow Diagram

The preclinical evaluation of a DNA-PK inhibitor like this compound typically follows a structured workflow, moving from biochemical assays to complex in vivo models.

G cluster_workflow Preclinical Evaluation Workflow for a DNA-PK Inhibitor A Biochemical Assay B Cellular Target Engagement A->B Validate in cells A_desc Measure direct inhibition of recombinant DNA-PK enzyme. (Determine Enzymatic IC50) A->A_desc C In Vitro Functional Assays B->C Assess function B_desc Confirm inhibition of DNA-PK in cancer cell lines via Western Blot. (Measure p-DNA-PKcs S2056) B->B_desc D In Vivo Xenograft Studies C->D Test in vivo C_desc Assess impact on cell survival and proliferation (Clonogenic Assay) with/without DNA damaging agent. C->C_desc E Data Analysis & Comparison D->E Evaluate efficacy D_desc Evaluate tumor growth inhibition in animal models (e.g., PDX) as monotherapy and in combination. D->D_desc

Caption: A typical workflow for the preclinical assessment of a DNA-PK inhibitor.
Protocol 1: Western Blot for DNA-PKcs Phosphorylation

This assay is crucial for confirming that an inhibitor is engaging its target within the cell.

  • Cell Culture and Treatment: Plate cancer cells (e.g., HCT-116, FaDu, A549) and allow them to adhere. Pre-treat cells with varying concentrations of the DNA-PK inhibitor (e.g., this compound, 10 nM to 1 µM) for 1-2 hours.

  • Induction of DNA Damage: Induce DSBs by treating cells with a DNA-damaging agent such as bleomycin, etoposide, or ionizing radiation (e.g., 2-10 Gy).[3][16]

  • Cell Lysis: After a short incubation period (e.g., 1-4 hours post-damage), wash cells with ice-cold PBS and lyse them in a buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to preserve protein phosphorylation.[17]

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method like the BCA assay.

  • Electrophoresis and Transfer: Denature protein samples, load equal amounts (e.g., 20-30 µg) onto an SDS-PAGE gel, and separate by electrophoresis. Transfer the separated proteins to a nitrocellulose or PVDF membrane.[17]

  • Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST) to prevent non-specific antibody binding. Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated DNA-PKcs (Ser2056).[18] Also, probe separate blots or strip and re-probe for total DNA-PKcs and a loading control (e.g., GAPDH, β-Actin).

  • Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.[17] The reduction in the p-DNA-PKcs signal relative to the total DNA-PKcs level indicates target inhibition.

Protocol 2: Clonogenic Survival Assay

This assay is the gold standard for measuring the effectiveness of radiosensitizing agents.[19][20]

  • Cell Seeding: Prepare a single-cell suspension of the desired cancer cell line. Plate a precise number of cells (e.g., 200-1000 cells, depending on the expected toxicity of the treatment) into 6-well plates or T-25 flasks.[21]

  • Treatment: Allow cells to adhere for several hours. Treat the cells with the DNA-PK inhibitor at a fixed concentration (e.g., 300 nM this compound).

  • Irradiation: Shortly after adding the inhibitor, irradiate the plates with a range of radiation doses (e.g., 0, 2, 4, 6 Gy).

  • Incubation: Remove the drug-containing media after a set period (e.g., 24 hours), replace it with fresh media, and incubate the cells undisturbed for 7-14 days, allowing individual surviving cells to form colonies (defined as ≥50 cells).[19]

  • Staining and Counting: Aspirate the media, fix the colonies (e.g., with methanol), and stain them with crystal violet. Count the number of colonies in each dish.

  • Data Analysis: Calculate the 'Surviving Fraction' for each dose by normalizing the number of colonies in the treated group to the plating efficiency of the untreated control group. The resulting data is used to plot a cell survival curve, which quantitatively demonstrates the radiosensitizing effect of the inhibitor.

Protocol 3: In Vivo Tumor Xenograft Study

This experiment evaluates the therapeutic efficacy of the inhibitor in a living organism.

  • Tumor Implantation: Subcutaneously implant human cancer cells (e.g., FaDu, MX-1) into the flank of immunocompromised mice (e.g., athymic nude mice).[2][13]

  • Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize mice into treatment groups (e.g., Vehicle, Inhibitor alone, IR alone, Inhibitor + IR).

  • Dosing Regimen: Administer the DNA-PK inhibitor (e.g., this compound at 50 mg/kg) via oral gavage daily or on a specified schedule.[22] For combination therapy, administer the inhibitor 1-2 hours prior to radiotherapy to ensure peak drug concentration at the time of DNA damage.[14]

  • Treatment Application: For radiotherapy arms, deliver a fractionated dose of radiation (e.g., 2 Gy daily for 5 days) directly to the tumor.[2] For chemotherapy arms, administer the drug (e.g., doxorubicin) as per a clinically relevant schedule.

  • Monitoring: Measure tumor volume with calipers 2-3 times per week and monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint Analysis: Continue the study until tumors in the control group reach a predetermined maximum size. The primary endpoint is often tumor growth inhibition or regression. At the end of the study, tumors can be excised for biomarker analysis (e.g., IHC for γH2AX to confirm increased DNA damage).[22]

Synergistic Logic of Combination Therapy

The therapeutic rationale for using this compound with radiotherapy is based on synergistic cytotoxicity. Radiotherapy creates widespread DSBs, but efficient cancer cells can repair this damage using the NHEJ pathway. By inhibiting this primary repair mechanism, this compound leaves the cancer cell with an overwhelming level of lethal DNA damage, leading to enhanced cell death.

G cluster_logic Logical Flow of Synergistic Action RT Radiotherapy DSB Induces DNA Double-Strand Breaks RT->DSB This compound This compound Inhibit_Repair Inhibits NHEJ-mediated DNA Repair This compound->Inhibit_Repair Accumulation Massive Accumulation of Unrepaired DNA Damage DSB->Accumulation Synergistic Effect Inhibit_Repair->Accumulation Synergistic Effect Apoptosis Enhanced Cancer Cell Death (Apoptosis) Accumulation->Apoptosis TGI Tumor Growth Inhibition & Regression Apoptosis->TGI

Caption: Synergistic effect of combining this compound with radiotherapy.

Conclusion

The available preclinical data strongly confirm that this compound's primary mechanism of action is the potent and selective inhibition of DNA-PK, a key component of the NHEJ DNA repair pathway. When compared to other DNA-PK inhibitors like AZD7648 and VX-984, this compound demonstrates a robust ability to sensitize cancer cells to DNA-damaging agents. Notably, in vivo studies combining this compound with fractionated radiotherapy have shown the potential for complete and lasting tumor regression in multiple xenograft models.[2] This positions this compound as a compelling agent for clinical development, with the potential to significantly improve outcomes for patients undergoing radiotherapy and certain chemotherapy regimens.

References

Peposertib: A Comparative Analysis of In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the pre-clinical data supporting Peposertib (M3814), a first-in-class DNA-dependent protein kinase (DNA-PK) inhibitor, reveals a potent anti-cancer agent with significant efficacy both as a monotherapy and in combination with DNA-damaging agents. This guide provides a comprehensive comparison of its performance in laboratory settings and animal models, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

This compound is an orally bioavailable small molecule that targets the catalytic subunit of DNA-PK (DNA-PKcs), a key enzyme in the non-homologous end joining (NHEJ) pathway for DNA double-strand break (DSB) repair.[1][2][3] By inhibiting this critical repair mechanism, this compound sensitizes cancer cells to the cytotoxic effects of ionizing radiation and chemotherapeutic agents that induce DSBs.[1][2][4] This targeted approach has demonstrated promising results across a range of cancer types in preclinical studies.

In Vitro Efficacy: Synergistic Cytotoxicity in Cancer Cell Lines

In laboratory studies, this compound has consistently demonstrated a synergistic effect in enhancing the anti-proliferative activity of various cancer treatments. When combined with topoisomerase II inhibitors such as doxorubicin and etoposide, this compound shows a significant increase in cancer cell death in triple-negative breast cancer (TNBC) and synovial sarcoma cell lines.[5][6][7][8]

Similarly, in acute leukemia cells, this compound has been shown to boost the ATM/p53 signaling pathway in response to DNA damage, leading to enhanced p53-dependent apoptosis.[9][10] This potentiation of programmed cell death is a key indicator of its potential as a combination therapy.

Summary of In Vitro Combination Efficacy of this compound
Cancer TypeCell Line(s)Combination Agent(s)Key FindingReference(s)
Triple-Negative Breast CancerMDA-MB-231Doxorubicin, Epirubicin, EtoposideSynergistic antiproliferative activity[5][8]
Synovial SarcomaMultipleDoxorubicinp53-mediated synergistic anti-tumor effect[7]
Acute LeukemiaMolm-13Ionizing Radiation, DaunorubicinSensitized p53 wild-type cells to apoptosis[9][10]
Renal Cell CarcinomaSK-RC-52177Lu-DOTA-girentuximab (Radioimmunotherapy)Increased cytotoxicity compared to either agent alone[11]
Prostate CancerLNCaP177Lu-DOTA-rosopatamab (Radioimmunotherapy)Enhanced cell killing[11]

In Vivo Efficacy: Tumor Growth Inhibition and Regression in Animal Models

The promising in vitro results have been substantiated in various preclinical animal models, where this compound, in combination with standard-of-care therapies, has led to significant tumor growth inhibition and, in some cases, complete tumor regression.

In xenograft models of TNBC, the combination of this compound with pegylated liposomal doxorubicin (PLD) resulted in a pronounced and sustained delay in tumor growth.[5][6] Similar significant anti-tumor effects were observed in synovial sarcoma patient-derived xenograft (PDX) models.[7]

Furthermore, in models of prostate and renal cell carcinoma, the addition of this compound to radioimmunotherapy (RIT) led to a dramatic increase in complete response rates.[12][13] These in vivo studies highlight the potential of this compound to significantly enhance the efficacy of existing cancer treatments with a well-tolerated safety profile.[5][7][12]

Summary of In Vivo Combination Efficacy of this compound
Cancer TypeAnimal ModelCombination AgentKey FindingReference(s)
Triple-Negative Breast CancerCell-line derived and patient-derived xenograftsPegylated Liposomal Doxorubicin (PLD)Strong anti-tumor efficacy and delayed tumor growth[5]
Synovial SarcomaPatient-derived xenograftsPLD and unmodified doxorubicinEnhanced anti-tumor efficacy compared to monotherapy[7]
Renal Cell CarcinomaSK-RC-52 xenografts177Lu-anti-CAIX Radioimmunotherapy100% complete response rate with combination vs. 25% with RIT alone[12]
Prostate CancerLNCaP xenografts177Lu-anti-PSMA Radioimmunotherapy75% complete response rate with combination vs. 25% with RIT alone[12]

Mechanism of Action: Inhibiting DNA Repair

The efficacy of this compound stems from its targeted inhibition of DNA-PK, a critical component of the NHEJ pathway. This pathway is a major mechanism for repairing DNA double-strand breaks, a lethal form of DNA damage.

Peposertib_Mechanism_of_Action cluster_0 DNA Damage cluster_1 NHEJ Repair Pathway cluster_2 This compound Intervention DNA_Damage DNA Double-Strand Break (DSB) (from Radiation or Chemotherapy) DNA_PK DNA-PK Activation DNA_Damage->DNA_PK activates Blocked_Repair Blocked DNA Repair NHEJ Non-Homologous End Joining (NHEJ) DNA_PK->NHEJ initiates Repair DNA Repair NHEJ->Repair leads to Apoptosis Cancer Cell Death (Apoptosis) This compound This compound This compound->DNA_PK inhibits Blocked_Repair->Apoptosis leads to

This compound inhibits DNA-PK, blocking DNA repair and leading to cancer cell death.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols used in the cited studies.

In Vitro Cell Viability Assays
  • Cell Lines and Culture: Cancer cell lines (e.g., MDA-MB-231, SK-RC-52, LNCaP) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.[5][11]

  • Drug Treatment: Cells were seeded in multi-well plates and treated with varying concentrations of this compound, the combination agent (e.g., doxorubicin, radioimmunotherapy), or both.[5][11]

  • Viability Assessment: Cell viability was typically measured after a set incubation period (e.g., 72 hours) using commercially available assays such as CellTiter-Glo® (Promega) which measures ATP levels as an indicator of cell viability.[5]

In Vivo Xenograft Studies
  • Animal Models: Immunocompromised mice (e.g., BALB/c nude mice) were used for the subcutaneous implantation of human cancer cells to establish xenograft tumors.[5][12] All animal studies were conducted in accordance with institutional animal care and use committee (IACUC) guidelines.[14]

  • Drug Formulation and Administration: this compound was typically formulated in a vehicle solution (e.g., 0.5% Methocel, 0.25% Tween20, 300 mmol/L sodium citrate buffer, pH 2.5) and administered orally via gavage.[5][7] Chemotherapeutic agents like doxorubicin or PLD were administered intravenously.[5][7] Radioimmunotherapy was delivered via a single intravenous dose.[12]

  • Efficacy Assessment: Tumor volume and body weight were measured regularly (e.g., twice a week).[5][7] The primary endpoint was often tumor growth inhibition, calculated as the ratio of the mean tumor volume of the treated group to the mean tumor volume of the control group (T/C %).[5]

In_Vivo_Experimental_Workflow cluster_0 Tumor Implantation cluster_1 Treatment cluster_2 Data Collection and Analysis Implantation Subcutaneous implantation of human cancer cells into mice Tumor_Growth Allow tumors to reach a predetermined size Implantation->Tumor_Growth Randomization Randomize mice into treatment groups Tumor_Growth->Randomization Treatment Administer this compound and/or combination therapy Randomization->Treatment Monitoring Monitor tumor volume and body weight Treatment->Monitoring Endpoint Continue treatment until predefined endpoint Monitoring->Endpoint Analysis Analyze data for tumor growth inhibition Endpoint->Analysis

A typical workflow for assessing the in vivo efficacy of this compound in xenograft models.

Conclusion

The available preclinical data strongly support the continued investigation of this compound as a promising anti-cancer agent. Its ability to selectively inhibit DNA-PK and thereby sensitize cancer cells to DNA-damaging therapies has been consistently demonstrated both in vitro and in vivo. The synergistic effects observed in combination with chemotherapy and radiotherapy across multiple cancer types underscore its potential to improve treatment outcomes for patients. Further clinical trials are warranted to fully elucidate the therapeutic potential of this compound in various cancer settings.[15][16][17]

References

Validating Biomarkers for Peposertib Response: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Peposertib (M3814), a potent and selective inhibitor of DNA-dependent protein kinase (DNA-PK), is a promising therapeutic agent that enhances the efficacy of DNA-damaging treatments like chemotherapy and radiotherapy.[1][2][3][4][5][6] By blocking the non-homologous end joining (NHEJ) pathway, this compound prevents the repair of DNA double-strand breaks (DSBs), leading to synthetic lethality in cancer cells. This guide provides a comparative analysis of key biomarkers—p53 and ATM—for predicting response to this compound and contrasts its activity with another DNA-PK inhibitor, AZD7648, supported by experimental data and detailed protocols.

Key Biomarkers for this compound Response: p53 and ATM

Preclinical studies have identified the tumor suppressor protein p53 and the kinase ATM (Ataxia-Telangiectasia Mutated) as critical determinants of cellular response to this compound, particularly when used in combination with DSB-inducing agents.

p53: The Gatekeeper of this compound-Induced Apoptosis

The functional status of p53 is a significant predictor of this compound's efficacy. In cancer cells with wild-type p53, the inhibition of DNA-PK by this compound in the presence of DNA damage leads to a potentiation of the ATM/p53 signaling axis, culminating in enhanced apoptosis.[1][2][4][6] Conversely, p53-deficient cells are less sensitive to this combination therapy.[2][4] This suggests that wild-type p53 status could be a key biomarker for selecting patients who are more likely to benefit from this compound treatment.

ATM Activation: A Mechanistic Link to this compound's Action

ATM kinase is a central player in the DNA damage response, acting upstream of p53. Following the induction of DSBs, ATM is activated through autophosphorylation at Serine 1981.[7] The combination of this compound and DNA-damaging agents leads to a significant increase in ATM activation.[1] This hyperactivation of ATM, in turn, amplifies the downstream p53 signaling, providing a mechanistic rationale for the observed p53-dependent apoptosis. Therefore, monitoring ATM activation can serve as a pharmacodynamic biomarker to confirm the on-target effect of this compound in combination therapies.

Comparative Analysis: this compound vs. AZD7648

AZD7648 is another potent and selective DNA-PK inhibitor currently under clinical investigation.[8][9] Both this compound and AZD7648 have shown synergistic anti-tumor effects when combined with DNA-damaging agents like pegylated liposomal doxorubicin (PLD) in preclinical models.[1][9]

FeatureThis compound (M3814)AZD7648
Mechanism of Action Potent and selective inhibitor of DNA-PK, blocking the NHEJ pathway.[1][3][4]Potent and selective inhibitor of DNA-PK.[8][9]
Key Biomarkers p53 wild-type status, ATM activation.[1][2][4][6]Under investigation; likely similar dependence on DNA damage response pathways.
Clinical Development Multiple Phase I and II clinical trials in combination with radiotherapy and chemotherapy for various solid tumors.[10]Phase I/IIa clinical trial as monotherapy and in combination with PLD in patients with advanced cancer.[9]
Reported Efficacy Preclinically, enhances the efficacy of topoisomerase II inhibitors and radiotherapy.[1][3][5] Clinical trials are ongoing.Limited efficacy as monotherapy in the investigated dose ranges. One partial response was observed in the combination therapy arm with PLD.[9]

Experimental Protocols

Western Blot Analysis for p53 Activation

This protocol details the steps to assess the protein levels of p53 and its downstream target p21, indicative of p53 activation.

1. Cell Culture and Treatment:

  • Culture cancer cell lines (e.g., with known p53 status) in appropriate media.

  • Treat cells with this compound and/or a DNA-damaging agent (e.g., doxorubicin) at desired concentrations and time points. Include a vehicle-treated control group.

2. Cell Lysis and Protein Quantification:

  • Wash cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape and collect the cell lysate.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant and determine the protein concentration using a BCA protein assay.

3. SDS-PAGE and Protein Transfer:

  • Prepare protein samples by mixing 20-40 µg of protein with Laemmli sample buffer and boiling for 5 minutes.

  • Load samples onto a 4-20% Tris-glycine polyacrylamide gel.

  • Perform electrophoresis to separate proteins by size.

  • Transfer the separated proteins to a PVDF membrane.

4. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against p53 (e.g., clone DO-1 or DO-7) and p21 overnight at 4°C.[11][12] Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

  • Wash the membrane three times with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

5. Detection and Quantification:

  • Prepare an enhanced chemiluminescence (ECL) substrate.

  • Incubate the membrane with the ECL substrate.

  • Capture the chemiluminescent signal using a digital imaging system.

  • Quantify the band intensities using densitometry software and normalize to the loading control.[11]

Analysis of ATM Phosphorylation

This protocol outlines the procedure to detect the activation of ATM by measuring its phosphorylation at Serine 1981.

1. Cell Culture and Treatment:

  • Follow the same procedure as for p53 activation analysis, treating cells with this compound and/or a DNA-damaging agent.

2. Cell Lysis and Protein Quantification:

  • Follow the same procedure as for p53 activation analysis.

3. Western Blotting:

  • Perform SDS-PAGE and protein transfer as described above.

  • Block the membrane as described above.

  • Incubate the membrane with a primary antibody specific for phosphorylated ATM at Serine 1981 (p-ATM S1981) and a primary antibody for total ATM overnight at 4°C.

  • Wash and incubate with the appropriate secondary antibodies.

  • Wash and proceed with detection.

4. Quantification:

  • Quantify the band intensities for both p-ATM and total ATM.

  • The level of ATM activation can be expressed as the ratio of p-ATM to total ATM.[2][7]

Visualizations

Peposertib_Mechanism cluster_0 Cellular Response to DNA Damage DNA_Damage DNA Double-Strand Break (DSB) DNA_PK DNA-PK DNA_Damage->DNA_PK activates ATM ATM DNA_Damage->ATM activates This compound This compound This compound->DNA_PK inhibits NHEJ Non-Homologous End Joining (NHEJ) DNA_PK->NHEJ mediates p_ATM p-ATM (active) ATM->p_ATM p53 p53 p_ATM->p53 phosphorylates p_p53 p-p53 (active) p53->p_p53 Apoptosis Apoptosis p_p53->Apoptosis induces Experimental_Workflow Start Cancer Cell Culture Treatment Treatment with this compound and/or DNA Damaging Agent Start->Treatment Lysis Cell Lysis & Protein Extraction Treatment->Lysis Quantification Protein Quantification (BCA Assay) Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Western Blot Transfer SDS_PAGE->Transfer Immunoblotting Immunoblotting with Primary & Secondary Antibodies Transfer->Immunoblotting Detection Chemiluminescent Detection Immunoblotting->Detection Analysis Densitometry Analysis Detection->Analysis

References

a study confirming the synergistic interaction between Peposertib and chemotherapy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the synergistic interaction between Peposertib (M3814), a selective DNA-dependent protein kinase (DNA-PK) inhibitor, and various chemotherapeutic agents. Preclinical and clinical studies have demonstrated that this compound can significantly enhance the anti-tumor efficacy of DNA double-strand break (DSB)-inducing chemotherapy, offering a promising strategy to improve outcomes in challenging cancers.

This compound works by inhibiting the non-homologous end joining (NHEJ) pathway, a crucial mechanism for repairing DNA DSBs.[1][2][3] Many conventional chemotherapies, particularly topoisomerase II inhibitors, exert their cytotoxic effects by inducing these very breaks.[1][3] By blocking the repair process, this compound potentiates the DNA-damaging effects of these agents, leading to increased cancer cell death.[1][4][5] This guide summarizes key findings from studies investigating this synergy, presenting quantitative data, experimental methodologies, and a visualization of the underlying signaling pathway.

Quantitative Data Summary

The synergistic effects of this compound in combination with chemotherapy have been evaluated in various cancer models. The following tables summarize key quantitative data from these studies, highlighting the enhanced anti-tumor activity of the combination therapies.

In Vitro Synergy in Triple-Negative Breast Cancer (TNBC) Cell Lines
Cell LineChemotherapeutic AgentSynergy AssessmentResult
MDA-MB-231DoxorubicinBliss ScoreSynergistic antiproliferative activity observed[6]
MDA-MB-231EpirubicinBliss ScoreSynergistic antiproliferative activity observed[6]
TNBC Cell Lines (unspecified)Doxorubicin, Epirubicin, EtoposideAntiproliferative ActivitySynergistic activity demonstrated in multiple TNBC cell lines[3][7]
In Vivo Efficacy in Xenograft Models
Cancer ModelChemotherapyKey Findings
Synovial Sarcoma (SYO-1 Xenografts)Pegylated Liposomal Doxorubicin (PLD)Combination of PLD and this compound showed pronounced anti-tumor effects and an improved therapeutic window.
Triple-Negative Breast Cancer (MX-1 Xenografts)Pegylated Liposomal Doxorubicin (PLD)Combination of PLD and this compound induced long-lasting tumor regression (T/C = -5.3%), outperforming single-agent treatments.[3]
Renal Cell Carcinoma (SK-RC-52 Xenografts)177Lu-DOTA-girentuximab (Radioimmunotherapy)Combination with this compound resulted in a 100% complete response rate (4/4) compared to 25% (1/4) with radioimmunotherapy alone.[8]
Prostate Cancer (LNCaP Xenografts)177Lu-DOTA-rosopatamab (Radioimmunotherapy)Combination with this compound achieved a 75% (3/4) complete response rate.[9]

Signaling Pathway of Synergistic Interaction

The synergistic effect of this compound and DNA-damaging chemotherapy is rooted in the potentiation of the DNA damage response pathway. The following diagram illustrates the proposed mechanism.

Synergy_Pathway Chemo Chemotherapy (e.g., Doxorubicin) DSB DNA Double-Strand Breaks (DSBs) Chemo->DSB induces DNA_PK DNA-PK DSB->DNA_PK activates ATM ATM Activation DSB->ATM activates NHEJ Non-Homologous End Joining (NHEJ) DNA_PK->NHEJ mediates This compound This compound This compound->DNA_PK inhibits Repair DNA Repair NHEJ->Repair leads to Apoptosis Apoptosis & Cell Cycle Arrest Repair->Apoptosis prevents p53 p53 Pathway Activation ATM->p53 p53->Apoptosis induces

References

a comparison of the safety profiles of different DNA-PK inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The inhibition of DNA-dependent protein kinase (DNA-PK) has emerged as a promising strategy in oncology, aiming to potentiate the effects of DNA-damaging therapies such as radiation and chemotherapy. Several small molecule inhibitors targeting DNA-PK are currently in various stages of clinical development. Understanding the safety profiles of these emerging therapeutics is paramount for their successful translation into clinical practice. This guide provides a comparative analysis of the safety profiles of four prominent DNA-PK inhibitors: Peposertib (RRx-001), M3814 (Nedisertib), AZD7648, and VX-984 (M9831), based on publicly available clinical trial data.

Executive Summary of Safety Profiles

The safety profiles of DNA-PK inhibitors are generally characterized by manageable toxicities, with the most common adverse events being gastrointestinal and hematological in nature. However, distinct differences in the types and frequencies of adverse events have been observed among the different inhibitors, likely attributable to differences in their chemical structures, selectivity, and the clinical settings in which they have been evaluated.

Quantitative Comparison of Adverse Events

The following table summarizes the treatment-emergent adverse events (TEAEs) reported in clinical trials for each DNA-PK inhibitor. Data is presented for both monotherapy and combination therapy settings where available. The grading of adverse events is based on the Common Terminology Criteria for Adverse Events (CTCAE).[1][2]

Adverse EventThis compound (RRx-001) (Monotherapy)[3]M3814 (Nedisertib) (Monotherapy)AZD7648 (Monotherapy)[4][5][6]AZD7648 (+ PLD)[4][5][6]VX-984 (M9831)
Most Common AEs (>20%)
Injection Site Pain84% (Grade 1/2)N/AN/AN/AN/A
Arm Swelling/Edema32%N/AN/AN/AN/A
Vein Hardening28%N/AN/AN/AN/A
Gastrointestinal DisordersN/A>20%64.3%81.3%N/A
NauseaN/A>20%N/AN/AN/A
VomitingN/A>20%N/AN/AN/A
Decreased AppetiteN/A>20%N/AN/AN/A
ConstipationN/A>20%N/AN/AN/A
DiarrheaN/A>20%N/AN/AN/A
PyrexiaN/A>20%N/AN/AN/A
FatigueN/A>20%21.4%50.0%N/A
RashN/A>20%N/AN/AN/A
AnemiaN/AN/AN/A68.8%N/A
StomatitisN/AN/A7.1%50.0%N/A
Dose-Limiting Toxicities (DLTs) None ObservedGI-related (at 300 mg BID)Increased ALT/AST (at 160 mg BID)Neutropenia, Stomatitis, Increased ALTN/A

N/A: Not available in the public domain in a comparable format. PLD: Pegylated Liposomal Doxorubicin

Note: Direct comparison of percentages across different studies should be done with caution due to variations in study design, patient populations, and treatment regimens.

Signaling Pathways and Experimental Workflows

To provide a comprehensive understanding of the context of DNA-PK inhibitor safety, the following diagrams illustrate the DNA-PK signaling pathway and a general workflow for the preclinical and clinical safety assessment of these agents.

DNA_PK_Signaling_Pathway cluster_0 DNA Double-Strand Break (DSB) cluster_1 NHEJ Pathway DSB DNA Double-Strand Break Ku70_80 Ku70/80 DSB->Ku70_80 binds DNA_PKcs DNA-PKcs Ku70_80->DNA_PKcs recruits Artemis Artemis DNA_PKcs->Artemis phosphorylates LigaseIV_XRCC4 DNA Ligase IV / XRCC4 Artemis->LigaseIV_XRCC4 enables Repair DNA Repair LigaseIV_XRCC4->Repair Inhibitor DNA-PK Inhibitor Inhibitor->DNA_PKcs inhibits

DNA-PK in Non-Homologous End Joining (NHEJ)

Safety_Assessment_Workflow cluster_preclinical Preclinical Safety Assessment cluster_clinical Clinical Safety Assessment in_vitro In Vitro Assays (e.g., hERG, Cytotoxicity) in_vivo In Vivo Toxicology (Rodent & Non-rodent) in_vitro->in_vivo safety_pharm Safety Pharmacology (Cardiovascular, CNS, Respiratory) in_vivo->safety_pharm genotox Genotoxicity Assays (Ames, MNA) safety_pharm->genotox phase1 Phase I (Safety, Tolerability, DLTs) genotox->phase1 IND Submission phase2 Phase II (Efficacy & Short-term Safety) phase1->phase2 phase3 Phase III (Long-term Safety & Efficacy) phase2->phase3 post_market Phase IV (Post-marketing Surveillance) phase3->post_market

Drug Safety Assessment Workflow

Detailed Methodologies for Key Experiments

A robust assessment of the safety profile of a DNA-PK inhibitor involves a series of standardized preclinical and clinical evaluations.

Preclinical Toxicology Studies

Preclinical safety evaluation of small molecule kinase inhibitors is guided by international regulatory guidelines, such as those from the International Council for Harmonisation (ICH).

1. In Vitro Toxicology Assays:

  • Objective: To identify potential off-target effects and cellular toxicities early in development.

  • Methods:

    • hERG Channel Assay: To assess the potential for QT interval prolongation and cardiac arrhythmias. This is typically performed using automated patch-clamp electrophysiology on cells stably expressing the hERG channel.

    • Cytotoxicity Assays: To determine the concentration at which the inhibitor causes cell death in various cancer and non-cancer cell lines. Common methods include MTS or MTT assays, which measure metabolic activity, and assays that measure cell membrane integrity (e.g., LDH release).

    • Kinase Selectivity Profiling: To evaluate the inhibitor's activity against a broad panel of kinases to identify potential off-target interactions that could lead to toxicity. This is often done using radiometric or fluorescence-based assays.

2. In Vivo Toxicology Studies:

  • Objective: To determine the toxicity profile in living organisms and establish a safe starting dose for human clinical trials.

  • Methods:

    • Dose Range-Finding Studies: Acute toxicity studies in two species (one rodent, one non-rodent) to determine the maximum tolerated dose (MTD).

    • Repeat-Dose Toxicity Studies: Sub-chronic (e.g., 28-day) and chronic (e.g., 3-6 months) studies in two species to evaluate the effects of repeated exposure. Key endpoints include clinical observations, body weight changes, food consumption, hematology, clinical chemistry, urinalysis, and histopathological examination of all major organs.

3. Safety Pharmacology:

  • Objective: To investigate the potential for adverse effects on major physiological systems.

  • Methods:

    • Cardiovascular System: In vivo studies in a conscious, telemetered non-rodent species (e.g., dog or non-human primate) to monitor electrocardiogram (ECG), heart rate, and blood pressure.

    • Central Nervous System (CNS): A functional observational battery (e.g., Irwin test) in rodents to assess behavioral and neurological changes.

    • Respiratory System: Evaluation of respiratory rate and tidal volume in rodents using whole-body plethysmography.

4. Genotoxicity Studies:

  • Objective: To assess the potential of the inhibitor to cause genetic mutations.

  • Methods:

    • Bacterial Reverse Mutation Assay (Ames Test): To detect point mutations.

    • In Vitro Mammalian Cell Gene Mutation Test: (e.g., mouse lymphoma assay).

    • In Vivo Micronucleus Test: In rodents to detect chromosomal damage.

Clinical Safety Assessment

The safety of DNA-PK inhibitors in humans is evaluated throughout all phases of clinical trials.

1. Phase I Clinical Trials:

  • Primary Objective: To determine the safety, tolerability, MTD, and recommended Phase 2 dose (RP2D) of the new drug.

  • Methodology:

    • Dose Escalation: A small number of patients receive escalating doses of the inhibitor. The "3+3" design is a common approach.

    • Adverse Event Monitoring: All adverse events are recorded and graded according to the CTCAE. Dose-limiting toxicities (DLTs) are predefined, severe adverse events that are considered unacceptable and halt further dose escalation.

    • Pharmacokinetics (PK) and Pharmacodynamics (PD): Blood samples are collected to determine how the drug is absorbed, distributed, metabolized, and excreted, and to assess its effect on the target (DNA-PK).

2. Phase II and III Clinical Trials:

  • Objective: To further evaluate the safety and efficacy of the drug in a larger patient population.

  • Methodology:

    • Expanded Safety Monitoring: Continued collection and analysis of adverse event data.

    • Comparison to Standard of Care: In randomized controlled trials, the safety profile of the DNA-PK inhibitor (often in combination with other therapies) is compared to the standard of care.

Conclusion

The DNA-PK inhibitors this compound (RRx-001), M3814 (Nedisertib), AZD7648, and VX-984 (M9831) represent a promising new class of anticancer agents. Based on available data, their safety profiles appear to be generally manageable, with distinct patterns of adverse events. This compound (RRx-001) is characterized by infusion-related reactions, while M3814 and AZD7648 are associated with a higher incidence of gastrointestinal and hematological toxicities, particularly when used in combination with chemotherapy. Detailed safety data for VX-984 in the public domain is more limited. As these agents advance through clinical development, a more comprehensive understanding of their long-term safety and optimal therapeutic window will be crucial for their successful integration into cancer treatment paradigms. Continued rigorous safety monitoring and reporting will be essential to fully characterize the risk-benefit profile of this important new class of drugs.

References

Safety Operating Guide

Safeguarding Your Research: Proper Disposal Procedures for Peposertib

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists at the forefront of drug development, the responsible management of investigational compounds like Peposertib is a cornerstone of laboratory safety and environmental stewardship. Adherence to rigorous disposal protocols is essential not only for regulatory compliance but also for the protection of personnel and the ecosystem. This document provides a comprehensive, step-by-step guide to the proper disposal of this compound, an orally bioavailable inhibitor of DNA-dependent protein kinase (DNA-PK) with potential antineoplastic activity.[1][2]

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult your institution's specific Safety Data Sheet (SDS) and Environmental Health and Safety (EHS) guidelines. In the absence of a specific, publicly available SDS for this compound, the following general principles for handling potent, cytotoxic research compounds must be strictly observed:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (double-gloving is recommended), a disposable gown, and safety goggles.[3][4]

  • Engineering Controls: All handling of solid this compound should be conducted in a certified chemical fume hood to prevent the inhalation of aerosolized particles.[3]

  • Spill Management: In the event of a spill, immediately secure the area. Use a chemotherapy spill kit to contain and clean the spill. All cleanup materials must be disposed of as hazardous waste.[4]

Key Data for Handling and Disposal

While specific quantitative disposal parameters for this compound are not publicly available, the following information, derived from its classification and intended use, underscores the need for cautious handling and disposal.

PropertyDescriptionImplication for Disposal
Chemical Name (S)-[2-chloro-4-fluoro-5-(7-morpholin-4-ylquinazolin-4-yl)phenyl]-(6-methoxypyridazin-3-yl)methanol[1]Use full chemical name on hazardous waste labels for accurate identification.
Molecular Formula C₂₄H₂₁ClFN₅O₃[1]Provides chemical identity for waste manifest documentation.
Mechanism of Action Inhibitor of DNA-dependent protein kinase (DNA-PK), interfering with DNA double-strand break repair.[1][2]As a cytotoxic agent, all contaminated materials must be treated as hazardous.
Therapeutic Potential Antineoplastic agent, sensitizer for chemo- and radiotherapies.[2]Warrants classification as chemotherapeutic waste, requiring specific disposal pathways.
Toxicity Profile As an investigational antineoplastic agent, the full toxicological profile is not completely understood, necessitating precautionary handling as hazardous waste.[5]Assume high toxicity and handle with maximum containment to prevent exposure.

Experimental Protocol for Proper Disposal

The disposal of this compound waste should be managed as a hazardous chemical waste stream through your institution's EHS department. The following protocol outlines the necessary steps for its proper disposal.

Step 1: Waste Identification and Segregation

  • Properly identify and segregate all this compound waste at the point of generation. This includes:

    • Unused or expired solid this compound.

    • Solutions containing this compound.

    • Contaminated consumables (e.g., pipette tips, vials, culture flasks).

    • Contaminated PPE (e.g., gloves, gowns).

    • Spill cleanup materials.

  • Do not mix this compound waste with other chemical waste streams unless explicitly instructed to do so by your EHS department to prevent unintended chemical reactions.[3]

Step 2: Waste Categorization

  • Bulk Chemotherapy Waste: This includes unused or expired this compound, solutions with concentrations greater than trace amounts, and materials heavily contaminated from spills.

  • Trace Chemotherapy Waste: This includes items that are "RCRA empty," such as vials containing less than 3% of the original drug by weight, and lightly contaminated items like gloves and labware.[4]

Step 3: Containment and Labeling

  • Bulk Waste:

    • Collect in a black, RCRA-approved hazardous waste container that is rigid, leak-proof, and has a secure lid.[4][5]

    • Label the container clearly with "Hazardous Waste," "Chemotherapy Waste," and the full chemical name "this compound."[5] Include the accumulation start date.

  • Trace Waste:

    • Collect in a designated yellow chemotherapy waste container.[4] For sharps, use a yellow, puncture-resistant sharps container specifically for chemotherapy waste.[5][6]

    • Label the container as "Trace Chemotherapy Waste."

Step 4: On-Site Storage

  • Store sealed and labeled hazardous waste containers in a designated, secure satellite accumulation area or a central hazardous waste storage facility.[5]

  • This area should be away from general laboratory traffic and clearly marked.

Step 5: Final Disposal

  • Contact your institution's EHS department to schedule a pickup of the hazardous waste.[3][5]

  • Disposal must be carried out by a licensed hazardous waste contractor, typically through high-temperature incineration.[4][7]

  • Complete all required waste manifest paperwork accurately and retain copies for your records.[5]

Decontamination

  • All non-disposable equipment and surfaces potentially contaminated with this compound must be decontaminated.

  • Use a two-step process: first, clean with a suitable detergent, then decontaminate with an appropriate disinfectant.

  • All cleaning materials used in this process must be disposed of as hazardous waste.[5]

Disposal Workflow Diagram

Peposertib_Disposal_Workflow cluster_generation Point of Generation cluster_segregation Segregation & Categorization cluster_containment Containment & Labeling cluster_storage Storage cluster_disposal Final Disposal A Generate this compound Waste (Solid, Liquid, Contaminated Materials) B Segregate from Other Waste Streams A->B C Categorize as Bulk or Trace Waste B->C D_bulk Bulk Waste (Black RCRA Container) C->D_bulk Bulk D_trace Trace Waste (Yellow Chemo Container) C->D_trace Trace E Label Container: 'Hazardous Waste' 'this compound' Date D_bulk->E D_trace->E F Store in Secure Designated Area E->F G Arrange EHS Pickup F->G H Licensed Hazardous Waste Contractor G->H I Incineration H->I

Caption: Logical workflow for the safe disposal of this compound waste.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, minimizing risks to personnel and the environment. Always prioritize consulting your institution's specific safety and waste management protocols.

References

Personal protective equipment for handling Peposertib

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Peposertib

Disclaimer: This document provides guidance on the safe handling of this compound based on general best practices for potent pharmaceutical compounds and kinase inhibitors. A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing. Researchers, scientists, and drug development professionals should always consult their institution's safety protocols and, if possible, obtain the official SDS from the manufacturer before handling this compound.

This compound is an orally bioavailable inhibitor of DNA-dependent protein kinase (DNA-PK) with potential antineoplastic activity. As a potent, bioactive molecule, stringent safety measures are imperative to minimize exposure and ensure the well-being of laboratory personnel. The primary routes of exposure in a laboratory setting include inhalation of aerosolized powder, dermal contact, and accidental ingestion.

Personal Protective Equipment (PPE)

Consistent and correct use of Personal Protective Equipment (PPE) is the primary defense against accidental exposure to potent compounds like this compound. The following table outlines the recommended PPE for various laboratory activities.

Laboratory ActivityRecommended Personal Protective Equipment
Weighing and Aliquoting Powder Disposable double nitrile gloves, disposable gown (solid-front, back-closing), ANSI Z87.1-compliant safety goggles with side shields and a full-face shield, NIOSH-approved N95 respirator or higher.
Reconstituting the Compound Disposable double nitrile gloves, disposable gown, safety goggles with side shields.
Cell Culture and In Vitro Assays Disposable nitrile gloves, lab coat, safety glasses.
Spill Cleanup (Powder) Chemical-resistant gloves, disposable gown, chemical safety goggles, and a NIOSH-approved respirator.
Spill Cleanup (Liquid) Chemical-resistant gloves, disposable gown, and safety goggles.
Operational Plan for Safe Handling

A systematic workflow is crucial for safely managing this compound from receipt to disposal.

  • Receiving and Storage: Upon receipt, visually inspect the container for any signs of damage. The lyophilized powder should be stored according to the manufacturer's instructions, typically at or below -20°C in a tightly sealed container, protected from light.

  • Preparation of Solutions:

    • Before opening, allow the vial to equilibrate to room temperature in a desiccator to prevent condensation, which can affect the stability and handling of the hygroscopic powder.

    • All handling of the lyophilized powder, including weighing and initial reconstitution, should be performed in a certified chemical fume hood or a biological safety cabinet to prevent inhalation of aerosolized particles.

    • Use dedicated, clearly labeled equipment for handling this compound.

  • Administration in Experimental Systems: When working with solutions of this compound, always wear appropriate PPE to prevent skin and eye contact. Avoid the generation of aerosols.

Emergency Procedures

In the event of accidental exposure, immediate and appropriate action is critical.

Exposure TypeImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove any contaminated clothing. Seek medical attention.
Eye Contact Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation Move the individual to fresh air immediately. If breathing is difficult or they are experiencing any adverse symptoms, seek immediate medical attention.
Ingestion Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Disposal Plan

All materials that have come into contact with this compound are considered hazardous waste and must be disposed of in accordance with institutional, local, and federal regulations.[1][2][3]

Waste TypeDisposal Procedure
Solid Hazardous Waste Contaminated items such as gloves, gowns, weigh boats, and pipette tips should be placed in a designated, sealed, and clearly labeled hazardous waste container.
Liquid Hazardous Waste Unused or expired stock solutions and contaminated solvents must be collected in a labeled, leak-proof hazardous liquid waste container. DO NOT pour down the drain.
Sharps Hazardous Waste Needles and syringes used for in vivo studies should be disposed of in a puncture-proof, labeled sharps container designated for hazardous waste.

All hazardous waste containing this compound should ultimately be disposed of through a certified hazardous waste management service, typically via high-temperature incineration.[3]

Experimental Workflow for Handling this compound

The following diagram illustrates the standard operational workflow for safely handling this compound in a laboratory setting.

Peposertib_Handling_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal Receive Receive & Inspect Store Store at ≤ -20°C Receive->Store Equilibrate Equilibrate to Room Temp Store->Equilibrate Weigh Weigh Powder in Hood Equilibrate->Weigh Reconstitute Reconstitute in Hood Weigh->Reconstitute InVitro In Vitro Assays Reconstitute->InVitro InVivo In Vivo Studies Reconstitute->InVivo SolidWaste Solid Hazardous Waste InVitro->SolidWaste LiquidWaste Liquid Hazardous Waste InVitro->LiquidWaste InVivo->SolidWaste InVivo->LiquidWaste SharpsWaste Sharps Hazardous Waste InVivo->SharpsWaste Incinerate Incineration SolidWaste->Incinerate LiquidWaste->Incinerate SharpsWaste->Incinerate

Safe handling workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Peposertib
Reactant of Route 2
Reactant of Route 2
Peposertib

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.